2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane
Description
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Properties
IUPAC Name |
2,2-dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(2)6-11-7-10(13-9)4-3-5-12-8-10/h11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWMLZSTQKSBMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2(O1)CCCOC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane: Properties and Synthetic Considerations
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane, a unique spirocyclic scaffold with potential applications in medicinal chemistry and materials science. Drawing from available chemical data and insights from structurally related compounds, this document offers a foundational understanding of its molecular architecture, predicted reactivity, and the analytical methods crucial for its characterization.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic compound featuring a central spiro carbon atom that serves as the junction for two distinct rings: a dimethyl-substituted 1,3-oxazinane ring and a tetrahydropyran ring. This spirocyclic arrangement imparts a rigid, three-dimensional conformation that is of significant interest in the design of novel therapeutic agents and functional materials.[1]
The presence of nitrogen and oxygen heteroatoms within the structure is expected to influence its chemical behavior, including its potential for hydrogen bonding and serving as a nucleophilic center.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₉NO₂ | [1] |
| Molecular Weight | 185.26 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 1495198-38-3 | [1] |
| Standard InChI | InChI=1S/C10H19NO2/c1-9(2)6-11-7-10(13-9)4-3-5-12-8-10/h11H,3-8H2,1-2H3 | [1] |
| Standard InChIKey | NCWMLZSTQKSBMD-UHFFFAOYSA-N | [1] |
| SMILES Notation | CC1(CNCC2(O1)CCCOC2)C | [1] |
Synthesis and Reactivity
Synthetic Approaches
Detailed, peer-reviewed synthetic protocols for this compound have not been identified in the current body of literature. However, the synthesis of analogous azaspiro[5.5]undecane scaffolds often involves multi-step sequences. For instance, the synthesis of 1,8-diazaspiro[5.5]undecane derivatives has been achieved through intramolecular nucleophilic alkylation of imine salts generated from functionalized α-amino nitriles. Other approaches to related spirocyclic systems have utilized conjugate addition/dipolar cycloaddition cascades.
A plausible synthetic strategy for the target molecule could involve the reaction of a suitable precursor containing the tetrahydropyran moiety with a building block that can form the dimethyl-substituted 1,3-oxazinane ring.
Chemical Reactivity
The chemical reactivity of this compound is predicted to be dictated by its constituent functional groups.[1]
-
Nucleophilic Substitution: The secondary amine nitrogen atom is expected to be nucleophilic and can participate in various substitution reactions.[1]
-
Oxidation: The nitrogen atom and the carbon atoms adjacent to the heteroatoms are potential sites for oxidation.[1]
-
Reduction: While the core structure is largely saturated, derivatives containing reducible functional groups could be modified using various reducing agents.[1]
The workflow for a hypothetical synthesis and subsequent functionalization is depicted below.
Caption: Hypothetical synthetic pathway and predicted reactivity of the target molecule.
Spectroscopic Characterization
A thorough spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not publicly available, the following outlines the expected spectroscopic features based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid, non-planar structure of the spirocyclic system. Key signals would include:
-
Singlets corresponding to the two methyl groups.
-
A series of multiplets in the aliphatic region for the methylene protons of both heterocyclic rings. The diastereotopic nature of many of these protons would likely lead to complex splitting patterns.
-
A broad singlet for the N-H proton, which would be exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum would provide valuable information on the carbon framework. Expected signals include:
-
A quaternary carbon signal for the spiro atom.
-
A quaternary carbon signal for the carbon bearing the two methyl groups.
-
Signals for the two methyl carbons.
-
Multiple signals in the aliphatic region corresponding to the methylene carbons of the two rings.
A general protocol for acquiring NMR data for such a compound is as follows:
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C.
-
2D NMR: To aid in structural elucidation, perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorptions corresponding to the various bond vibrations within the molecule.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 (broad) | N-H stretch | Secondary Amine |
| 2950-2850 | C-H stretch | Aliphatic |
| ~1465 and ~1375 | C-H bend | CH₂ and CH₃ |
| 1150-1050 | C-O stretch | Ether |
| ~1200 | C-N stretch | Amine |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet die and apply high pressure to form a transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.
-
Electron Ionization (EI): EI-MS would likely show the molecular ion peak (M⁺) at m/z 185, along with fragment ions resulting from the cleavage of the heterocyclic rings.
-
Electrospray Ionization (ESI): ESI-MS, particularly in positive ion mode, would be expected to show the protonated molecule [M+H]⁺ at m/z 186.
The following diagram illustrates a general workflow for the characterization of a synthesized azaspiro compound.
Caption: General workflow for the characterization of a synthesized azaspiro compound.
Potential Applications
The rigid, three-dimensional structure of this compound makes it an attractive scaffold for several applications:
-
Drug Discovery: Spirocyclic systems are increasingly utilized in medicinal chemistry to explore new chemical space and improve the pharmacological properties of drug candidates. This compound could serve as a valuable building block for the synthesis of more complex molecules with potential biological activity.[1]
-
Materials Science: The incorporation of such rigid structures into polymers could impart unique thermal and mechanical properties.[1]
-
Agrochemicals: The novel architecture may provide a basis for the development of new pesticides with unique modes of action.[1]
Conclusion
This compound represents a promising yet underexplored chemical entity. While its fundamental properties can be inferred from its structure and comparison with related compounds, a significant opportunity exists for further research to fully elucidate its synthesis, reactivity, and spectroscopic characteristics. The information and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to embark on the investigation of this intriguing spirocyclic compound.
References
At present, there are no peer-reviewed articles detailing the synthesis and full characterization of this compound. The information presented is based on general chemical principles and data available from chemical suppliers and databases.
Sources
An In-depth Technical Guide to the Physicochemical Characteristics of 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane
This guide provides a comprehensive overview of the known physicochemical characteristics of 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with actionable experimental protocols to empower further investigation of this unique spirocyclic scaffold.
Introduction: The Spirocyclic Framework in Modern Chemistry
Spirocyclic compounds, characterized by two rings connected by a single common atom, offer a rigid and three-dimensionally complex architecture that is of increasing interest in medicinal chemistry and materials science.[1] This unique topology allows for precise spatial orientation of functional groups, making them valuable probes for biological targets and novel building blocks for complex molecular assemblies.[1] this compound, with its embedded oxa- and aza-heterocycles, presents a compelling scaffold for the development of new chemical entities. The presence of both hydrogen bond donors and acceptors suggests potential for significant interactions with biological macromolecules.[1]
Molecular Identity and Core Properties
The fundamental identity of this compound is established by its molecular formula, weight, and structural identifiers. While extensive experimental data for this specific molecule is not widely published, the foundational properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₉NO₂ | [1] |
| Molecular Weight | 185.26 g/mol | [1] |
| CAS Number | 1495198-38-3 | [1][2][3] |
| IUPAC Name | This compound | [1] |
| SMILES | CC1(C)OCC2(CCNCC2)O1 | [1] |
| InChI | InChI=1S/C10H19NO2/c1-9(2)6-11-7-10(13-9)4-3-5-12-8-10/h11H,3-8H2,1-2H3 | [1] |
Molecular Structure Visualization
The following diagram illustrates the chemical structure of this compound, highlighting the spirocyclic center and the arrangement of the heteroatoms.
Caption: 2D structure of this compound.
Experimental Protocols for Physicochemical Characterization
Due to the limited availability of experimental data for this compound, this section provides detailed, field-proven methodologies for determining its key physicochemical properties. These protocols are designed to be self-validating and are grounded in established analytical techniques.
Determination of Aqueous Solubility
The solubility of a compound in aqueous media is a critical parameter in drug development, influencing absorption and distribution. A qualitative and semi-quantitative approach based on a series of solubility tests is outlined below.[4][5][6]
Caption: Workflow for the qualitative solubility assessment.
-
Preparation: Accurately weigh approximately 10 mg of this compound into a clean test tube.
-
Water Solubility: Add deionized water in 0.5 mL increments, vortexing for 30 seconds after each addition, up to a total volume of 3 mL. Observe for complete dissolution.[4]
-
pH Assessment (if water-soluble): If the compound dissolves in water, test the resulting solution with pH paper to determine if it is acidic, basic, or neutral.[6]
-
Acid/Base Solubility (if water-insoluble):
Determination of the Acid Dissociation Constant (pKa)
The pKa value is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different pH values. For this compound, the secondary amine is expected to be the primary ionizable group. Potentiometric titration is a highly accurate method for pKa determination.
Caption: Workflow for pKa determination via potentiometric titration.
-
Sample Preparation: Prepare an aqueous solution of this compound of known concentration (e.g., 0.01 M).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Acquisition: After each addition of titrant, allow the pH reading to stabilize and record the value.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the amine has been protonated (the half-equivalence point), which corresponds to the midpoint of the steepest part of the titration curve.
Determination of the Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is the gold standard for experimental LogP determination.[8]
Caption: Workflow for LogP determination using the shake-flask method.
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing them to separate.
-
Sample Preparation: Dissolve a known amount of this compound in one of the pre-saturated solvents.
-
Partitioning: Combine equal volumes of the pre-saturated n-octanol and aqueous phases in a separatory funnel and shake vigorously for several minutes to ensure thorough mixing.[9]
-
Equilibration: Allow the mixture to stand undisturbed until the two phases have completely separated.
-
Analysis: Carefully separate the two layers and determine the concentration of the compound in each phase using a suitable analytical technique such as HPLC, GC, or NMR spectroscopy.[10][11]
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[8]
Potential Applications and Research Directions
The unique structural features of this compound suggest several avenues for future research and application:
-
Synthetic Building Block: This compound can serve as a versatile starting material for the synthesis of more complex molecules with potential biological activities.[1]
-
Drug Discovery: The rigid spirocyclic scaffold is an attractive feature for the design of ligands that can selectively bind to protein targets. The presence of both hydrogen bond donors and acceptors could facilitate interactions with a variety of biological receptors.[1]
-
Materials Science: Incorporation of this spirocycle into polymers could impart unique properties such as increased rigidity and thermal stability.[1]
Conclusion
This compound represents a promising yet underexplored chemical entity. This guide has consolidated the known foundational data and provided robust, actionable protocols for the determination of its key physicochemical properties. It is our hope that this information will catalyze further research into the potential applications of this and related spirocyclic systems.
References
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. [Link]
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How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. [Link]
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LogP / LogD shake-flask method - Protocols.io. [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. [Link]
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A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. [Link]
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Shake Flask logK - Lokey Lab Protocols. [Link]
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Simple Method for the Estimation of pKa of Amines†. [Link]
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(PDF) LogP / LogD shake-flask method v1 - ResearchGate. [Link]
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In-Depth Analysis of 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane: A Technical Guide on Molecular Structure and Conformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds have emerged as crucial structural motifs in modern medicinal chemistry, offering a unique three-dimensional architecture that can significantly enhance pharmacological properties. This guide provides a detailed examination of the molecular structure and conformational landscape of a specific spirocyclic system, 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane. While specific experimental data for this exact molecule is not publicly available, this document synthesizes foundational principles of stereochemistry and conformational analysis of related spirocyclic systems to construct a robust predictive model of its behavior. This analysis is critical for researchers leveraging this and similar scaffolds in rational drug design and development.
Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery
The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led to an increased focus on molecules with greater three-dimensional complexity. Spirocycles, characterized by two rings connected by a single common atom, offer a rigid and defined orientation of substituents in space. This structural feature can lead to enhanced binding affinity for biological targets, improved metabolic stability, and modulated physicochemical properties such as solubility and lipophilicity.[1] The 1,8-dioxa-4-azaspiro[5.5]undecane core, in particular, combines the structural features of a piperidine and a 1,3-dioxane ring, presenting a versatile scaffold for chemical exploration.
Molecular Structure of this compound
The systematic IUPAC name for the molecule of interest is this compound. Its fundamental properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₉NO₂ | [2] |
| Molecular Weight | 185.26 g/mol | [2] |
| CAS Number | 1495198-38-3 | [2][3] |
| SMILES Notation | CC1(CNCC2(O1)CCCOC2)C | [2] |
The core of the molecule is a spiro[5.5]undecane framework, indicating two six-membered rings joined at a central carbon atom (the spirocenter). One ring is a piperidine derivative containing a nitrogen atom at position 4. The other ring is a 1,3-dioxane derivative with oxygen atoms at positions 1 and 8 relative to the standard spirocycle numbering. A gem-dimethyl group is substituted at position 2 of the dioxane ring.
Conformational Analysis: A Predictive Approach
Direct experimental determination of the conformational preferences of this compound through techniques like X-ray crystallography or advanced NMR spectroscopy is not available in the public domain. However, a detailed understanding of the conformational behavior of substituted cyclohexanes, piperidines, and 1,3-dioxanes allows for a strong predictive analysis.
The Chair Conformation of Six-Membered Rings
Both the piperidine and 1,3-dioxane rings are expected to adopt a low-energy chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy either axial or equatorial positions.
Conformational Preferences of the Piperidine Ring
The piperidine ring is conformationally flexible and can undergo ring inversion. The nitrogen atom's lone pair of electrons also has a steric presence and prefers an equatorial orientation to minimize 1,3-diaxial interactions. The substituents on the nitrogen atom (in this case, a hydrogen) will influence the conformational equilibrium.
Conformational Preferences of the 1,3-Dioxane Ring
The 1,3-dioxane ring also predominantly exists in a chair conformation. The presence of the two oxygen atoms introduces significant stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) to occupy the axial position.
In the case of this compound, the spiro carbon is part of the dioxane ring. The key factors influencing its conformation are:
-
A-value of Substituents: The steric bulk of a substituent, quantified by its A-value, determines its preference for the more spacious equatorial position. The gem-dimethyl group at position 2 will have one methyl group axial and one equatorial.
-
Anomeric Effect: While the classic anomeric effect pertains to a substituent at C2, related gauche and rabbit-ear effects involving the lone pairs of the oxygen atoms will influence the overall ring geometry and the orientation of the spiro-fused piperidine ring.
The Spirocyclic Constraint and Overall Conformation
The spirocyclic fusion point rigidly connects the two rings, meaning the conformational changes in one ring are not entirely independent of the other. The overall lowest energy conformation of this compound will be a balance of several factors:
-
Minimization of Steric Strain: The molecule will adopt a conformation that minimizes steric clashes, particularly 1,3-diaxial interactions.
-
Stereoelectronic Effects: The anomeric effect within the dioxane ring will play a significant role in dictating the orientation of the C-O bonds.
-
Torsional Strain: The molecule will seek to adopt staggered conformations around its C-C, C-N, and C-O bonds.
A plausible low-energy conformation would feature both the piperidine and 1,3-dioxane rings in chair conformations. The relative orientation of the two rings will be dictated by the minimization of steric hindrance between the axial protons and the gem-dimethyl group.
Experimental and Computational Methodologies for Conformation Elucidation
To definitively determine the conformational landscape of this compound, a combination of experimental and computational techniques would be necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for conformational analysis.
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a high-resolution ¹H NMR spectrum. The chemical shifts and coupling constants (J-values) of the ring protons provide valuable information about their dihedral angles and thus their axial or equatorial disposition.
-
¹³C NMR: Obtain a ¹³C NMR spectrum to identify the chemical environments of all carbon atoms.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within each ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space. The presence or absence of specific NOE cross-peaks can provide definitive evidence for the relative orientation of substituents and the overall conformation.
-
X-Ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsional angles that define the molecular conformation.
Computational Modeling
In the absence of experimental data, computational modeling can provide valuable insights into the conformational preferences of the molecule.
Workflow: Conformational Search and Energy Minimization
Caption: A typical computational workflow for conformational analysis.
-
Initial Structure Generation: Generate an initial 3D structure of this compound.
-
Conformational Search: Perform a systematic or stochastic conformational search using molecular mechanics (MM) force fields to explore the potential energy surface and identify low-energy conformers.
-
Quantum Mechanics Optimization: Take the lowest energy conformers from the MM search and perform geometry optimizations using a higher level of theory, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*).
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Analysis: Analyze the relative energies of the different conformers to predict the most stable conformation and the equilibrium population of different conformers at a given temperature.
Implications for Drug Design and Development
A thorough understanding of the conformational preferences of the this compound scaffold is paramount for its effective utilization in drug discovery. The rigid, three-dimensional arrangement of functional groups appended to this core can be exploited to:
-
Enhance Potency and Selectivity: By pre-organizing key pharmacophoric features in a conformation that is complementary to the target binding site.
-
Improve Pharmacokinetic Properties: The introduction of sp³-rich, non-planar scaffolds can lead to improved solubility, reduced plasma protein binding, and altered metabolic profiles.
-
Explore Novel Chemical Space: Spirocyclic systems provide access to novel regions of chemical space, increasing the probability of identifying novel bioactive compounds.
Conclusion
While direct experimental data on the conformation of this compound is currently lacking in the public domain, a robust predictive model can be constructed based on well-established principles of stereochemistry and conformational analysis of its constituent rings. The interplay of steric and stereoelectronic effects will ultimately govern the preferred three-dimensional structure. For drug development professionals, a deep understanding of these conformational intricacies is essential for the rational design of novel therapeutics based on this and related spirocyclic scaffolds. The application of advanced experimental and computational techniques is highly recommended to elucidate the precise conformational landscape of this promising molecular framework.
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Spectroscopic Characterization of 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the spectral characteristics of this molecule. By examining the constituent functional groups and the unique spirocyclic architecture, we offer a detailed theoretical framework for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this and related compounds. This guide is designed to serve as a foundational resource for anticipating spectral outcomes, aiding in the confirmation of synthetic products, and providing a basis for structural elucidation.
Introduction: The Structural Significance of this compound
This compound is a unique heterocyclic compound featuring a spirocyclic core, which imparts significant three-dimensional complexity.[1] The structure combines a piperidine ring, known for its prevalence in bioactive molecules, with a 1,3-dioxane ring, and is further characterized by a gem-dimethyl substitution. This intricate arrangement suggests potential applications in medicinal chemistry, where rigid scaffolds are often sought to enhance binding affinity and selectivity to biological targets.[1]
Accurate structural verification is paramount in the development of novel chemical entities. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide will provide a detailed, predictive analysis of the data expected from these techniques for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are expected to reveal a wealth of information about its intricate three-dimensional structure.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will be characterized by signals corresponding to the various hydrogen atoms in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the rigid conformational nature of the spirocyclic system.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| N-H | 1.5 - 3.0 | Broad Singlet | 1H | The chemical shift of the amine proton is highly variable and depends on solvent and concentration. Hydrogen bonding contributes to the broadness of the signal. |
| -O-CH₂- (dioxane ring) | 3.5 - 4.0 | Multiplet | 4H | Protons on carbons adjacent to oxygen are deshielded and appear downfield. The rigid ring system may lead to complex splitting patterns. |
| -N-CH₂- (piperidine ring) | 2.5 - 3.0 | Multiplet | 4H | Protons on carbons adjacent to nitrogen are deshielded, but to a lesser extent than those adjacent to oxygen. |
| -C-(CH₃)₂ | 1.0 - 1.3 | Two Singlets | 6H | The gem-dimethyl groups are diastereotopic due to the chiral spiro center, and are therefore expected to be magnetically inequivalent, resulting in two distinct singlet signals.[2] |
| -CH₂- (piperidine ring, distal) | 1.4 - 1.8 | Multiplet | 4H | These protons are in a more alkane-like environment and are expected to appear in the upfield region. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide complementary information, with distinct signals for each carbon environment.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| Spiro Carbon (O-C-N) | 85 - 100 | The spiro carbon is attached to two heteroatoms, leading to a significant downfield shift. |
| -O-CH₂- (dioxane ring) | 60 - 70 | Carbons bonded to oxygen are significantly deshielded. |
| -N-CH₂- (piperidine ring) | 40 - 50 | Carbons bonded to nitrogen are deshielded. |
| Quaternary Carbon (-C-(CH₃)₂) | 30 - 40 | The quaternary carbon of the gem-dimethyl group. |
| -C-(CH₃)₂ | 20 - 30 | The two methyl carbons may be inequivalent due to the rigid spiro system. |
| -CH₂- (piperidine ring, distal) | 20 - 30 | These carbons are in a more upfield, alkane-like region. |
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.
Figure 1: Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound will be dominated by absorptions from its N-H, C-O, C-N, and C-H bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |
| 3300 - 3500 | N-H stretch | Medium, Sharp | Characteristic of a secondary amine. This peak is typically sharper and less intense than an O-H stretch.[3][4][5] |
| 2850 - 2960 | C-H stretch (sp³) | Strong | From the methyl and methylene groups in the alkane-like portions of the rings.[6] |
| 1050 - 1150 | C-O stretch | Strong | Characteristic of the cyclic ether (dioxane) functionality. |
| 1000 - 1250 | C-N stretch | Medium | From the aliphatic amine in the piperidine ring.[7] |
| 1370 - 1390 | C-H bend (gem-dimethyl) | Medium | A characteristic doublet for the gem-dimethyl group is often observed in this region. |
Experimental Protocol: IR Spectrum Acquisition
Figure 2: Workflow for acquiring an IR spectrum using an ATR accessory.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which can be used to piece together its structure.
Predicted Mass Spectrum
For this compound (C₁₀H₁₉NO₂), the expected molecular weight is 185.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 185. The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical cations.
| m/z Value | Proposed Fragment | Rationale |
| 185 | [C₁₀H₁₉NO₂]⁺ | Molecular ion peak. |
| 170 | [M - CH₃]⁺ | Loss of a methyl radical from the gem-dimethyl group. |
| 128 | [M - C₃H₇O]⁺ | Cleavage of the dioxane ring. |
| 98 | [C₅H₁₀N]⁺ | Fragmentation of the piperidine ring. |
| 86 | [C₅H₁₂N]⁺ | Alpha-cleavage adjacent to the nitrogen atom. |
| 57 | [C₄H₉]⁺ | Loss of the gem-dimethyl group with an adjacent carbon. |
Experimental Protocol: Mass Spectrum Acquisition
Figure 3: General workflow for mass spectrometry analysis.
Conclusion: A Predictive Spectroscopic Profile
This technical guide has outlined the predicted NMR, IR, and MS spectroscopic data for this compound. By applying fundamental principles of spectroscopy and drawing comparisons with analogous structures, a detailed and informative spectral profile has been constructed. The provided tables of predicted data, along with the rationale for these predictions, offer a valuable resource for any researcher working with this compound. The detailed experimental workflows serve as a practical guide for obtaining high-quality data. It is our hope that this document will facilitate the unambiguous identification and characterization of this compound, thereby accelerating research and development efforts in which this novel scaffold may play a role.
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The Therapeutic Potential of 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane Derivatives: An In-depth Technical Guide
Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer enhanced biological activity and improved pharmacokinetic profiles is perpetual. Among these, spirocyclic compounds have garnered significant attention due to their unique three-dimensional structures.[1] The inherent rigidity of the spirocyclic core allows for a precise spatial arrangement of functional groups, leading to high-affinity interactions with biological targets.[1] This guide focuses on the 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane core, a privileged scaffold with the potential for diverse pharmacological applications. While direct research on this specific derivative is emerging, this document will provide a comprehensive overview of the known biological activities of closely related azaspiro[5.5]undecane derivatives, offering a predictive framework and detailed methodologies for future research and development. This guide will delve into the synthesis, anticancer, anticonvulsant, antimicrobial, neuroprotective, and analgesic properties of this class of compounds, providing researchers and drug development professionals with a foundational understanding of their therapeutic potential.
The core structure of this compound features a central spiro carbon atom connecting two heterocyclic rings, incorporating both oxygen and nitrogen heteroatoms.[2] These heteroatoms are pivotal to the molecule's chemical reactivity and potential biological activities, offering sites for hydrogen bonding and interactions with biological receptors.[2] The rigid three-dimensional nature of this scaffold distinguishes it from more flexible linear or simple cyclic molecules, making it a valuable building block in the design of novel therapeutics.[2]
Anticancer Activity: A Promising Frontier
Derivatives of diazaspiro[5.5]undecane have demonstrated notable potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. The mechanism of action for many of these compounds is an active area of investigation, with evidence suggesting the induction of apoptosis and the targeting of specific signaling pathways integral to cancer progression.
Quantitative Data on Anticancer Activity
The cytotoxic potential of azaspiro and oxaspiro undecane diones has been evaluated against various cancer cell lines, with the 50% inhibitory concentration (IC50) being a key metric of potency. The following table summarizes available data for related compounds.
| Compound Class | Specific Scaffold | Cell Line | IC50 (µM) |
| Azaspiro Undecane Diones | Phenyl substituted diazaspiro undecane dione | SK-HEP-1 (Liver Adenocarcinoma) | 46.31 |
| p-fluorophenyl substituted diazaspiro undecane dione | SK-HEP-1 (Liver Adenocarcinoma) | 47.46 | |
| Thiophene substituted diazaspiro undecane dione | SK-HEP-1 (Liver Adenocarcinoma) | 109 | |
| 5-methyl furyl substituted diazaspiro undecane dione | SK-HEP-1 (Liver Adenocarcinoma) | 125 | |
| 1-Oxa-4-azaspironenone Derivatives | Compound 6d | A549 (Lung Cancer) | 0.26 |
| Compound 8d | MDA-MB-231 (Breast Cancer) | 0.10 | |
| Compound 6b | Hela (Cervical Cancer) | 0.18 |
Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric method for assessing cell viability and the cytotoxic effects of a compound.[3]
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells, forming purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate adherent cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for 48 hours.
-
MTT Incubation: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of inhibition versus the compound concentration.
Caption: A flowchart illustrating the key steps in a typical in vitro cytotoxicity MTT assay.
Anticonvulsant Properties: A Neurological Application
A significant body of research has been dedicated to the anticonvulsant activity of azaspiro[5.5]undecane derivatives.[5] These compounds have been primarily evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[5][6]
Key Preclinical Anticonvulsant Screening Models
-
Maximal Electroshock (MES) Test: This model is used to identify compounds that prevent the spread of seizures and is considered a model for generalized tonic-clonic seizures.[7][8]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is employed to identify compounds that can inhibit the initiation of seizures and is a model for absence seizures.[7][8]
Experimental Protocol: MES and scPTZ Anticonvulsant Screening
Animals: Male mice are typically used for these assays.
MES Test:
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses.
-
Induction of Seizure: At a predetermined time after compound administration (e.g., 30 minutes or 4 hours), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal electrodes.[7]
-
Observation: The mice are observed for the presence or absence of the tonic hindlimb extension, which indicates a seizure.
-
Endpoint: The ability of the compound to prevent the tonic hindlimb extension is recorded as a measure of anticonvulsant activity.
scPTZ Test:
-
Compound Administration: The test compound is administered i.p. at various doses.
-
Induction of Seizure: At a specific time after compound administration, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.[8]
-
Observation: The mice are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures is considered a positive result for anticonvulsant activity.
Neurotoxicity Screening (Rotorod Test): To assess for unwanted motor impairment, mice are placed on a rotating rod, and their ability to remain on the rod for a specified time is measured.[5]
Caption: Workflow for preclinical anticonvulsant screening using MES, scPTZ, and rotorod tests.
Antimicrobial Activity: Combating Drug Resistance
Spiroheterocyclic compounds have emerged as a promising class of antimicrobial agents, with studies demonstrating their activity against various strains of bacteria and fungi.[1][9] The development of novel antimicrobial agents is of paramount importance in the face of rising antibiotic resistance.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[10][11]
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium.
-
Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[10]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the absorbance using a microplate reader.[10]
Neuroprotective Effects: A Potential for Neurodegenerative Diseases
The neuroprotective potential of azaspiro compounds is an area of growing interest, with studies exploring their ability to protect neuronal cells from various insults, such as oxidative stress.[12] The human neuroblastoma SH-SY5Y cell line is a commonly used in vitro model for these investigations.[12][13]
Experimental Protocol: Neuroprotection Assay using SH-SY5Y Cells
Principle: This assay evaluates the ability of a compound to protect SH-SY5Y cells from a neurotoxic insult, such as hydrogen peroxide (H2O2)-induced oxidative stress.[12]
Step-by-Step Methodology:
-
Cell Culture and Differentiation (Optional): SH-SY5Y cells are cultured in a suitable medium. For some studies, cells may be differentiated into a more neuron-like phenotype using agents like retinoic acid.[13][14]
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Induction of Neurotoxicity: A neurotoxic agent, such as H2O2, is added to the cell culture to induce cell death.[12]
-
Assessment of Cell Viability: Cell viability is assessed using methods like the MTT assay.[15]
-
Data Analysis: The neuroprotective effect is quantified by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.
Analgesic Properties: A New Avenue for Pain Management
Recent studies have explored 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR), suggesting their potential as novel analgesics with potentially fewer side effects than traditional opioids.[16][17]
Mechanism of Action: Dual MOR Agonism and σ1R Antagonism
Opioid analgesics primarily exert their effects through the activation of the μ-opioid receptor (MOR).[16] However, this activation is also associated with undesirable side effects like respiratory depression and constipation.[18] The sigma-1 receptor (σ1R) is implicated in the modulation of pain signaling. The dual activity of these spirocyclic compounds, acting as MOR agonists and σ1R antagonists, presents a promising strategy for developing potent and safer analgesics.[16][17]
Caption: Simplified signaling pathway of azaspiro[5.5]undecane derivatives as dual MOR agonists and σ1R antagonists.
Experimental Protocol: Opioid Receptor Binding Assay
Principle: This assay determines the affinity of a compound for a specific receptor, in this case, the μ-opioid receptor. It typically involves a competitive binding experiment using a radiolabeled ligand.
Step-by-Step Methodology:
-
Membrane Preparation: Membranes from cells expressing the μ-opioid receptor (e.g., CHO-K1 cells) are prepared.[16]
-
Competitive Binding: The cell membranes are incubated with a known radiolabeled MOR ligand (e.g., [3H]-DAMGO) and varying concentrations of the test compound.[16]
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration.
-
Quantification of Radioactivity: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data is used to calculate the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity for the receptor.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising area for drug discovery. The diverse biological activities observed in related azaspiro[5.5]undecane compounds, including anticancer, anticonvulsant, antimicrobial, neuroprotective, and analgesic effects, underscore the therapeutic potential of this chemical class. The rigid, three-dimensional nature of the spirocyclic core provides a unique platform for the design of potent and selective modulators of various biological targets.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for specific therapeutic applications. Furthermore, in-depth mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways through which these compounds exert their biological effects. The detailed experimental protocols provided in this guide offer a solid foundation for such future investigations, paving the way for the potential development of novel therapeutics based on this versatile spirocyclic scaffold.
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The Emergence of 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane: A Novel Scaffold for Next-Generation Therapeutics
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Introduction: Beyond Flatland in Drug Discovery
For decades, the landscape of medicinal chemistry has been dominated by planar, aromatic structures. However, the pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles has propelled a strategic shift towards three-dimensional molecular architectures.[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single central atom, have emerged as a powerful tool in this endeavor, offering a rigid yet conformationally defined framework that can effectively orient substituents in three-dimensional space.[3][4][5][6] This intrinsic three-dimensionality can lead to superior target engagement and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][7]
This guide delves into the potential of a relatively unexplored scaffold: 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane . While direct literature on this specific molecule is nascent, its structural motifs are present in a variety of biologically active compounds. By examining its close analogs, such as the well-studied diazaspiro[5.5]undecane and oxa-azaspiro[5.5]undecane cores, we can infer the significant potential of this novel scaffold in shaping the future of drug discovery.
The Strategic Advantage of the this compound Scaffold
The unique architecture of this compound offers several compelling advantages for medicinal chemists:
-
Inherent Three-Dimensionality: The spirocyclic core imparts a rigid, non-planar geometry, enabling precise spatial arrangement of functional groups for optimal interaction with biological targets.[1][7] This can lead to enhanced binding affinity and selectivity.
-
Improved Physicochemical Properties: The introduction of spirocenters generally increases the fraction of sp³-hybridized carbons (Fsp³), which has been correlated with improved solubility, metabolic stability, and overall drug-likeness.[2][7]
-
Novel Chemical Space: As a less-explored scaffold, it provides an opportunity to develop novel chemical entities with the potential for new intellectual property.
-
Versatile Substitution Patterns: The nitrogen and oxygen atoms within the rings, along with the carbon backbone, offer multiple points for chemical modification, allowing for fine-tuning of both biological activity and pharmacokinetic properties.
Caption: Chemical structure of the this compound scaffold.
Synthetic Strategies: Building the Core
While a specific, optimized synthesis for this compound is not yet widely published, its construction can be envisioned through established methodologies for related spirocyclic systems. The synthesis of analogous 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, for instance, often employs a multi-step sequence starting from a suitable piperidone derivative.
Hypothetical Synthetic Protocol:
A plausible synthetic route could involve the following key steps:
-
Epoxidation of a Substituted Piperidone: Starting with N-protected 4-piperidone, an epoxide can be formed at the 4-position.
-
Ring-Opening of the Epoxide: The epoxide can then be opened by a suitable nucleophile, such as an amino alcohol, to introduce the second ring's components.
-
Intramolecular Cyclization: Subsequent intramolecular cyclization would then form the second ring and the spirocyclic core.
-
Deprotection and Derivatization: Finally, deprotection of the nitrogen atom would allow for further derivatization to explore structure-activity relationships (SAR).
Caption: A potential synthetic workflow for this compound derivatives.
Medicinal Chemistry Applications: Learning from Analogs
The therapeutic potential of the this compound scaffold can be extrapolated from the extensive research on its structural cousins.
Case Study 1: 1,9-Diazaspiro[5.5]undecane in CNS Disorders and Pain
Derivatives of 1,9-diazaspiro[5.5]undecane have shown significant promise in treating a range of conditions, including pain, obesity, and cardiovascular diseases.[8] For example, this scaffold has been successfully employed to develop potent antagonists for neurokinin (NK) receptors, which are implicated in pain and inflammation. Furthermore, dual sigma-1 (σ1) and mu-opioid (μ) receptor ligands based on this core have been investigated for novel analgesic agents.[8]
Case Study 2: 1-Oxa-4,9-diazaspiro[5.5]undecane as Dual-Target Ligands
The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has been explored for the development of dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists for the treatment of pain.[9][10] This dual-targeting approach aims to provide potent analgesia with a reduced side-effect profile compared to traditional opioids. One of the lead compounds from this series demonstrated potent analgesic activity in preclinical models with less constipation than oxycodone.[10] This highlights the potential of this scaffold to generate safer and more effective pain therapeutics.
Case Study 3: Soluble Epoxide Hydrolase (sEH) Inhibition
Trisubstituted ureas based on a 1-oxa-4,9-diazaspiro[5.5]undecane core have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH).[11] sEH is a therapeutic target for various cardiovascular and inflammatory diseases. A lead compound from this class exhibited excellent bioavailability and was effective in a preclinical model of chronic kidney disease.[11]
Table 1: Biological Targets of Azaspiro[5.5]undecane Analogs
| Scaffold | Target(s) | Therapeutic Area | Reference(s) |
| 1,9-Diazaspiro[5.5]undecane | Neurokinin (NK) Receptors | Pain, Inflammation | |
| 1,9-Diazaspiro[5.5]undecane | Sigma-1 (σ1) and Mu-Opioid (μ) Receptors | Pain | [8] |
| 1-Oxa-4,9-diazaspiro[5.5]undecane | Mu-Opioid Receptor (MOR) and Sigma-1 Receptor (σ1R) | Pain | [9][10] |
| 1-Oxa-4,9-diazaspiro[5.5]undecane | Soluble Epoxide Hydrolase (sEH) | Chronic Kidney Disease | [11] |
Structure-Activity Relationships (SAR) and Lead Optimization
Systematic modification of the azaspiro[5.5]undecane core has provided valuable insights into the structural requirements for potent and selective biological activity. Key positions for modification often include the nitrogen atoms and available positions on the carbon backbone.
For instance, in the development of dual MOR agonists/σ1R antagonists, phenethyl derivatives at the 9-position, substituted pyridyl moieties at the 4-position, and small alkyl groups at the 2-position of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold yielded the most promising profiles.[9] This underscores the importance of exploring substitutions at multiple positions to optimize the pharmacological properties of these spirocyclic compounds.
Caption: A conceptual diagram illustrating the exploration of SAR for azaspiro[5.5]undecane scaffolds.
Future Directions and Conclusion
The this compound scaffold represents a promising, yet underexplored, frontier in medicinal chemistry. The wealth of data on its structural analogs strongly suggests its potential as a versatile platform for the design of novel therapeutics targeting a wide range of diseases. Its inherent three-dimensionality and potential for favorable physicochemical properties make it an attractive starting point for drug discovery programs.
Future research should focus on:
-
Development of efficient and scalable synthetic routes to the core scaffold and its derivatives.
-
In-depth exploration of its chemical space through the synthesis and screening of diverse compound libraries.
-
Computational studies to model its interactions with various biological targets and guide rational drug design.
By leveraging the lessons learned from related spirocyclic systems and embracing the principles of three-dimensional drug design, the this compound scaffold holds the key to unlocking new therapeutic possibilities and addressing unmet medical needs.
References
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Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
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Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
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Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
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De la Puente, M. L. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(3), 449. [Link]
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Cendán, C. M., Piquero, M., Macías, A., Fernández-donaire, M. L., Díaz-delfín, J., Brea, J., Loza, M. I., Montoliu, L., & Fernández-calle, P. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]
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Hiesinger, L., Wille, D. R., & Carreira, E. M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. [Link]
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Chevalier, A., & Pireddu, R. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 16(10), 1121–1125. [Link]
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Hiesinger, L., Wille, D. R., & Carreira, E. M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. [Link]
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Cendán, C. M., Piquero, M., Macías, A., Fernández-donaire, M. L., Díaz-delfín, J., Brea, J., Loza, M. I., Montoliu, L., & Fernández-calle, P. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]
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Kato, Y., Umeda, N., Suzuki, T., Kato, T., Kurata, K., Ohno, K., ... & Hagiwara, M. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link]
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Exploring the synthetic utility of 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane as a building block
An In-depth Technical Guide to the Synthetic Utility of 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane and its Analogs
Introduction: The Emerging Role of Azaspiroketals in Medicinal Chemistry
Spirocyclic scaffolds have garnered significant attention in modern drug discovery due to their inherent three-dimensionality, which often leads to improved physicochemical properties and novel intellectual property. Among these, the azaspiroketal framework, which incorporates a nitrogen atom into a spiroketal system, offers a unique combination of structural rigidity, conformational constraint, and opportunities for diverse functionalization. This guide focuses on the synthetic utility of the this compound core and its close analogs, providing a technical overview for researchers and drug development professionals. While literature on this specific dimethylated amine is sparse, we can infer its synthetic potential by examining the synthesis and reactivity of closely related, well-documented derivatives.
The core structure of 1,8-dioxa-4-azaspiro[5.5]undecane presents a valuable building block. The presence of a secondary amine offers a convenient handle for further chemical modification, allowing for the introduction of various substituents to modulate biological activity and pharmacokinetic properties. The gem-dimethyl group at the 2-position in the target molecule can provide steric shielding and influence the local conformation, which can be advantageous in tuning binding interactions with biological targets.
Synthesis of the 1,8-Dioxa-4-azaspiro[5.5]undecane Core
The construction of the azaspiroketal framework is a key challenge. A common strategy involves the acid-catalyzed reaction of a suitable nitrogen-containing precursor with a diol. The synthesis of the related N-protected ketone derivative, N-Benzyl-1,8-dioxa-4-azaspiro[5.5]undecan-3-one, has been reported and provides a foundational methodology.
Experimental Protocol: Synthesis of N-Benzyl-1,8-dioxa-4-azaspiro[5.5]undecan-3-one
This protocol is adapted from the synthesis of the non-dimethylated analog and serves as a blueprint for accessing the core structure.
Step 1: Reaction Setup
-
To a solution of N-benzyl-4-piperidone (1.0 eq) in anhydrous toluene, add 1,3-propanediol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Equip the reaction flask with a Dean-Stark apparatus to remove water azeotropically.
Step 2: Reaction Execution
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
The removal of water drives the equilibrium towards the formation of the spiroketal.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Benzyl-1,8-dioxa-4-azaspiro[5.5]undecan-3-one.
Characterization Data for the Analog (N-Benzyl-1,8-dioxa-4-azaspiro[5.5]undecan-3-one):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 5H), 4.15 (t, J = 5.2 Hz, 4H), 3.65 (s, 2H), 2.75 (t, J = 5.6 Hz, 4H), 1.95 (t, J = 5.6 Hz, 4H), 1.85 (quint, J = 5.2 Hz, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 171.5, 138.0, 129.0, 128.5, 127.0, 98.0, 61.0, 53.0, 50.5, 35.0, 25.5.
The synthesis of the 2,2-dimethyl derivative would likely start from a corresponding 2,2-dimethyl-4-piperidone precursor, following a similar synthetic sequence.
Synthetic Utility and Further Functionalization
The true value of the this compound core lies in its potential as a versatile building block for the synthesis of more complex molecules. The secondary amine is the primary site for diversification.
N-Functionalization Reactions
The secondary amine can be readily functionalized through various standard transformations:
-
N-Alkylation: Reaction with alkyl halides in the presence of a base to introduce a wide range of alkyl or substituted alkyl groups.
-
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides or triflates to introduce aromatic moieties.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides, or with sulfonyl chlorides to form sulfonamides. These reactions can be used to introduce a variety of functional groups and to modulate the basicity of the nitrogen atom.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products.
The choice of reaction will depend on the desired target structure and the compatibility of the reagents with the spiroketal functionality. The spiroketal is generally stable under neutral and basic conditions but can be sensitive to strong acids.
Diagram of Synthetic Utility
Caption: Synthetic pathways to and from the azaspiroketal core.
Potential Applications in Drug Discovery
The rigid, three-dimensional nature of the this compound scaffold makes it an attractive starting point for the design of novel therapeutic agents. By orienting substituents in well-defined vectors in space, this core can enable precise interactions with biological targets.
-
CNS Agents: The lipophilic character and conformational rigidity of spirocycles are often beneficial for brain penetration. Functionalized derivatives could be explored for their potential as ligands for CNS receptors and transporters.
-
Enzyme Inhibitors: The defined geometry of the scaffold can be used to position functional groups to interact with the active site of enzymes. The nitrogen atom can serve as a hydrogen bond acceptor or as a point of attachment for pharmacophoric elements.
-
Protein-Protein Interaction Modulators: The three-dimensional arrangement of substituents on the spirocyclic core could be used to mimic key residues in a protein interface, leading to the development of novel modulators of protein-protein interactions.
Conclusion and Future Directions
The this compound core represents a promising, yet underexplored, building block in synthetic and medicinal chemistry. Based on the chemistry of related analogs, its synthesis should be accessible, and the secondary amine provides a versatile handle for a wide range of functionalization reactions. The unique conformational properties of this spirocyclic system make it an attractive scaffold for the development of novel small molecule therapeutics. Further research into the synthesis of this specific compound and the exploration of its reactivity and biological activity are warranted and could lead to the discovery of new chemical entities with valuable therapeutic potential.
References
-
PubChem. (n.d.). N-benzyl-2,2-dimethyl-1,8-dioxa-4-azaspiro[5.5]undecan-3-one. Retrieved from [Link]
-
Synthesis of N-Benzyl-1,8-dioxa-4-azaspiro[5.5]undecan-3-one. (n.d.). Molbase. Retrieved from [Link]
-
Reddy, D. N., & Kumar, M. S. (2014). A facile synthesis of novel 8-oxa-2-azaspiro[4.5]decan-1-one derivatives via base-catalysed domino reaction. Organic & Biomolecular Chemistry, 12(35), 6828–6834. [Link]
Methodological & Application
A Proposed Protocol for the Synthesis of the Spiroketal Amine Scaffold: 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane
An Application Note and Protocol for the Synthesis of 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane
Abstract
This application note details a proposed multi-step synthesis for this compound, a complex heterocyclic scaffold with potential applications in medicinal chemistry and drug development. Due to the limited availability of a direct, published protocol for this specific molecule, we present a robust and logical synthetic strategy. The cornerstone of this approach is an acid-catalyzed spiroketalization of a key dihydroxy ketone precursor. Each step of the proposed synthesis of this precursor is based on well-established, high-yielding chemical transformations and is accompanied by detailed procedural instructions and mechanistic justifications. This document is intended to provide researchers with a comprehensive and practical guide for accessing this and structurally related azaspiroketal compounds.
Introduction and Scientific Context
Spirocyclic systems, particularly those incorporating heteroatoms, are of significant interest in modern drug discovery.[1] Their rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[2] The target molecule, this compound, combines the structural features of a piperidine, a common motif in bioactive compounds, with a spiroketal moiety.[3][4] This unique combination makes it a valuable scaffold for building novel chemical entities.
The synthesis of such complex spirocycles often requires a carefully planned multi-step approach.[5][6] The strategy outlined herein is designed to be both logical and adaptable, relying on fundamental organic reactions. The key transformation is the formation of the spirocyclic core via an intramolecular acid-catalyzed cyclization of a dihydroxy ketone. This method is a classic and reliable approach for the construction of spiroketals.[7][8] This application note provides a detailed, step-by-step protocol for a proposed synthesis, complete with justifications for methodological choices, to empower researchers in their synthetic endeavors.
Retrosynthetic Analysis and Strategy
The proposed synthesis is convergent, involving the preparation of two key fragments that are then coupled and elaborated to form the final spirocycle. The overall workflow is depicted below.
Caption: Retrosynthetic strategy for the target molecule.
The synthesis begins with two commercially available starting materials: N-Boc-4-piperidone and 2,2-dimethyl-1,3-propanediol. These are converted into an aldehyde (Fragment A) and a phosphonium ylide (Fragment B), respectively. A Wittig coupling reaction joins these fragments, and subsequent functional group manipulations yield the key dihydroxy ketone precursor. The final step is an acid-catalyzed spiroketalization to afford the target molecule.
Detailed Experimental Protocols
Part A: Synthesis of Fragment A: (1-(tert-butoxycarbonyl)-4-hydroxy-4-piperidyl)acetaldehyde
Step A1: Vinylation of N-Boc-4-piperidone This step introduces the vinyl group that will be later converted to the aldehyde.
| Reagent/Material | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| N-Boc-4-piperidone | 199.25 | 50.0 | 9.96 g |
| Vinylmagnesium bromide (1M in THF) | - | 60.0 | 60 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 200 mL |
| Saturated NH₄Cl solution | - | - | 100 mL |
| Ethyl acetate | - | - | 300 mL |
| Brine | - | - | 100 mL |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidone and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the vinylmagnesium bromide solution dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, 20% ethyl acetate in hexanes) to yield tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate.
Step A2: Hydroboration-Oxidation of the Vinyl Group This step converts the terminal alkene into a primary alcohol with anti-Markovnikov selectivity.
| Reagent/Material | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| Product from Step A1 | 227.30 | 40.0 | 9.09 g |
| Borane-THF complex (1M in THF) | - | 44.0 | 44 mL |
| Anhydrous THF | - | - | 150 mL |
| NaOH solution (3M) | - | - | 30 mL |
| Hydrogen peroxide (30%) | - | - | 30 mL |
Procedure:
-
Dissolve the product from Step A1 in anhydrous THF in a flask under nitrogen.
-
Cool the solution to 0 °C.
-
Add the borane-THF complex dropwise. Stir at 0 °C for 1 hour, then at room temperature for 6 hours.
-
Cool the reaction back to 0 °C and slowly add the 3M NaOH solution, followed by the dropwise addition of 30% hydrogen peroxide, ensuring the temperature does not exceed 20 °C.
-
Stir vigorously for 2 hours at room temperature.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to yield tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperidine-1-carboxylate.
Step A3: Oxidation to Aldehyde (Fragment A) A mild oxidation is used to convert the primary alcohol to the desired aldehyde without affecting the tertiary alcohol.
| Reagent/Material | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| Product from Step A2 | 245.32 | 30.0 | 7.36 g |
| Dess-Martin Periodinane (DMP) | 424.14 | 36.0 | 15.3 g |
| Dichloromethane (DCM) | - | - | 200 mL |
Procedure:
-
Dissolve the diol from Step A2 in dry DCM.
-
Add Dess-Martin Periodinane in one portion at room temperature.
-
Stir the resulting suspension for 2-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of Na₂S₂O₃.
-
Separate the layers and extract the aqueous phase with DCM.
-
Wash the combined organic layers with saturated NaHCO₃, then brine.
-
Dry over MgSO₄, filter, and concentrate carefully to yield Fragment A, which should be used immediately in the next step.
Part B: Synthesis of Fragment B: (3-(benzyloxy)-2,2-dimethylpropyl)triphenylphosphonium bromide
Step B1: Monobenzylation of 2,2-dimethyl-1,3-propanediol This step selectively protects one of the two primary hydroxyl groups.
| Reagent/Material | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2,2-dimethyl-1,3-propanediol | 104.15 | 100 | 10.42 g |
| Sodium hydride (60% in oil) | 24.00 | 100 | 4.0 g |
| Benzyl bromide | 171.04 | 100 | 11.9 mL |
| Anhydrous THF | - | - | 300 mL |
Procedure:
-
Suspend sodium hydride in anhydrous THF in a flask under nitrogen at 0 °C.
-
Slowly add a solution of 2,2-dimethyl-1,3-propanediol in THF.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool back to 0 °C and add benzyl bromide dropwise.
-
Stir at room temperature overnight.
-
Carefully quench with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to isolate 3-(benzyloxy)-2,2-dimethylpropan-1-ol.
Step B2: Bromination of the Remaining Alcohol The free hydroxyl group is converted to a bromide, making it susceptible to displacement.
| Reagent/Material | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| Product from Step B1 | 194.27 | 80.0 | 15.5 g |
| Carbon tetrabromide (CBr₄) | 331.63 | 96.0 | 31.8 g |
| Triphenylphosphine (PPh₃) | 262.29 | 96.0 | 25.2 g |
| Dichloromethane (DCM) | - | - | 400 mL |
Procedure:
-
Dissolve the alcohol from Step B1 and CBr₄ in DCM at 0 °C.
-
Slowly add a solution of PPh₃ in DCM.
-
Stir at 0 °C for 30 minutes and then at room temperature for 3 hours.
-
Concentrate the reaction mixture and purify directly by column chromatography (hexanes) to yield 1-(benzyloxy)-3-bromo-2,2-dimethylpropane.
Step B3: Formation of the Phosphonium Salt (Fragment B) The bromide is reacted with triphenylphosphine to form the Wittig reagent precursor.
| Reagent/Material | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| Product from Step B2 | 257.17 | 70.0 | 18.0 g |
| Triphenylphosphine (PPh₃) | 262.29 | 77.0 | 20.2 g |
| Toluene | - | - | 250 mL |
Procedure:
-
Dissolve the bromide from Step B2 and PPh₃ in toluene.
-
Heat the mixture to reflux and maintain for 24 hours. A white precipitate will form.
-
Cool the mixture to room temperature and collect the solid by filtration.
-
Wash the solid with cold toluene and dry under vacuum to yield Fragment B.
Part C: Coupling and Final Cyclization
Step C1: Wittig Coupling Reaction This step couples Fragment A and Fragment B to assemble the carbon skeleton of the precursor.
| Reagent/Material | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| Fragment B | 519.46 | 30.0 | 15.6 g |
| n-Butyllithium (2.5M in hexanes) | - | 30.0 | 12.0 mL |
| Fragment A (crude) | ~243.30 | ~25.0 | ~6.1 g |
| Anhydrous THF | - | - | 200 mL |
Procedure:
-
Suspend Fragment B in anhydrous THF under nitrogen at 0 °C.
-
Add n-butyllithium dropwise. The solution will turn deep red, indicating ylide formation. Stir for 1 hour at 0 °C.
-
Add a solution of crude Fragment A in THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench with water and extract with ethyl acetate.
-
Wash with brine, dry, and concentrate. Purify by column chromatography to yield the coupled product.
Step C2: Deprotection Sequence This two-step deprotection unmasks the two hydroxyl groups and the ketone.
Procedure:
-
Hydrogenolysis: Dissolve the product from Step C1 in ethanol, add Pearlman's catalyst (Pd(OH)₂/C), and stir under a hydrogen atmosphere (balloon or Parr shaker) for 12 hours. This will remove the benzyl ether and may also deprotect the Boc group.
-
Acid Treatment: Filter the catalyst and concentrate the solution. Dissolve the residue in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir for 1 hour at room temperature. This ensures complete removal of the Boc group and any remaining protecting groups, and hydrolyzes the intermediate enol ether to the ketone.
-
Concentrate the solution, re-dissolve in ethyl acetate, and wash with saturated NaHCO₃ solution to neutralize the acid.
-
Dry the organic layer and concentrate to yield the crude dihydroxy ketone precursor.
Step C3: Spiroketalization to Yield the Final Product The final ring-closing step is achieved under acidic conditions.
Caption: Final spiroketalization workflow.
| Reagent/Material | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| Crude Dihydroxy Ketone | ~217.29 | ~15.0 | ~3.26 g |
| Camphorsulfonic acid (CSA) | 232.30 | 0.75 | 174 mg |
| Toluene | - | - | 100 mL |
Procedure:
-
Dissolve the crude dihydroxy ketone precursor in toluene in a flask equipped with a Dean-Stark trap.
-
Add a catalytic amount of camphorsulfonic acid.
-
Heat the mixture to reflux and continue until no more water is collected in the trap (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the solution with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography (using a gradient of methanol in dichloromethane) to yield this compound.
Expected Characterization Data
-
¹H NMR (CDCl₃): Expect characteristic signals for the two methyl groups as a singlet, multiplets for the piperidine and tetrahydropyran ring protons, and a broad singlet for the N-H proton.
-
¹³C NMR (CDCl₃): Expect signals for the spiroketal carbon (95-105 ppm), the two methyl carbons, and the various methylene carbons of the two rings.
-
Mass Spectrometry (ESI+): Calculated for C₁₀H₁₉NO₂ [M+H]⁺: 186.1438; Found: [Value to be determined].
-
IR (thin film): Expect characteristic peaks for N-H stretching (~3300 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and C-O stretching (~1050-1150 cm⁻¹).
References
-
Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. MDPI. [Link]
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Common methods for the preparation of spiroketals a) from dihydroxyketons. ResearchGate. [Link]
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A Modular, Stereoselective Approach to Spiroketal Synthesis. ResearchGate. [Link]
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Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. PMC. [Link]
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Synthesis of Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate. PrepChem.com. [Link]
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Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. arkat usa. [Link]
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Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central. [Link]
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4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]
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Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
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Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Chem Sci Trans. [Link]
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Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. ResearchGate. [Link]
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Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]
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Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. MDPI. [Link]
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Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF. ResearchGate. [Link]
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Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link]
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]
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Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. NIH. [Link]
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Piperidin-4-one: the potential pharmacophore. PubMed. [Link]
-
Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. [Link]
-
Piperazine-1,4-diol (PipzDiol): synthesis, stereodynamics and assembly of supramolecular hydrogen-bonded 2D networks. New Journal of Chemistry (RSC Publishing). [Link]
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N-Alkylation of 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane: A Comprehensive Guide to Synthetic Methodologies
Introduction
In the landscape of modern medicinal chemistry and drug development, the synthesis of complex nitrogen-containing heterocycles is of paramount importance. The 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane scaffold represents a unique and sterically defined framework, offering a three-dimensional architecture that is highly sought after for the exploration of new chemical entities. The secondary amine present in this spirocyclic system is a key handle for derivatization, allowing for the introduction of various substituents to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a detailed exploration of robust and efficient N-alkylation methods for this valuable synthetic intermediate, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each method, providing detailed, field-proven protocols and critical insights into experimental design.
The inherent structure of this compound, featuring a secondary amine flanked by a sterically demanding gem-dimethyl group and a spirocyclic center, presents unique challenges and opportunities for N-alkylation. The nitrogen atom's nucleophilicity is a key factor in its reactivity.[1] This guide will explore a range of synthetic strategies to effectively functionalize this amine, from classical approaches to modern catalytic systems.
Methodology Overview: A Comparative Analysis
The selection of an appropriate N-alkylation strategy is contingent on several factors, including the nature of the alkylating agent, desired functional group tolerance, scalability, and economic viability. Below is a comparative overview of the methods detailed in this guide.
| Method | Alkylating Agent | Key Advantages | Potential Challenges | Typical Reaction Conditions |
| Reductive Amination | Aldehydes, Ketones | High selectivity, avoids over-alkylation, broad substrate scope. | Requires a suitable reducing agent, potential for side reactions with sensitive functional groups. | Mildly acidic or neutral pH, various reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN). |
| Direct Alkylation | Alkyl Halides | Straightforward procedure, readily available reagents. | Risk of over-alkylation to form quaternary ammonium salts, may require harsh conditions.[2][3] | Aprotic solvents (e.g., DMF, CH₃CN), often requires a base (e.g., K₂CO₃, DIPEA). |
| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halides | Excellent for forming C(sp²)-N bonds, high functional group tolerance. | Requires a palladium catalyst and specific ligands, can be sensitive to air and moisture.[4][5] | Anhydrous, inert atmosphere, requires a base (e.g., NaOtBu, Cs₂CO₃). |
| Microwave-Assisted Alkylation | Alkyl Halides, Alcohols | Drastically reduced reaction times, often improved yields.[6][7] | Requires specialized microwave reactor, potential for pressure buildup. | Can be performed with or without solvent, often with a base. |
| Phase-Transfer Catalysis (PTC) | Alkyl Halides | Utilizes inexpensive inorganic bases, can be run in biphasic or solvent-free systems, environmentally friendly.[8] | Requires a phase-transfer catalyst, catalyst poisoning can occur. | Biphasic (e.g., toluene/water), catalyst (e.g., TBAB), inorganic base (e.g., NaOH, K₂CO₃). |
Detailed Protocols and Mechanistic Insights
Reductive Amination: The Controlled Pathway
Reductive amination is a highly reliable method for the N-alkylation of secondary amines, proceeding through the in-situ formation and subsequent reduction of an iminium ion.[9] This two-step, one-pot process offers excellent control over the degree of alkylation, virtually eliminating the formation of quaternary ammonium byproducts.
Mechanism Rationale: The reaction is initiated by the nucleophilic attack of the secondary amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. Under mildly acidic conditions, this intermediate dehydrates to form a transient iminium ion. A carefully chosen reducing agent, which is selective for the iminium ion over the starting carbonyl compound, then delivers a hydride to afford the desired tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent due to its mildness and high selectivity.
Figure 1: General workflow for Reductive Amination.
Detailed Protocol: N-Benzylation via Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask, add benzaldehyde (1.1 eq).
-
Iminium Formation: Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzyl derivative.
Direct Alkylation with Alkyl Halides: The Classical Approach
Direct N-alkylation with alkyl halides is a fundamental and straightforward method for forming C-N bonds.[2][3] However, for secondary amines, this method can be complicated by over-alkylation, leading to the formation of quaternary ammonium salts. The steric hindrance around the nitrogen in this compound can mitigate, but not entirely prevent, this side reaction. The choice of base and reaction conditions is critical for achieving high selectivity for the desired tertiary amine.
Mechanism Rationale: This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the spirocyclic amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond. A base is typically required to neutralize the hydrogen halide formed during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
Figure 2: Reaction pathway for Direct Alkylation.
Detailed Protocol: N-Ethylation with Ethyl Iodide
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) in anhydrous acetonitrile (CH₃CN, 0.3 M).
-
Addition of Reagents: Add potassium carbonate (K₂CO₃, 2.0 eq) as the base, followed by ethyl iodide (1.2 eq).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 60 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by GC-MS or LC-MS until complete consumption of the starting material (typically 6-12 hours).
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to obtain the N-ethylated product.
Buchwald-Hartwig Amination: Forging Aryl-Amine Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C(sp²)-N bonds, enabling the synthesis of N-aryl and N-heteroaryl derivatives.[4][5] This method is particularly valuable when direct nucleophilic aromatic substitution is not feasible.
Mechanism Rationale: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-arylated product and regenerates the Pd(0) catalyst.[10] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed.
Figure 3: Catalytic cycle of Buchwald-Hartwig Amination.
Detailed Protocol: N-Phenylation with Bromobenzene
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 5 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Addition of Reagents: Add this compound (1.2 eq) and bromobenzene (1.0 eq) to the tube.
-
Solvent and Conditions: Add anhydrous toluene (0.2 M) and seal the tube. Heat the reaction mixture to 100 °C with stirring.
-
Reaction Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the N-phenylated product.
Microwave-Assisted N-Alkylation: Accelerating Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating.[6]
Rationale: Microwave irradiation directly heats the reactants and solvent through dielectric heating, leading to a rapid and uniform temperature increase. This can overcome activation energy barriers more efficiently than conventional heating, resulting in dramatic rate enhancements. For N-alkylation reactions, this can lead to shorter reaction times and potentially milder overall conditions.
Detailed Protocol: Rapid N-Butylation under Microwave Conditions
-
Reaction Setup: In a microwave-safe vial, combine this compound (1.0 eq), 1-bromobutane (1.5 eq), and powdered potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Add a minimal amount of a polar, high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure efficient energy absorption.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 120 °C) for a short duration (e.g., 10-30 minutes). Note: Optimize time and temperature for the specific substrate and alkylating agent.
-
Work-up and Purification: After cooling, the work-up and purification follow a similar procedure to that described for direct alkylation.
Phase-Transfer Catalysis (PTC): A Green and Efficient Alternative
Phase-transfer catalysis provides an elegant solution for reactions involving reactants in immiscible phases.[8] For N-alkylation, this typically involves the spirocyclic amine in an organic solvent and an inorganic base in an aqueous phase. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the hydroxide or carbonate anion into the organic phase to act as the base.
Rationale: The lipophilic cation of the phase-transfer catalyst pairs with the anion of the base, allowing it to be transported into the organic phase where it can deprotonate the amine or neutralize the acid formed during the reaction. This method avoids the need for strong, hazardous bases and anhydrous conditions, making it a greener and often more cost-effective approach.
Detailed Protocol: N-Propargylation using PTC
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine a solution of this compound (1.0 eq) in toluene (0.4 M) with a 50% aqueous solution of sodium hydroxide (NaOH).
-
Catalyst and Alkylating Agent: Add tetrabutylammonium bromide (TBAB, 5 mol%) as the phase-transfer catalyst, followed by propargyl bromide (1.2 eq).
-
Reaction Conditions: Heat the biphasic mixture to 50 °C with vigorous stirring to ensure efficient mixing of the two phases.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the mixture, separate the layers, and extract the aqueous phase with toluene.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.
Conclusion
The N-alkylation of this compound is a critical transformation for the synthesis of novel and structurally diverse molecules for drug discovery and development. This guide has provided a comprehensive overview of several powerful synthetic methods, each with its own set of advantages and considerations. The choice of method will ultimately depend on the specific synthetic goals and the nature of the desired substituent. By understanding the mechanistic principles and following the detailed protocols outlined herein, researchers can confidently and efficiently derivatize this valuable spirocyclic scaffold.
References
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- Buchwald–Hartwig amin
- Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradi
- 1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl). Benchchem.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. University of Michigan.
- Industrial Phase-Transfer C
- Phase Transfer Catalysis Without Solvent.
- 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
- Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amin
- The Buchwald–Hartwig Amination After 25 Years.
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
- Application Notes and Protocols: Phase Transfer Catalysis for the N-Alkyl
- Cascade N-Alkylation/Hemiacetalization for Facile Construction of the Spiroketal Skeleton of Acortatarin Alkaloids with Therapeutic Potentiality in Diabetic Nephrop
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Phase-Transfer-Catalyzed Alkyl
- Processes for the alkylation of secondary amine groups of morphinan derivatives.
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- Synthesis of N-Substituted piperidines
- Alkyl
- Amine alkyl
- Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. MDPI.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- Investigating the preparation of oxime derivatives of azacrown ethers containing piperidine-4-one heterocycles under microwave i.
- Microwave-Assisted Regioselective N-Alkylation of Cyclic Amidines.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
- Procedure for N-alkylation of Piperidine?.
- Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives.
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Application Notes and Protocols for the Stereoselective Synthesis of Substituted 1,8-Dioxa-4-azaspiro[5.5]undecanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,8-dioxa-4-azaspiro[5.5]undecane scaffold represents a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional architecture provides a unique framework for the development of novel therapeutic agents. This document provides a comprehensive guide to the stereoselective synthesis of substituted 1,8-dioxa-4-azaspiro[5.5]undecanes, with a primary focus on a detailed protocol for a Prins cascade cyclization. Mechanistic insights, alternative synthetic strategies, and considerations for stereocontrol are also discussed to provide a thorough resource for researchers in the field.
Introduction: The Significance of the 1,8-Dioxa-4-azaspiro[5.5]undecane Core
Spirocyclic systems have gained considerable attention in modern drug discovery due to their inherent three-dimensionality, which can lead to improved target selectivity and pharmacokinetic properties compared to their linear or planar counterparts. Among these, nitrogen-containing spiroketals, such as the 1,8-dioxa-4-azaspiro[5.5]undecane framework, are of particular importance. The incorporation of a nitrogen atom introduces a key site for further functionalization and potential interactions with biological targets.
While the broader class of azaspirocycles has been explored for the treatment of a range of conditions, including neurological disorders and infectious diseases, the specific 1,8-dioxa-4-azaspiro[5.5]undecane scaffold remains a relatively underexplored area with significant potential. The strategic placement of the nitrogen and oxygen atoms within the spirocyclic system offers opportunities for fine-tuning the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, which are critical for drug development.
The primary challenge in harnessing the potential of these molecules lies in their stereoselective synthesis. The spirocyclic core contains at least one stereocenter at the spiro-carbon, and substitutions on the rings can introduce additional chiral centers. Controlling the absolute and relative stereochemistry is paramount, as different stereoisomers can exhibit vastly different biological activities. This guide will detail a robust method for the stereoselective construction of a closely related isomer, the 1,9-dioxa-4-azaspiro[5.5]undecane, via a Prins cascade cyclization, and discuss its applicability to the synthesis of the target 1,8-isomer.
Strategic Approach: The Prins Cascade Cyclization
The Prins cyclization is a powerful and versatile acid-catalyzed reaction that involves the condensation of an aldehyde or ketone with a homoallylic alcohol to form a tetrahydropyran ring.[1] This reaction proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene. The stereochemical outcome of the Prins cyclization is often highly predictable, making it an attractive method for the stereoselective synthesis of complex heterocyclic systems.[1]
A novel Prins cascade process has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, which serves as an excellent model for the synthesis of the 1,8-isomer.[2] This strategy involves the coupling of an aldehyde with a carefully designed N-substituted diol containing a homoallylic alcohol moiety. The reaction proceeds in a cascade fashion, forming both rings of the spirocycle in a single, highly stereoselective step.
Mechanistic Insights into Stereocontrol
The stereoselectivity of the Prins cascade cyclization is governed by the formation of the most stable chair-like transition state of the oxocarbenium ion intermediate. The substituents on the developing tetrahydropyran ring will preferentially occupy equatorial positions to minimize steric strain, thus dictating the relative stereochemistry of the final product.
Below is a proposed mechanistic pathway for the acid-catalyzed Prins cascade cyclization to form a substituted 1,8-dioxa-4-azaspiro[5.5]undecane.
Caption: Proposed mechanism for the Prins cascade cyclization.
Detailed Experimental Protocol: Synthesis of a Substituted 1,9-Dioxa-4-azaspiro[5.5]undecane
This protocol is adapted from the published synthesis of a 1,9-dioxa-4-azaspiro[5.5]undecane derivative and can be modified for the synthesis of the 1,8-isomer by adjusting the starting N-substituted diol.[2]
Materials and Reagents
| Reagent | Supplier | Purity |
| N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | Custom Synthesis | >98% |
| Aldehyde (e.g., Benzaldehyde) | Sigma-Aldrich | >99% |
| Iron(III) chloride (FeCl3) | Acros Organics | >98% |
| Dichloromethane (DCM), anhydrous | Fisher Chemical | >99.8% |
| Saturated aqueous sodium bicarbonate (NaHCO3) | VWR Chemicals | ACS |
| Anhydrous sodium sulfate (Na2SO4) | EMD Millipore | ACS |
| Silica gel for column chromatography | Sorbent Tech. | 60 Å |
| Ethyl acetate | J.T. Baker | HPLC |
| Hexanes | Macron Fine Ch. | HPLC |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (1.0 equiv).
-
Solvent and Reagents: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of 0.1 M. Cool the solution to 0 °C in an ice bath.
-
Aldehyde Addition: Add the desired aldehyde (1.2 equiv) to the cooled solution.
-
Catalyst Addition: Add anhydrous iron(III) chloride (FeCl3) (0.2 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO3) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired substituted 1,9-dioxa-4-azaspiro[5.5]undecane.
Characterization
The structure and stereochemistry of the final product should be confirmed by a combination of spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to confirm the connectivity and relative stereochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the molecular formula.
-
X-ray Crystallography: Single-crystal X-ray diffraction for unambiguous determination of the absolute and relative stereochemistry, if a suitable crystal can be obtained.
Alternative Synthetic Strategies
While the Prins cascade cyclization is a highly effective method, other synthetic strategies can also be employed for the construction of azaspiroketal systems. The choice of method will depend on the desired substitution pattern and available starting materials.
Intramolecular Hetero-Diels-Alder Reaction
The intramolecular hetero-Diels-Alder (IMHDA) reaction is a powerful tool for the convergent synthesis of complex heterocyclic systems. In this approach, a tethered diene and dienophile undergo a [4+2] cycloaddition to form the spirocyclic core. For the synthesis of a 1,8-dioxa-4-azaspiro[5.5]undecane, the diene could be an N-alkenyl diene and the dienophile could be an α,β-unsaturated carbonyl compound. The stereochemical outcome of the IMHDA reaction is often controlled by the geometry of the tether and the dienophile.
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Application Notes & Protocols: Purification Techniques for Spirocyclic Amines and Ethers
Abstract
Spirocyclic scaffolds, characterized by two rings sharing a single atom, are of increasing importance in medicinal chemistry. Their inherent three-dimensionality offers an escape from the "flatland" of traditional aromatic compounds, often leading to improved pharmacological properties.[1][2][3] However, the unique and rigid spatial arrangement of these molecules introduces significant purification challenges, including the separation of closely related stereoisomers. This guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven purification techniques for spirocyclic amines and ethers. We will delve into the mechanistic basis of each method, present step-by-step protocols, and offer expert insights to navigate the complexities of isolating these valuable compounds.
Foundational Principles of Purification
The successful purification of any compound relies on exploiting differences in its physicochemical properties relative to impurities. For spirocycles, the key is to leverage subtle differences in polarity, solubility, and stereochemistry.
-
Chromatography: This technique separates components of a mixture by distributing them between a stationary phase (a solid adsorbent like silica) and a mobile phase (a solvent or gas that flows through the system).[4] Compounds that interact more strongly with the stationary phase move more slowly, effecting separation.
-
Crystallization: This method purifies solid compounds based on differences in solubility.[5] An impure solid is dissolved in a hot solvent in which it is highly soluble, and as the solution cools, the desired compound's solubility decreases, leading to the formation of pure crystals while impurities remain in the solution.[6][7]
-
Liquid-Liquid Extraction: This technique separates compounds by partitioning them between two immiscible liquid phases, typically an organic solvent and an aqueous solution.[8] It is particularly powerful for separating acidic, basic, and neutral compounds.
Chromatographic Purification Strategies
Chromatography is arguably the most versatile tool for spirocycle purification, capable of separating everything from crude reaction mixtures to challenging enantiomers.
2.1. Silica Gel Column Chromatography: The First Line of Attack
Silica gel chromatography is often the initial method of choice for purifying reaction mixtures and separating diastereomers, which have distinct physical properties.
The Causality: Separation on silica gel, a polar stationary phase, is based on compound polarity. More polar compounds adsorb more strongly and elute later. Spirocyclic amines, being basic, can interact strongly and unpredictably with the acidic silica surface, often resulting in significant peak tailing and poor separation. To counteract this, a small amount of a basic modifier is added to the mobile phase to saturate the acidic sites on the silica, allowing the amine to travel through the column more uniformly.[8]
Experimental Protocol: Purifying a Spirocyclic Amine
-
Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, least polar solvent (e.g., hexane or ethyl acetate/hexane mixture). Swirl to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column. Use gentle air pressure to pack the silica bed evenly, ensuring no cracks or air bubbles.
-
Sample Loading: Dissolve the crude spirocyclic compound in a minimal amount of an appropriate solvent. Pre-adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane), gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). Crucially for amines, add 0.5-1% triethylamine (Et₃N) to the mobile phase mixture to prevent peak tailing.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin-Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
2.2. Chiral Chromatography: Resolving Enantiomers
Enantiomers possess identical physical properties except for their interaction with plane-polarized light, making their separation impossible with standard chromatography. Chiral chromatography is the definitive technique for this challenge. Supercritical Fluid Chromatography (SFC) has emerged as a preferred platform for its speed, efficiency, and reduced environmental impact.[9][10][11]
The Causality: This technique utilizes a chiral stationary phase (CSP), which contains a single enantiomer of a chiral molecule. The two enantiomers of the spirocyclic analyte form transient, diastereomeric complexes with the CSP. These complexes have different interaction energies, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation.
Protocol: Chiral SFC Method Development for a Spirocyclic Amine
-
Column Selection: Begin with a polysaccharide-based CSP, such as a Chiralpak® or Chiralcel® column, which are effective for a broad range of compounds.
-
Mobile Phase Screening:
-
The primary mobile phase in SFC is supercritical CO₂.
-
Screen various alcohol co-solvents (e.g., methanol, ethanol, isopropanol), starting at a low percentage (e.g., 5%) and creating a gradient up to 50%.
-
For basic spirocyclic amines, it is essential to add 0.1-0.3% diethylamine (DEA) to the alcohol co-solvent to ensure good peak shape and prevent interactions with the stationary phase support.
-
-
Optimization: Once initial separation is observed, optimize the conditions to achieve baseline resolution (Rs > 1.5). This involves fine-tuning the co-solvent percentage, gradient slope, column temperature, and back-pressure.
-
Detection & Collection: Use a UV detector to monitor the elution profile. For preparative scale, fractions corresponding to each enantiomer are collected.
-
Purity Analysis: Analyze the collected fractions to confirm enantiomeric purity (enantiomeric excess, or ee).
Diagram: Chiral SFC Method Development Workflow
Caption: Workflow for chiral SFC method development.
Crystallization & Salt Formation Techniques
Crystallization is a powerful and scalable technique for obtaining highly pure solid materials.
3.1. Standard Recrystallization
This is the most common crystallization method, ideal for removing soluble impurities from a solid product.[7]
The Causality: The technique relies on identifying a solvent where the spirocycle has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures.[6] As a hot, saturated solution cools, the compound's solubility drops, forcing it to crystallize out, leaving impurities behind in the "mother liquor."
Protocol: The 7 Steps of Recrystallization
-
Solvent Screening: Test the solubility of your impure compound in small amounts of various solvents at room temperature and near their boiling point to find a suitable one. A solvent/anti-solvent system can also be used.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of near-boiling solvent required to fully dissolve the solid.[6]
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove it.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, the flask can be placed in an ice bath to maximize crystal yield.[5]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals, typically in a vacuum oven, to remove all traces of solvent.
Diagram: Recrystallization Process Flow
Caption: Step-by-step recrystallization workflow.
3.2. Diastereomeric Salt Crystallization
For racemic spirocyclic amines, this classical resolution technique provides a pathway to enantiomerically pure material without chiral chromatography.
The Causality: A racemic amine (a 1:1 mixture of R and S enantiomers) is reacted with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid). This creates a mixture of two diastereomeric salts (R-amine/L-acid and S-amine/L-acid). These diastereomers have different physical properties, including solubility, allowing them to be separated by fractional crystallization.
Protocol: Chiral Resolution of a Spirocyclic Amine
-
Resolving Agent Selection: Choose an inexpensive, commercially available chiral acid such as tartaric acid, mandelic acid, or camphorsulfonic acid.
-
Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., ethanol, methanol). In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent in the same solvent. Slowly add the acid solution to the amine solution.
-
Fractional Crystallization: Allow the solution to cool. One diastereomeric salt will preferentially crystallize out due to its lower solubility. Collect these crystals by filtration.
-
Purity Check: Determine the enantiomeric excess of the amine from the crystallized salt to monitor the resolution progress. If necessary, the salt can be recrystallized to improve its diastereomeric purity.
-
Liberation of Free Amine: Dissolve the purified diastereomeric salt in water. Add a base (e.g., 1M NaOH) to neutralize the chiral acid and deprotonate the amine.
-
Extraction: Extract the liberated, enantiomerically pure free amine with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash, dry, and concentrate to yield the final product.
Liquid-Liquid Extraction for Workup & Purification
Acid-base extraction is a fundamental workup technique that is highly effective for separating amines from neutral or acidic impurities.
The Causality: The basic nitrogen atom of a spirocyclic amine can be protonated by an aqueous acid (like 1M HCl). The resulting ammonium salt is ionic and becomes soluble in the aqueous phase. Neutral compounds (like spirocyclic ethers or non-basic byproducts) remain in the organic phase. The layers are separated, and the process can be reversed: adding a base to the aqueous layer regenerates the free amine, which can then be re-extracted into a fresh organic layer.[12]
Protocol: Acid-Base Extraction of a Spirocyclic Amine
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it one or two times with an acidic solution (e.g., 1M HCl).
-
Layer Separation: Combine the aqueous layers. This now contains the protonated spirocyclic amine salt. The organic layer contains neutral or acidic impurities and can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH) until the solution is strongly basic (pH > 12).
-
Re-extraction: Extract the now-free amine from the aqueous layer back into an organic solvent (e.g., ethyl acetate) two or three times.
-
Final Workup: Combine the organic extracts, wash with brine to remove residual water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified amine.
Diagram: Acid-Base Extraction Workflow for Amines
Caption: Logic flow for purifying amines via acid-base extraction.
Summary of Techniques
The choice of purification method depends on the nature of the spirocycle, the impurities present, and the scale of the purification.
| Technique | Primary Application | Key Principle | Advantages | Limitations |
| Silica Gel Chromatography | Diastereomer separation; General purification | Differential polarity | Versatile, widely applicable, scalable | Can be slow; Amines require basic modifiers |
| Chiral SFC | Enantiomer separation | Diastereomeric interaction with CSP | Fast, high-resolution, "green" technology[11] | Requires specialized equipment; Method development can be intensive |
| Recrystallization | Bulk purification of solids | Differential solubility | Highly effective for achieving high purity, scalable | Only applicable to solids; Can have yield losses |
| Diastereomeric Salt Crystallization | Enantiomeric resolution of amines | Different solubility of diastereomeric salts | No need for chiral chromatography; Scalable | Requires a suitable chiral resolving agent; Can be labor-intensive |
| Acid-Base Extraction | Workup; Separating amines from neutrals | pH-dependent phase partitioning | Fast, simple, inexpensive, great for initial cleanup | Product must be stable to acid and base; Not for separating similar amines |
References
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- ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.
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- University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
- Recrystallization1. Recrystallization.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- PubMed Central (PMC). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists.
- Chemistry LibreTexts. Recrystallization.
- PubMed. Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography.
- Benchchem Technical Support Center. Crystallization of Spiro[3.5]nonane-9-carboxylic acid.
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- Structure Determination of Organic Compounds. Chromatographic Purification.
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- ACS Publications. Spirocyclic Scaffolds in Medicinal Chemistry.
- LCGC International. Supercritical Fluid Chromatography: A Workhorse in Drug Discovery.
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Developing in vitro assays to screen 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane library
An Application Note and Protocols for the Development of In Vitro Assays to Screen a 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane Library
Introduction: Unlocking the Potential of Azaspiro[5.5]undecane Scaffolds
The this compound core represents a privileged three-dimensional scaffold in medicinal chemistry. The inherent structural rigidity and defined spatial orientation of substituents make spirocyclic systems advantageous for optimizing interactions with biological targets. Related azaspiro[5.5]undecane derivatives have demonstrated significant biological activity, notably as modulators of G-protein coupled receptors (GPCRs) like the μ-opioid receptor (MOR) and the sigma-1 receptor (σ₁R), as well as enzymes such as methyltransferases.[1][2][3] This suggests that a library built around this core structure holds substantial promise for identifying novel therapeutic agents.
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a biological target's activity.[4] The success of any HTS campaign is fundamentally dependent on the quality and robustness of the underlying in vitro assay.[5][6] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing foundational principles and detailed protocols for developing robust biochemical and cell-based assays to screen a this compound library.
Section 1: Foundational Principles of HTS Assay Development
The transition from a biological hypothesis to a screen-ready assay requires a systematic, multi-step process focused on creating a reliable and scalable methodology.[7] This involves careful selection of assay technology, rigorous validation, and optimization for an automated environment.
Target-Based vs. Phenotypic Screening
Two primary strategies exist for screening small molecule libraries:
-
Target-Based Screening: This approach involves testing compounds for their ability to directly interact with a purified, isolated biological target, such as an enzyme or receptor. These biochemical assays offer mechanistic clarity but do not provide information on cellular permeability or off-target effects.
-
Phenotypic Screening: This method assesses the effect of compounds on the overall phenotype of a cell or organism, without a preconceived molecular target.[8][9][10] Phenotypic screens are powerful for discovering compounds with novel mechanisms of action in a physiologically relevant context but require subsequent, often complex, target deconvolution studies.[10]
For screening a novel library like the this compound collection, a dual approach is often most effective. An initial target-based screen against known targets of similar scaffolds (e.g., σ₁R, MOR) can yield rapid, mechanistically clear hits, while a parallel phenotypic screen can uncover unexpected activities.
The Hallmarks of a Robust HTS Assay
A successful HTS assay must be validated to ensure that the results are meaningful and reproducible. The primary goal of validation is to demonstrate that the assay can reliably distinguish active compounds from inactive ones.
-
Miniaturization: Assays are typically miniaturized to 384- or 1536-well plate formats to reduce reagent costs and increase throughput.[7][11]
-
Statistical Validation (Z'-Factor): The Z'-factor is a statistical measure of assay quality that reflects the dynamic range of the signal and the data variation.[7] An assay is considered robust and suitable for HTS when its Z'-factor is consistently greater than 0.5.[7][12]
Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ|
Where:
-
μₚ and σₚ are the mean and standard deviation of the positive control.
-
μₙ and σₙ are the mean and standard deviation of the negative control.
-
The workflow for developing and validating an assay for an HTS campaign is a critical, multi-step process.
Fig 2. Principle of the FP Competitive Binding Assay.
Materials:
-
Recombinant human σ₁ Receptor
-
Fluorescently-labeled σ₁R ligand (e.g., TAMRA-labeled haloperidol)
-
Known σ₁R antagonist (Positive Control, e.g., NE-100)
-
Assay Buffer: PBS, 0.01% BSA, 0.005% Tween-20, pH 7.4
-
DMSO (for compound dilution)
-
Black, low-volume 384-well assay plates
-
Plate reader capable of measuring fluorescence polarization
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of the σ₁ Receptor in Assay Buffer.
-
Prepare a 2X solution of the fluorescent tracer in Assay Buffer. The final tracer concentration should be at its Kₑ value for the receptor, determined during assay development.
-
Prepare the this compound library compounds at a 400X final concentration in 100% DMSO.
-
-
Compound Plating:
-
Using an acoustic liquid handler or multichannel pipette, add 25 nL of the 400X compound stocks to the appropriate wells of the 384-well plate.
-
Add 25 nL of 100% DMSO to negative control (Maximum Polarization) and positive control (Minimum Polarization) wells.
-
-
Assay Execution:
-
Add 5 µL of Assay Buffer to all wells containing library compounds and negative controls.
-
Add 5 µL of a 2X solution of a known antagonist (e.g., NE-100) to the positive control wells.
-
Add 5 µL of the 2X σ₁ Receptor solution to all wells except for the "Tracer Only" control wells (used for background subtraction). Add 5 µL of Assay Buffer to these wells instead.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Add 5 µL of the 2X fluorescent tracer solution to all wells.
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate for a further 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence polarization-capable plate reader. Set the excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., Ex: 540 nm, Em: 590 nm for TAMRA). Record the parallel (I∥) and perpendicular (I⊥) fluorescence intensity values.
-
Protocol 2: μ-Opioid Receptor cAMP Modulation Assay using AlphaLISA
This protocol describes a cell-based assay to identify compounds that inhibit forskolin-stimulated cAMP production via activation of the Gi-coupled MOR.
Materials:
-
HEK293 cells stably expressing the human μ-Opioid Receptor (MOR)
-
DAMGO (Positive Control Agonist)
-
Forskolin (Stimulating Agent)
-
AlphaLISA cAMP Assay Kit (containing Acceptor beads, Donor beads, and lysis buffer)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
White, opaque 384-well cell culture plates
Step-by-Step Methodology:
-
Cell Plating:
-
Seed the MOR-expressing HEK293 cells into 384-well plates at a density of 2,000-5,000 cells/well in 10 µL of culture medium.
-
Incubate the plates for 18-24 hours at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Prepare serial dilutions of the library compounds in an appropriate buffer containing 0.1% BSA.
-
Add 2.5 µL of the compound dilutions to the cell plates. Add buffer for negative controls and a known concentration of DAMGO for positive controls.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Stimulation:
-
Prepare a solution of Forskolin in stimulation buffer. The final concentration should be approximately its EC₈₀ for cAMP production in this cell line.
-
Add 2.5 µL of the Forskolin solution to all wells except the basal control wells.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Prepare the AlphaLISA detection mixture according to the manufacturer's protocol by mixing the Acceptor beads and Biotin-cAMP in lysis buffer.
-
Add 5 µL of this mixture to all wells.
-
Seal the plate and incubate for 60 minutes at room temperature.
-
-
Donor Bead Addition:
-
Prepare the Donor bead solution in a buffer provided by the kit. This step should be performed under subdued light. [13] * Add 5 µL of the Donor bead solution to all wells.
-
Seal the plate, protect it from light, and incubate for 90 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on an Alpha-enabled plate reader. The signal is inversely proportional to the amount of cAMP produced.
-
Section 4: Data Presentation and Analysis
Raw data from the plate reader must be processed to identify hits.
4.1 Data Normalization: Activity is typically expressed as percent inhibition or percent activation relative to controls on the same plate.
-
For the FP Assay (Percent Inhibition): % Inhibition = 100 * (Max_Signal - Sample_Signal) / (Max_Signal - Min_Signal)
-
Max_Signal: Mean of DMSO-only wells.
-
Min_Signal: Mean of positive control antagonist wells.
-
4.2 Hit Identification and Confirmation: A "hit" is typically defined as a compound that produces a response greater than 3 standard deviations from the mean of the negative controls. All initial hits must be re-tested, and a dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀).
| Compound ID | Assay Type | Primary Screen (% Inh @ 10µM) | Confirmed Hit? | IC₅₀ (µM) |
| AZS-001 | σ₁R FP | 85.2 | Yes | 0.45 |
| AZS-002 | σ₁R FP | 12.5 | No | > 50 |
| AZS-003 | MOR cAMP | 92.1 | Yes | 0.12 |
| AZS-004 | MOR cAMP | 5.8 | No | > 50 |
Table 1. Example Data Summary for Hit Compounds.
Section 5: Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Z'-Factor (<0.5) | Reagent instability, inconsistent liquid handling, suboptimal reagent concentrations. | Verify reagent stability. Check pipette/robot calibration. Re-optimize assay parameters (e.g., concentrations, incubation times). |
| High Well-to-Well Variability | Incomplete mixing, edge effects in plates, cell clumping (cell-based assays). | Ensure thorough mixing after each reagent addition. Use outer wells for buffer only. Ensure a single-cell suspension before plating. |
| False Positives in FP Assay | Autofluorescent compounds. | Perform a counter-screen by reading plates before the addition of the fluorescent tracer to flag fluorescent compounds. |
| False Positives in AlphaLISA | Compounds that absorb light at 680 nm or emit at 615 nm. Light scattering compounds. | Perform counter-screens in the absence of one assay component (e.g., Donor beads) to identify interfering compounds. |
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Fluorescence polarization immunoassay - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
An, Y., & Tolliday, N. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1-32. [Link]
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Sittampalam, G. S., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research, 30(1), 269. [Link]
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BPS Bioscience. (n.d.). Fluorescence Polarization Assays. Retrieved January 20, 2026, from [Link]
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Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved January 20, 2026, from [Link]
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Bitesize Bio. (2025). A New Frontier in Protein Quantitation: AlphaLISA. Retrieved January 20, 2026, from [Link]
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Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved January 20, 2026, from [Link]
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Singh, S. et al. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1888, 229-237. [Link]
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Anderson, L. N., et al. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. ACS Chemical Biology, 18(5), 1011-1021. [Link]
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Fricke, N., et al. (2018). Working principle of the AlphaLISA assay. ResearchGate. [Link]
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Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. [Link]
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Cendán, C. M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]
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MDPI. (n.d.). Special Issue: In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved January 20, 2026, from [Link]
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de la Torre, B. G., & Albericio, F. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(38), 23645-23656. [Link]
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Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved January 20, 2026, from [Link]
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Hansen, N. J. V., et al. (2021). Screening of DNA-Encoded Small Molecule Libraries inside a Living Cell. Journal of the American Chemical Society, 143(7), 2958-2964. [Link]
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Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]
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Sen, R., & Ghorai, S. (2016). High throughput screening of small molecule library: procedure, challenges and future. Medical & Clinical Reviews, 2(2). [Link]
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Kim, M., et al. (2021). Anti-Allergic and Anti-Inflammatory Effects of Undecane on Mast Cells and Keratinocytes. International Journal of Molecular Sciences, 22(16), 8593. [Link]
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Cendán, C. M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ResearchGate. [Link]
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Kim, M., et al. (2021). Anti-Allergic and Anti-Inflammatory Effects of Undecane on Mast Cells and Keratinocytes. ResearchGate. [Link]
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ResearchGate. (n.d.). Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. Retrieved January 20, 2026, from [Link]
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Application Notes & Protocols: Leveraging 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane for the Synthesis of Novel PET Imaging Agents
Preamble: The Strategic Value of Spirocyclic Scaffolds in PET Tracer Development
In the landscape of medicinal chemistry and molecular imaging, the pursuit of novel molecular entities with superior pharmacological and pharmacokinetic profiles is relentless. Positron Emission Tomography (PET) imaging agents, in particular, demand a high degree of specificity, metabolic stability, and appropriate biodistribution. Spirocyclic scaffolds have emerged as powerful building blocks in this context. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional "flat" aromatic systems. By introducing sp³-rich, rigid structures, we can access underexplored chemical space, potentially leading to compounds with enhanced aqueous solubility, greater metabolic stability, and improved binding affinity to biological targets.[1]
The compound 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane is a prime example of such a scaffold. Its unique structure, featuring a central spiro carbon connecting two heterocyclic rings, provides a rigid framework with well-defined exit vectors for chemical modification.[2] The secondary amine within the structure serves as a versatile chemical handle for elaboration, allowing for the attachment of targeting vectors and radiolabeling prosthetic groups.[2]
While direct literature on the use of this specific undecane derivative in PET agent synthesis is nascent, a closely related analog, 1,4-dioxa-8-azaspiro[4.5]decane, has been successfully utilized to develop an 18F-labeled radioligand for imaging σ1 receptors in tumors.[3][4] This successful precedent provides a robust, scientifically-grounded blueprint for harnessing the potential of this compound. These notes will therefore provide a detailed, logical framework and actionable protocols for researchers to utilize this promising scaffold in the development of next-generation PET imaging agents.
Part 1: Design & Synthesis of a Radiolabeling Precursor
Causality of Design: The fundamental principle of PET tracer synthesis is a two-stage process: first, the synthesis of a stable, non-radioactive "precursor" molecule, and second, the rapid, high-yield incorporation of a positron-emitting radionuclide, most commonly Fluorine-18 ([¹⁸F]).[5][6] The precursor must be designed to contain a "leaving group" that can be readily displaced by the [¹⁸F]fluoride ion in a nucleophilic substitution reaction. Common leaving groups for aromatic fluorination include nitro groups and trialkylammonium salts, while for aliphatic fluorination, tosylates, mesylates, and other sulfonate esters are preferred.
Here, we propose the synthesis of a tosylated precursor, a common and effective strategy for aliphatic [¹⁸F]-fluorination. The secondary amine of this compound will be N-alkylated with a short ethylene glycol chain capped with a tosylate group. This provides a reactive site for labeling that is slightly removed from the bulky spirocyclic core, which can help improve reaction kinetics.
Experimental Protocol 1: Synthesis of 2-(2-((2,2-dimethyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)oxy)ethoxy)ethyl 4-methylbenzenesulfonate
Objective: To synthesize a stable, tosylated precursor suitable for [¹⁸F]-radiolabeling.
Materials:
-
This compound
-
2-(2-(2-Chloroethoxy)ethoxy)ethanol
-
Triethylamine (TEA)
-
Tosyl chloride (TsCl)
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
N-Alkylation (Intermediate Formation):
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Add 2-(2-(2-Chloroethoxy)ethoxy)ethanol (1.1 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to 60°C and maintain for 12-18 hours, monitoring progress by TLC or LC-MS. Rationale: The TEA acts as a base to scavenge the HCl byproduct. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with saturated NaHCO₃ solution to remove any remaining acid. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude alcohol intermediate.
-
-
Tosylation of the Intermediate:
-
Dissolve the crude alcohol intermediate from the previous step in anhydrous dichloromethane (DCM) and cool to 0°C in an ice bath.
-
Add triethylamine (2.0 eq) followed by the dropwise addition of a solution of tosyl chloride (1.2 eq) in anhydrous DCM.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours. Rationale: The reaction is performed at 0°C initially to control the exothermic reaction between the highly reactive tosyl chloride and the alcohol.
-
Quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final tosylated precursor.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
-
Part 2: Automated [¹⁸F]-Radiolabeling & Purification
Core Principle: The incorporation of [¹⁸F] is typically the final step before administration. The process must be rapid due to the short half-life of ¹⁸F (109.8 minutes) and is therefore almost always performed in an automated synthesis module housed within a lead-shielded "hot cell".[6] The protocol described here is adapted from the successful labeling of the analogous azaspiro[4.5]decane derivative and represents a standard, robust method for nucleophilic aliphatic fluorination.[3][4]
Workflow for PET Tracer Synthesis```dot
Caption: Overall synthesis scheme for the PET tracer.
Conclusion and Future Outlook
The this compound scaffold represents a highly promising, yet underexplored, platform for the development of novel PET imaging agents. By leveraging its rigid, three-dimensional structure, researchers can create tracers with potentially superior pharmacokinetic properties. The protocols detailed herein provide a comprehensive and scientifically-grounded roadmap for the synthesis of a radiolabeling precursor and its subsequent efficient labeling with Fluorine-18. This methodology, based on established and validated chemistry from a close structural analog, offers a high probability of success. Future work should focus on attaching various targeting moieties to the spirocyclic core to direct the resulting PET tracers to a wide range of biological targets, such as receptors, enzymes, and transporters, thereby expanding the diagnostic power of PET imaging.
References
-
Title: (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent Source: PubMed URL: [Link]
-
Title: SpiroKits™ Source: SpiroChem URL: [Link]
-
Title: 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent Source: Journal of Medicinal Chemistry - Figshare URL: [Link]
-
Title: Radiochemistry for positron emission tomography Source: PMC - NIH URL: [Link]
-
Title: Positron emission tomography (PET) imaging with 18F-based radiotracers Source: PMC - NIH URL: [Link]
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- 2. This compound (1495198-38-3) for sale [vulcanchem.com]
- 3. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. figshare.com [figshare.com]
- 5. Radiochemistry for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane Scaffold
The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, three-dimensional spirocyclic architecture offers a unique topographical presentation of functional groups, enabling novel interactions with biological targets.[1] This distinct conformation can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles compared to their linear or simpler cyclic counterparts. The presence of both oxygen and nitrogen heteroatoms within the dual-ring system provides opportunities for hydrogen bonding and other non-covalent interactions, further contributing to its potential as a pharmacophore.[1]
Derivatives of similar azaspiro[5.5]undecane systems have demonstrated a wide range of biological activities, including potential as neuroprotective agents and enzyme inhibitors. For instance, substituted 1-oxa-4,9-diazaspiro[5.5]undecanes have been investigated as potent dual agonists for the μ-opioid receptor and antagonists for the sigma-1 receptor, highlighting their potential in the development of novel analgesics.[2][3] The functionalization of the this compound core, therefore, represents a promising avenue for the discovery of new therapeutic agents.
This guide provides a comprehensive overview of the key functionalization strategies for this scaffold, focusing on the versatile secondary amine at the 4-position. Detailed, field-proven protocols for N-alkylation and N-acylation are presented, along with a prospective protocol for advanced C-H functionalization.
Core Chemistry: Functionalization Pathways
The primary site for functionalization on the this compound core is the secondary amine at the 4-position. This nitrogen atom acts as a nucleophile, readily participating in a variety of bond-forming reactions.[1] The most common and versatile of these are N-alkylation and N-acylation, which allow for the introduction of a diverse array of substituents. More advanced techniques, such as C-H functionalization, offer the potential to modify the carbocyclic framework of the piperidine ring, opening up new avenues for structural diversification.
Caption: Key functionalization routes for the this compound core.
Protocols for N-Functionalization
The following protocols are designed to be robust and adaptable for the synthesis of a wide range of N-substituted derivatives of the this compound core.
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is a highly versatile and reliable method for the N-alkylation of secondary amines. This two-step, one-pot procedure involves the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding tertiary amine. This method is particularly advantageous for introducing structurally complex alkyl groups.
Workflow for Reductive Amination
Caption: Step-by-step workflow for the N-alkylation via reductive amination.
Detailed Experimental Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add the desired aldehyde or ketone (1.1-1.2 eq.).
-
Formation of Iminium Ion: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol) to afford the pure N-alkylated product.
Quantitative Data for N-Alkylation (Representative Examples)
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 4 | ~85-95 |
| 2 | Cyclohexanone | NaBH(OAc)₃ | DCM | 6 | ~80-90 |
| 3 | 4-Fluorobenzaldehyde | NaBH(OAc)₃ | DCE | 4 | ~85-95 |
| 4 | Acetone | NaBH(OAc)₃ | DCM | 12 | ~70-80 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions.
Protocol 2: N-Acylation with Acyl Halides or Anhydrides
N-acylation is a straightforward and efficient method for the synthesis of amides from the secondary amine of the spiro-core. This reaction typically proceeds rapidly at room temperature in the presence of a base to neutralize the acid byproduct.
Detailed Experimental Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as DCM, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) (0.1-0.5 M). Add a suitable base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl halide (e.g., acetyl chloride, benzoyl chloride) or anhydride (e.g., acetic anhydride) (1.1-1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, a saturated aqueous solution of NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-acyl derivative.
Quantitative Data for N-Acylation (Representative Examples)
| Entry | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | Et₃N | DCM | 1 | >95 |
| 2 | Benzoyl Chloride | DIPEA | DCM | 2 | >95 |
| 3 | Acetic Anhydride | Et₃N | THF | 1.5 | >95 |
| 4 | 4-Nitrobenzoyl Chloride | DIPEA | DCM | 2 | >90 |
Note: Yields are estimates based on similar reactions and are typically high for these transformations.
Prospective Protocol for C-H Functionalization
The direct functionalization of C-H bonds represents a powerful and atom-economical approach to molecular diversification. Rhodium-catalyzed C-H insertion reactions have been successfully employed for the site-selective functionalization of piperidine derivatives.[4][5] By selecting the appropriate catalyst and directing group, it is possible to achieve C-H functionalization at specific positions of the piperidine ring.
Proposed Strategy for C4-Arylation:
This prospective protocol outlines a strategy for the selective C-H arylation at the C4 position of the piperidine ring within the this compound core. This approach is based on the use of a removable directing group on the nitrogen atom in combination with a specific rhodium catalyst to overcome the inherent electronic preference for functionalization at the C2 position.[6]
Conceptual Workflow for C-H Arylation
Caption: A proposed workflow for the C-H arylation of the spiro-core.
Detailed Prospective Experimental Procedure:
-
Installation of Directing Group: Acylate the nitrogen of this compound with a suitable directing group, such as an α-oxoarylacetyl group, under standard acylation conditions.
-
C-H Insertion Reaction: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the N-protected spiro-amine (1.0 eq.), the desired aryldiazoacetate (1.2 eq.), and a rhodium catalyst known to favor C4-insertion (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄) (1-2 mol%) in a dry, non-polar solvent like dichloromethane or benzene.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Removal of Directing Group: Upon completion of the C-H insertion, cool the reaction mixture and remove the solvent under reduced pressure. The directing group can then be removed under appropriate conditions (e.g., hydrolysis).
-
Work-up and Purification: Perform an aqueous work-up and purify the crude product by flash column chromatography to isolate the C4-arylated derivative.
Application Notes: Therapeutic Potential and Research Applications
The functionalized derivatives of the this compound core are valuable tools for drug discovery and chemical biology.
-
CNS Drug Discovery: The rigid spirocyclic scaffold is well-suited for the design of ligands targeting receptors and ion channels in the central nervous system (CNS). The ability to introduce a wide range of substituents allows for the fine-tuning of properties such as lipophilicity and polarity, which are critical for blood-brain barrier penetration. Derivatives of similar azaspirocycles have shown promise as ligands for opioid and sigma receptors, suggesting potential applications in the treatment of pain and neurological disorders.[2][3]
-
Enzyme Inhibition: The three-dimensional nature of the spiro-core can be exploited to design potent and selective enzyme inhibitors. By strategically positioning functional groups to interact with specific residues in an enzyme's active site, it is possible to develop highly effective inhibitors for a variety of therapeutic targets.
-
Fragment-Based Drug Discovery (FBDD): The this compound core can serve as a novel 3D fragment for FBDD campaigns. Its functionalization with different pharmacophoric groups can generate a library of diverse fragments for screening against a range of biological targets.
-
Chemical Probes: Functionalized derivatives bearing reporter tags (e.g., fluorescent dyes, biotin) can be synthesized and utilized as chemical probes to study the localization and function of their biological targets in cells and tissues.
References
-
Liao, K., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. [Link]
-
National Center for Biotechnology Information. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. [Link]
-
ResearchGate (2024). Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4. [Link]
-
Semantic Scholar. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. [Link]
-
Pubs.acs.org. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]
-
pubs.acs.org. Palladium-Catalyzed Site-Selective C(sp3)−H Arylation of Phenylacetaldehydes. [Link]
-
PubMed. Palladium-Catalyzed Spirocyclization Through C-H Activation and Regioselective Alkyne Insertion. [Link]
-
Figshare. 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]
-
PubMed. A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. [Link]
-
PubMed. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]
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- 3. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Gram-Scale Synthesis of 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane via One-Pot Reductive Amination
Introduction and Strategic Overview
2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane is a spirocyclic scaffold of significant interest in medicinal chemistry and synthetic organic chemistry. Its rigid, three-dimensional structure, incorporating both oxygen and nitrogen heteroatoms, makes it a valuable building block for creating complex molecules with potential therapeutic applications.[1] Spirocyclic systems are increasingly recognized for their ability to explore novel chemical space in drug discovery programs.[2]
This document provides a detailed, field-proven protocol for the gram-scale synthesis of this target compound. The chosen synthetic strategy is a direct, one-pot reductive amination, a robust and efficient method for C-N bond formation.[3][4][5] This approach is favored for its operational simplicity, high yields, and adherence to principles of green chemistry by minimizing intermediate purification steps.[3][5] The reaction proceeds by the condensation of a ketone (2,2-dimethyl-1,3-dioxane-5-one) with a primary amine (3-aminopropanol) to form an intermediate iminium ion, which is subsequently reduced in situ to the desired spirocyclic amine.
Reaction Mechanism and Rationale
The synthesis is achieved through a two-stage process occurring sequentially in a single reaction vessel.
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (3-aminopropanol) on the carbonyl carbon of the ketone (2,2-dimethyl-1,3-dioxane-5-one). This step is catalyzed by a weak acid (acetic acid), which protonates the carbonyl oxygen, enhancing its electrophilicity. Subsequent dehydration of the resulting hemiaminal intermediate yields a cyclic iminium ion.[3][6]
-
Hydride Reduction: A mild and selective reducing agent, Sodium triacetoxyborohydride (STAB), is then introduced. STAB is specifically chosen for its ability to preferentially reduce the electrophilic iminium ion over the less reactive starting ketone.[4] The hydride transfer from the borohydride complex to the iminium carbon results in the formation of the target secondary amine, this compound.
Caption: The two-stage mechanism of reductive amination.
Materials, Safety, and Equipment
Reagent and Solvent Data
| Reagent/Solvent | CAS Number | Molecular Formula | MW ( g/mol ) | Suggested Scale (5g Product) | Molar Eq. |
| 2,2-Dimethyl-1,3-dioxan-5-one | 74181-34-3 | C₆H₁₀O₃ | 130.14 | 3.51 g | 1.0 |
| 3-Aminopropanol | 156-87-6 | C₃H₉NO | 75.11 | 2.23 g (2.3 mL) | 1.1 |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | C₆H₁₀BNaO₆ | 211.94 | 8.58 g | 1.5 |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | 100 mL | - |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | 0.2 mL | Cat. |
| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | ~100 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | ~10 g | - |
Mandatory Safety Protocols
Hazard Analysis: Sodium triacetoxyborohydride (STAB) is the primary hazard in this procedure.
-
Water Reactivity: STAB reacts with water and protic solvents to release flammable hydrogen gas.[7]
-
Irritant: It is a skin, eye, and respiratory irritant.[7][8]
Personal Protective Equipment (PPE):
-
A flame-retardant lab coat must be worn at all times.
-
Chemical-resistant nitrile gloves are required.
-
Chemical safety goggles and a full-face shield must be worn during the addition of STAB.
Engineering Controls:
-
All operations must be conducted inside a certified chemical fume hood to prevent inhalation of dust or fumes.[7][9]
-
Ensure a Class D fire extinguisher (for combustible metals) is accessible, although a dry sand bucket is also effective for small borohydride fires. Do NOT use water or CO₂ extinguishers.
Handling and Waste Disposal:
-
Handle STAB under an inert atmosphere (nitrogen or argon) as much as possible to minimize contact with moisture.[7]
-
Quench all reaction residues and contaminated materials carefully with a saturated sodium bicarbonate solution behind a blast shield before disposal according to institutional guidelines.
Required Equipment
-
250 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and nitrogen inlet adapter
-
Dropping funnel or syringe for liquid addition
-
Ice-water bath
-
500 mL separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders)
Detailed Experimental Protocol
Caption: Step-by-step experimental workflow.
Step 1: Reaction Setup and Iminium Formation
-
Place a magnetic stir bar into a dry 250 mL two-neck round-bottom flask. Seal one neck with a septum and fit the other with a nitrogen inlet adapter.
-
Purge the flask with dry nitrogen for 5 minutes.
-
Under a positive flow of nitrogen, add 2,2-dimethyl-1,3-dioxan-5-one (3.51 g, 27.0 mmol).
-
Add 100 mL of anhydrous dichloromethane (DCM) via syringe and stir until the solid is fully dissolved.
-
Add glacial acetic acid (0.2 mL) to the solution.
-
Slowly add 3-aminopropanol (2.23 g, 29.7 mmol) via syringe over 5 minutes.
-
Allow the reaction mixture to stir at room temperature for 1 hour to facilitate the formation of the iminium intermediate.
Step 2: Reduction 8. After 1 hour, place the flask in an ice-water bath and cool the mixture to 0 °C. 9. CAUTION: The following addition can be exothermic. While maintaining vigorous stirring, add Sodium triacetoxyborohydride (STAB) (8.58 g, 40.5 mmol) in small portions over 20-30 minutes. Ensure the internal temperature does not rise above 10 °C. 10. Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. 11. Let the reaction stir at room temperature for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone has been consumed.
Step 3: Work-up and Isolation 12. CAUTION: Quenching releases gas. Cool the flask back to 0 °C in an ice-water bath. 13. Slowly and carefully add 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to the stirring mixture. Vigorous gas evolution will occur. Add slowly to control the effervescence. 14. Stir for 30 minutes until gas evolution ceases. 15. Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. 16. Extract the aqueous layer twice more with 50 mL portions of DCM. 17. Combine all organic layers and wash them with 50 mL of saturated brine. 18. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or semi-solid.
Step 4: Purification 19. Purify the crude product by flash column chromatography on silica gel. 20. A suitable eluent system is a gradient of 5-10% methanol in dichloromethane. To prevent tailing of the amine product on the acidic silica gel, it is advisable to add 0.5-1% triethylamine to the eluent mixture. 21. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford this compound as a pure solid or oil.
Characterization and Expected Results
-
Product: this compound
-
Molecular Formula: C₁₀H₁₉NO₂[1]
-
Molecular Weight: 185.26 g/mol [1]
-
Appearance: Typically a colorless oil or a low-melting white solid.
-
Expected Yield: 75-90%
-
¹H-NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the dimethyl group (two singlets), the methylene protons of the two rings, and the N-H proton (a broad singlet).
-
¹³C-NMR (CDCl₃, 100 MHz): Expect signals corresponding to the 10 carbon atoms, including the spiro-carbon, the quaternary carbon of the dimethyl group, and the various methylene carbons.[10]
-
HRMS (ESI+): Calculated for [M+H]⁺ (C₁₀H₂₀NO₂⁺): 186.1494; Found: 186.149x.
References
- Lifechem Pharma. Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
- AK Scientific, Inc.
- Apollo Scientific.
- BenchChem. Essential Safety and Logistics for Handling Sodium Triacetoxyborohydride.
- TCI Chemicals. SAFETY DATA SHEET - Sodium Triacetoxyborohydride.
- BLDpharm. 1495198-38-3|this compound.
- Vulcanchem. This compound.
- Wikipedia.
- Chemistry LibreTexts. 21.
- The Organic Chemistry Tutor (YouTube).
- Myers, A. G.
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Pérez-Areales, F. J., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
- Maliarchuk, S., et al. (2024). Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent.
- PubChem. 2,2-Dimethyl-1,3-dioxan-5-one.
- Tokyo Chemical Industry Co., Ltd.2,2-Dimethyl-1,3-dioxan-5-one.
- Rapi, G., et al. (2023).
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Application Notes and Protocols for the Utilization of 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the application of the spirocyclic scaffold, 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane, in parallel synthesis for the generation of diverse compound libraries. The methodologies and insights contained herein are designed to serve as a valuable resource for professionals in medicinal chemistry, drug discovery, and organic synthesis, facilitating the exploration of novel chemical space.
Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery
The exploration of novel chemical space is a cornerstone of modern drug discovery.[1] Spirocyclic frameworks, characterized by two rings connected through a single tetrahedral carbon atom, have garnered significant attention due to their inherent three-dimensionality and conformational rigidity.[2][3] Unlike flat aromatic systems, spirocycles project functional groups into distinct vectors of three-dimensional space, enabling more specific and potent interactions with the complex topologies of biological targets such as proteins and enzymes.[2] This structural complexity often leads to improved physicochemical properties, including increased aqueous solubility and metabolic stability, by increasing the fraction of sp³-hybridized carbons (Fsp³).[2]
The compound this compound is a prime example of a bifunctional synthetic building block designed to leverage these advantages in a parallel synthesis format. Its unique architecture, featuring a secondary amine for diversification and a stable ketal, offers a robust platform for the rapid construction of libraries of novel, drug-like molecules.
Core Principles: The Bifunctional Nature of this compound
The utility of this compound in parallel synthesis stems from its distinct chemical features, which allow for a two-stage diversification strategy.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₁₀H₁₉NO₂ |
| Molecular Weight | 185.26 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1495198-38-3 |
(Data sourced from Vulcanchem)[4]
The Secondary Amine: A Handle for Primary Diversification
The secondary amine within the piperidine ring serves as a versatile nucleophile.[4] This functional group is amenable to a wide range of robust and high-yielding reactions that are well-suited for parallel synthesis, including:
-
Acylation: Formation of amides using carboxylic acids, acid chlorides, or sulfonyl chlorides.
-
Alkylation: Introduction of various substituents via reaction with alkyl halides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.
-
Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates.
These transformations can be performed on a solid support, which dramatically simplifies the purification process to simple filtration and washing, a key advantage in generating large libraries.[5][6]
The Ketal: A Latent Carbonyl for Secondary Diversification
The 2,2-dimethyl-1,8-dioxa moiety is a cyclic ketal, which serves as a protecting group for a ketone.[7][8] The strategic value of this feature is threefold:
-
Stability: Ketals are highly stable under a wide range of reaction conditions, particularly basic and nucleophilic conditions used for modifying the secondary amine.[9][10] This orthogonality ensures that the protected ketone remains inert during the initial library diversification steps.
-
Rigidity: The spirocyclic nature of the ketal imparts a high degree of conformational rigidity to the entire scaffold, ensuring that the diversified substituents are held in well-defined spatial orientations.[4]
-
Deprotection for Further Reactions: The ketal can be readily removed under mild acidic conditions to unveil the latent ketone.[8][9] This newly exposed carbonyl group can then be used as a handle for a second round of diversification, exponentially increasing the complexity and size of the compound library from a single primary scaffold.
This strategic use of a protecting group is a fundamental concept in multi-step organic synthesis, allowing for chemoselectivity in complex molecules.[11]
Experimental Workflows and Protocols for Parallel Synthesis
The following sections outline a general workflow and detailed protocols for the application of this compound in a solid-phase parallel synthesis campaign.
General Workflow for Library Synthesis
The overall strategy involves immobilizing the scaffold on a solid support, performing the primary diversification on the secondary amine, and then, if desired, cleaving the products from the resin or performing an on-resin deprotection of the ketal for secondary diversification.
Caption: General workflow for parallel library synthesis.
Protocol 1: Solid-Phase N-Acylation of this compound
This protocol describes the parallel synthesis of an amide library using the title scaffold immobilized on a solid support. The use of a solid support allows for the use of excess reagents to drive reactions to completion, with purification achieved by simple washing.[5]
Materials:
-
This compound
-
2-Chlorotrityl chloride resin
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
A diverse set of carboxylic acids (R-COOH)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Loading (Immobilization): a. Swell 2-chlorotrityl chloride resin (1.0 g, 1.5 mmol/g) in anhydrous DCM (10 mL) for 20 minutes in a solid-phase synthesis vessel. b. In a separate flask, dissolve this compound (2.0 eq) in anhydrous DCM. c. Add DIPEA (4.0 eq) to the solution of the scaffold. d. Add the scaffold solution to the swollen resin and agitate at room temperature for 4 hours. e. To cap any remaining reactive sites, add MeOH (1 mL) and agitate for 30 minutes. f. Filter the resin and wash sequentially with DCM (3x), DMF (3x), and MeOH (3x). Dry the resin under vacuum.
-
Parallel N-Acylation (Primary Diversification): a. Dispense the loaded resin into an array of reaction vessels (e.g., a 96-well filter plate). b. In separate vials, prepare stock solutions of diverse carboxylic acids (3.0 eq per reaction well) in DMF. c. In another set of vials, prepare a stock solution of HBTU (3.0 eq) and DIPEA (6.0 eq) in DMF. d. To each reaction well containing the resin, add the corresponding carboxylic acid solution, followed by the HBTU/DIPEA activation solution. e. Seal the reaction plate and agitate at room temperature for 12-16 hours.
-
Washing: a. Filter the resin in each well and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x). b. Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage and Collection: a. To each well, add a cleavage cocktail of TFA/DCM (e.g., 20:80 v/v). b. Agitate for 1-2 hours at room temperature. c. Filter the plate and collect the cleavage solution into a corresponding collection plate. d. Concentrate the solutions in each well using a centrifugal evaporator to yield the crude products of the primary library.
Protocol 2: Solution-Phase Ketal Deprotection for Secondary Library Generation
This protocol describes the cleavage of the ketal protecting group to reveal the ketone, which can then undergo further reactions.
Materials:
-
Products from the primary library (from Protocol 1).
-
Acetone
-
Water
-
p-Toluenesulfonic acid (p-TsOH) or another acid catalyst.
-
Saturated sodium bicarbonate solution.
-
Ethyl acetate.
Procedure:
-
Deprotection Reaction: a. Dissolve the crude product from a single well of the primary library in a mixture of acetone and water (e.g., 9:1 v/v). b. Add a catalytic amount of p-TsOH (e.g., 0.1 eq). c. Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up: a. Quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral. b. Extract the aqueous layer with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ketone-containing product.
-
Further Diversification (Example: Reductive Amination): a. The resulting ketone can be further diversified. For example, it can be reacted with a new set of primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride to generate a secondary library of complex amines.
Caption: Workflow for secondary library generation.
Conclusion
This compound represents a highly valuable and versatile scaffold for parallel synthesis in the context of drug discovery. Its rigid three-dimensional structure combined with two orthogonal points for chemical diversification—the secondary amine and the latent ketone—provides a powerful platform for the efficient generation of large, structurally novel, and Fsp³-rich compound libraries. The protocols outlined in this document provide a practical framework for researchers to harness the potential of this scaffold to explore new areas of chemical space and accelerate the identification of new therapeutic leads.
References
- BenchChem. (2025). Application Notes and Protocols for the Solid-Phase Synthesis of Spirocyclic Heterocycles.
-
Drisko, C. R., Griffin, S. A., & Huang, K. S. (2023). Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes. JoVE (Journal of Visualized Experiments). Retrieved from [Link]
-
Poli, F., et al. (2016). Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science. Retrieved from [Link]
- Ibid.
-
Drisko, C. R., et al. (2019). Solid-phase Synthesis of [4.4] Spirocyclic Oximes. PubMed. Retrieved from [Link]
-
Taylor & Francis Online. (2015). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Retrieved from [Link]
-
Zheng, Y., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
- Ibid.
-
Cureus. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Retrieved from [Link]
-
Khan Academy. (2019). Acetals and ketals as protecting groups. YouTube. Retrieved from [Link]
-
SpiroChem. (n.d.). Solid Phase Synthesis. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (1495198-38-3) for sale [vulcanchem.com]
- 5. Solid-phase Synthesis of [4.4] Spirocyclic Oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid Phase Synthesis | SpiroChem [spirochem.com]
- 7. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 10. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 11. media.neliti.com [media.neliti.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane
Welcome to the technical support center for the synthesis of 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring a higher yield and purity of your target molecule.
I. Overview of the Synthesis
The synthesis of this compound, a valuable spirocyclic scaffold in medicinal chemistry and material science, is most commonly achieved through the acid-catalyzed reaction of a suitable amino-diol with acetone. This reaction, a variation of ketalization, involves the formation of two new heterocyclic rings around a central spiro carbon. While seemingly straightforward, optimizing the yield and purity requires careful attention to reaction conditions and potential side reactions.
This guide will focus on a plausible and widely applicable synthetic route: the condensation of 3-amino-1,5-pentanediol with acetone, facilitated by an acid catalyst and the removal of water.
II. Proposed Experimental Protocol
This protocol is a generalized procedure based on established methods for aza-spiroketal synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.
Reaction Scheme:
Materials:
-
3-Amino-1,5-pentanediol
-
Acetone (anhydrous)
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup or recrystallization apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 3-amino-1,5-pentanediol (1.0 eq), a significant excess of acetone (5-10 eq), and toluene as the solvent.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.01-0.05 eq).
-
Reaction: Heat the mixture to reflux. The azeotropic removal of water with toluene will be observed in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when no more water is collected.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase using a rotary evaporator. The crude product can be purified by flash column chromatography or recrystallization to yield pure this compound.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient catalyst. 2. Inefficient water removal. 3. Low reaction temperature. 4. Impure starting materials. | 1. Use a fresh batch of acid catalyst or increase the catalyst loading incrementally. 2. Ensure the Dean-Stark apparatus is functioning correctly. For smaller scale reactions, consider using molecular sieves. 3. Ensure the reaction is at a vigorous reflux to facilitate azeotropic water removal. 4. Purify starting materials if necessary. The presence of water in the starting materials will inhibit the reaction. |
| Incomplete Reaction / Stalling | 1. Equilibrium has been reached without complete conversion. 2. The catalyst has been neutralized or has decomposed. | 1. Increase the excess of acetone. Ensure continuous and efficient removal of water to drive the equilibrium towards the product. 2. Add a fresh portion of the acid catalyst. |
| Formation of Multiple Products (Visible on TLC/GC) | 1. Hemiketal Intermediate: The reaction has not gone to completion. 2. Enamine Formation: Side reaction of the amine with acetone. 3. Self-condensation of Acetone: Can occur in the presence of acid.[1][2] | 1. Increase reaction time and ensure complete water removal. 2. This is often a minor side product. Purification by chromatography should separate it from the desired product. 3. Use a milder acid catalyst or lower the reaction temperature slightly once water removal has begun. |
| Product is an Oil and Difficult to Purify | 1. Presence of impurities. 2. The product itself may be a low-melting solid or an oil at room temperature. | 1. Attempt purification by flash column chromatography. 2. If the product is an oil, verify its purity by NMR and other analytical techniques. If pure, it can be used as is for subsequent steps. |
| Low Isolated Yield After Work-up | 1. Product loss during extraction due to its partial water solubility. 2. Decomposition of the product on silica gel during chromatography. | 1. Perform multiple extractions with the organic solvent to ensure complete recovery. 2. Deactivate the silica gel with a small amount of triethylamine in the eluent to prevent decomposition of the basic product. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in this reaction?
A1: The acid catalyst protonates the carbonyl oxygen of acetone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl and amino groups of the 3-amino-1,5-pentanediol. This catalysis is crucial for achieving a reasonable reaction rate.
Q2: Why is it necessary to remove water from the reaction?
A2: The formation of the aza-spiroketal is a reversible equilibrium reaction. Water is a byproduct, and its removal, typically via a Dean-Stark apparatus, shifts the equilibrium towards the product side according to Le Châtelier's principle, thus increasing the yield.
Q3: Can I use a different ketone instead of acetone?
A3: Yes, other ketones can be used, which will result in different substituents at the C2 position of the spirocycle. However, be aware that sterically hindered ketones may react more slowly or require more forcing conditions.[3]
Q4: What are the best analytical techniques to monitor the reaction and characterize the product?
A4:
-
Reaction Monitoring: Thin-layer chromatography (TLC) is a simple and effective way to monitor the disappearance of the starting material. Gas chromatography (GC) can also be used for more quantitative monitoring.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR will show characteristic shifts for the methyl groups on the spiro-carbon and the protons of the heterocyclic rings. ¹³C NMR will confirm the number of unique carbons, including the spiro-carbon.[4]
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H and N-H stretches from the starting material and the C=O stretch from acetone, along with the appearance of C-O and C-N stretches in the product, can confirm the reaction's success.[5]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Q5: How can I improve the crystallization of the final product?
A5: If the product is a solid, recrystallization is an excellent purification method. The key is to find a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. A binary solvent system (one in which the compound is soluble and one in which it is not) can also be effective. Slow cooling is crucial for the formation of well-defined crystals.[6][7]
V. Visualizing the Process
A. Reaction Mechanism
The following diagram illustrates the acid-catalyzed formation of this compound.
Caption: Acid-catalyzed reaction mechanism.
B. Troubleshooting Workflow
This flowchart provides a logical approach to diagnosing and solving common issues during the synthesis.
Caption: A workflow for troubleshooting synthesis issues.
VI. References
-
Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. (2025). PubMed Central. Retrieved from [Link]
-
Aldol Condensation of Furfural with Acetone Over Mg/Al Mixed Oxides. Influence of Water and Synthesis Method. (2019). MDPI. Retrieved from [Link]
-
Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals. (2023). ACS Publications. Retrieved from [Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). ACS Publications. Retrieved from [Link]
-
Optimization of Reaction Conditions for the Synthesis of Spiroketal from 2-Alkynyl Phenol 19. (n.d.). ResearchGate. Retrieved from [Link]
-
Asymmetric Synthesis of Naturally Occuring Spiroketals. (n.d.). PubMed Central. Retrieved from [Link]
-
Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. (n.d.). PubMed Central. Retrieved from [Link]
-
Small-Scale Procedure for Acid-Catalyzed Ketal Formation. (2019). ACS Publications. Retrieved from [Link]
-
Aza-Rubottom Oxidation: Synthetic Access to Primary α-Aminoketones. (n.d.). Synfacts. Retrieved from [Link]
-
Asymmetric Synthesis of Naturally Occuring Spiroketals. (n.d.). MDPI. Retrieved from [Link]
-
Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. (2017). PubMed Central. Retrieved from [Link]
-
A Small-scale Procedure for Acid-catalyzed Ketal Formation. (2019). Caltech. Retrieved from [Link]
-
Chemical reactivity of the tryptophan/acetone/DMSO triad system and its potential applications in nanomaterial synthesis. (2023). ResearchGate. Retrieved from [Link]
-
Asymmetric spiroacetalization catalysed by confined Brønsted acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Chiral Squaramide Catalyzed Asymmetric Spiroketalization toward Aromatic[8][9] Spiroketals. (2022). ACS Publications. Retrieved from [Link]
-
How To: Purify by Crystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
Aza-peptide aldehydes and ketones: synthesis and evaluation as human 20S proteasome inhibitors. (2025). PubMed Central. Retrieved from [Link]
-
Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. (2015). National Institutes of Health. Retrieved from [Link]
-
Chemical reactivity of the tryptophan/acetone/DMSO triad system and its potential applications in nanomaterial synthesis. (2023). PubMed Central. Retrieved from [Link]
-
Aliphatic Ketone Claisen Rearrangement: Troubleshooting the Transetherification Step by Identifying a Stable Acid Catalyst. (2024). ResearchGate. Retrieved from [Link]
-
Asymmetric Synthesis of Spiroketals with Aminothiourea Catalysts. (2015). PubMed. Retrieved from [Link]
-
Dean Stark without Dean Stark.... almost quantitative. (2020). Sciencemadness Discussion Board. Retrieved from [Link]
-
Infrared Spectroscopy for the Identification and Characterization of Organic Molecules. (n.d.). Preprints.org. Retrieved from [Link]
-
Synthesis of spiroketals according to Mootoo et al. (n.d.). ResearchGate. Retrieved from [Link]
-
12.8: Reactions of Aldehydes and Ketones with Alcohols. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. (n.d.). CNR-IRIS. Retrieved from [Link]
-
Acetals and Hemiacetals with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. Retrieved from [Link]
-
Purification Techniques. (n.d.). Journal of New Developments in Chemistry. Retrieved from [Link]
-
Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. (n.d.). PubMed Central. Retrieved from [Link]
-
IDENTIFICATION OF POLYMERS BY NMR AND IR SPECTRA. (n.d.). IJISE. Retrieved from [Link]
-
Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. (n.d.). MDPI. Retrieved from [Link]
-
6,10-Dioxaspiro[4.5]dec-3-ene-1,1-dicarbonitrile, 2-phenyl. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Enantioselective Synthesis Amino Acids and Amino Alcohols. (n.d.). University of Barcelona. Retrieved from [Link]
-
Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. (2025). PubMed. Retrieved from [Link]
-
Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. (n.d.). MDPI. Retrieved from [Link]
-
Hydrogenolysis of Biomass-Based Furfuryl Alcohol into 1,2-Pentanediol over Magnesium Oxide-Supported Pt-Y Bimetallic Catalysts. (n.d.). MDPI. Retrieved from [Link]
-
Reactions of Aldehydes and Ketones Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. (n.d.). ResearchGate. Retrieved from [Link]
-
Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.). ScienceDirect. Retrieved from [Link]
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- 4. Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. How To [chem.rochester.edu]
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Overcoming challenges in the purification of 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane isomers
Welcome to the technical support center for the purification of 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating and purifying the stereoisomers of this valuable spirocyclic compound. Drawing upon established principles of stereochemistry and separation science, this document provides practical troubleshooting advice and in-depth explanations to support your experimental success.
Introduction to the Challenge
This compound possesses a rigid three-dimensional structure due to its central spiro carbon atom, which connects two heterocyclic rings.[1] This rigidity, combined with the presence of a stereocenter at the spiro atom and potentially others within the rings, gives rise to multiple stereoisomers (enantiomers and diastereomers). In pharmaceutical and research applications, the biological activity of such molecules is often stereospecific, making the separation of these isomers a critical step.[2][3] The subtle differences in the physical and chemical properties of diastereomers and the identical properties of enantiomers (in a non-chiral environment) present significant purification challenges.[4]
This guide will address common issues encountered during the purification of this compound isomers, focusing on chromatographic and crystallization techniques.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate the diastereomers of this compound?
A1: Diastereomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms at one or more stereocenters. While they have different physical properties, these differences can be very slight, making separation challenging. For spirocyclic systems like this, the rigid conformation can lead to very similar polarities and steric profiles between diastereomers, resulting in poor resolution in standard chromatography.[4]
Q2: What are the primary methods for separating diastereomers of this compound?
A2: The two most common and effective methods are:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be effective. The choice of stationary phase and mobile phase is critical for achieving separation.[5]
-
Diastereomeric Crystallization: This technique involves forming salts of the amine group with a chiral acid. The resulting diastereomeric salts will have different solubilities, allowing for separation by fractional crystallization.[4][6]
Q3: How can I separate the enantiomers?
A3: Enantiomers have identical physical properties in a non-chiral environment, so they cannot be separated by standard chromatographic or crystallization methods. To separate enantiomers, you must introduce a chiral influence. This can be achieved through:
-
Chiral HPLC: Using a chiral stationary phase (CSP) that interacts differently with each enantiomer.
-
Diastereomeric Salt Formation: Reacting the racemic amine with a single enantiomer of a chiral acid to form diastereomeric salts, which can then be separated by crystallization or chromatography. The desired enantiomer of the amine is then recovered by breaking the salt.[4][6]
Q4: Can I use Gas Chromatography (GC) for separation?
A4: While GC can be used for the analysis of volatile amines, it is generally less suitable for the preparative separation of these isomers due to the compound's relatively high molecular weight and potential for thermal degradation. HPLC is typically the preferred chromatographic method.
Troubleshooting Guide: Chromatographic Purification
Issue 1: Poor or No Separation of Diastereomers on HPLC
This is a common issue stemming from insufficient differences in the interaction of the diastereomers with the stationary and mobile phases.
Workflow for Troubleshooting Poor HPLC Separation:
Caption: Troubleshooting workflow for HPLC separation.
Detailed Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Optimize Mobile Phase | a. Adjust Solvent Strength: For reversed-phase HPLC, vary the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. For normal-phase HPLC, adjust the polarity of the solvent system (e.g., hexane/isopropanol). | Fine-tuning the mobile phase polarity can amplify small differences in the polarity of the diastereomers, leading to better separation.[5] |
| b. Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. | Different organic modifiers can alter the selectivity of the separation by changing the nature of the interactions with the stationary phase. | |
| c. Add an Amine Modifier: Incorporate a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) (typically 0.1%) into the mobile phase. | The basic nitrogen in your compound can interact strongly with residual acidic silanols on the silica-based stationary phase, causing peak tailing and poor resolution. An amine modifier in the mobile phase will compete for these active sites, improving peak shape. | |
| 2. Change Stationary Phase | a. Switch Column Chemistry: If using a standard C18 column, try a phenyl-hexyl or a polar-embedded phase for reversed-phase. For normal-phase, consider a diol or cyano column. | Different stationary phases offer different retention mechanisms (e.g., pi-pi interactions with a phenyl column), which can exploit the subtle structural differences between diastereomers.[5] |
| b. Consider Chiral Stationary Phases (CSPs): Even for diastereomer separation, a CSP can sometimes provide enhanced resolution due to its unique three-dimensional structure.[7][8] | CSPs are designed to differentiate between stereoisomers and can be effective for closely related diastereomers. | |
| 3. Consider Derivatization | React the amine group with a suitable reagent to create derivatives with more significant structural differences. | Derivatization can amplify the stereochemical differences between the isomers, making them easier to separate. However, this adds extra synthesis and deprotection steps. |
| 4. Evaluate Alternative Techniques | If HPLC fails, consider Centrifugal Partition Chromatography (CPC). | CPC is a liquid-liquid chromatography technique that can be highly effective for separating compounds with similar polarities.[2] |
Issue 2: Peak Tailing in HPLC Analysis
Peak tailing is often observed for basic compounds like amines on silica-based columns.
Causes and Solutions for Peak Tailing:
| Cause | Explanation | Solution |
| Secondary Interactions | The basic nitrogen of the azaspiro[5.5]undecane interacts with acidic silanol groups on the silica support of the stationary phase. | a. Use a Base-Deactivated Column: Modern columns are often end-capped to minimize exposed silanols. b. Add an Amine Modifier: Add 0.1% triethylamine or diethylamine to the mobile phase to saturate the active sites on the silica. c. Lower the pH of the Mobile Phase: Protonating the amine can reduce its interaction with silanols, but be mindful of the pH stability of your column. |
| Column Overload | Injecting too much sample can saturate the stationary phase. | Reduce the injection volume or the concentration of the sample. |
Troubleshooting Guide: Diastereomeric Crystallization
Issue: Failure to achieve selective crystallization of one diastereomeric salt.
This is a common outcome where either both salts crystallize together, or neither crystallizes.
Workflow for Troubleshooting Diastereomeric Crystallization:
Caption: Troubleshooting workflow for crystallization.
Detailed Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Screen Chiral Acids | Use a variety of commercially available chiral resolving agents such as tartaric acid, mandelic acid, or camphorsulfonic acid.[4] | The interaction between the amine and the chiral acid is highly specific. Different acids will form diastereomeric salts with varying crystal lattice energies and solubilities. A successful resolution depends on finding an acid that maximizes the solubility difference between the two diastereomeric salts.[6] |
| 2. Screen Solvents | Test a range of solvents with different polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof). | The solubility of the diastereomeric salts is highly dependent on the solvent system. A systematic screening is necessary to find a solvent or solvent mixture where one salt is sparingly soluble and the other is freely soluble. |
| 3. Optimize Crystallization Conditions | a. Control Cooling Rate: Slow cooling generally promotes the formation of larger, purer crystals. b. Vary Concentration: Experiment with different starting concentrations of the diastereomeric salt solution. Supersaturation is required for crystallization, but too high a concentration can lead to co-precipitation. c. Use Seeding: Introducing a small crystal of the desired diastereomeric salt can induce selective crystallization. | These parameters control the kinetics of nucleation and crystal growth, which are crucial for obtaining a high diastereomeric excess in the crystalline material. |
| 4. Analyze Mother Liquor and Crystals | After a crystallization attempt, analyze the composition of both the solid material and the remaining solution (mother liquor) by a suitable analytical method (e.g., chiral HPLC after salt breaking, or NMR). | This analysis is essential to determine if any enrichment of one diastereomer has occurred and to guide the next steps in optimization. |
Analytical Characterization
Accurate and reliable analytical methods are crucial to monitor the success of your purification.
-
Nuclear Magnetic Resonance (NMR): While the NMR spectra of a diastereomeric mixture can be complex due to signal duplication, it is a powerful tool for confirming the structure and assessing the ratio of diastereomers after separation.[4]
-
High-Performance Liquid Chromatography (HPLC): As discussed, HPLC is the primary tool for both analytical and preparative separation. A well-developed analytical method is essential for tracking the progress of purification.
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to confirm the molecular weight of the purified isomers.[9]
Conclusion
The purification of this compound isomers is a challenging but achievable task. A systematic and logical approach to troubleshooting, grounded in the principles of chromatography and crystallization, is key to success. By carefully optimizing separation parameters and utilizing the appropriate analytical tools, researchers can obtain the high-purity isomers required for their work.
References
-
Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,99-bicyclo[3.3.1]nonan] - ResearchGate. Available from: [Link]
-
Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC - PubMed Central. Available from: [Link]
-
Syntheses and Crystal Structures of 1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives. Available from: [Link]
-
Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals - ResearchGate. Available from: [Link]
-
Identification of the Isomers Using Principal Component Analysis (PCA) Method. Available from: [Link]
-
How to separate two diastereomeric amines? - Chemistry Stack Exchange. Available from: [Link]
-
The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1) - Rotachrom Technologies. Available from: [Link]
-
Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A - Beilstein Journals. Available from: [Link]
-
Separation of optical isomers of scopolamine, cocaine, homatropine, and atropine - PubMed. Available from: [Link]
-
Comparative study on separation of diastereomers by HPLC - ResearchGate. Available from: [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Available from: [Link]
Sources
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Side-product formation in the synthesis of dioxa-azaspiro compounds and their prevention
Welcome to the Technical Support Center for the synthesis of dioxa-azaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable scaffolds. Dioxa-azaspirocycles are privileged three-dimensional structures frequently found in natural products and are of increasing interest in medicinal chemistry.[1][2][3] However, their synthesis is often challenging, marked by the formation of undesired side-products that can complicate purification and reduce overall yield.
This document provides in-depth troubleshooting guides, answers to frequently asked questions, and detailed protocols to help you identify, prevent, and resolve common issues encountered during your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis of dioxa-azaspiro compounds, focusing on the underlying causes and providing actionable solutions.
Problem 1: Formation of Stereoisomers (Diastereomers/Regioisomers)
One of the most significant challenges in spirocycle synthesis is controlling the stereochemistry at the spirocyclic center.[1] The formation of multiple stereoisomers complicates purification and reduces the yield of the desired product.
Question: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?
Answer: The formation of undesired stereoisomers often stems from a lack of control over the cyclization step, which can be influenced by thermodynamic or kinetic factors.[4][5]
Causality & Prevention:
-
Thermodynamic vs. Kinetic Control: Many spiroketalization reactions are run under acidic conditions that allow for equilibration between different stereoisomers.[6] The most stable isomer, often favored by the anomeric effect, will predominate under these thermodynamically controlled conditions.[1][6] To access less stable, "kinetically-favored" isomers, you must use reaction conditions that do not permit equilibration.[5][6]
-
Solution 1: Employ Kinetically Controlled Conditions: Utilize milder reaction conditions, such as lower temperatures and non-equilibrating catalysts (e.g., specific Lewis acids), to favor the kinetic product.[4] For example, in some iridium-catalyzed aza-spirocyclizations, lowering the reaction temperature was found to improve diastereoselectivity.
-
Solution 2: Utilize Chiral Catalysts or Auxiliaries: For asymmetric synthesis, the use of chiral catalysts (e.g., rhodium or palladium complexes with chiral ligands) or chiral auxiliaries attached to the substrate can effectively control the stereochemical outcome of the reaction.[7][8]
-
Solution 3: Optimize Solvent and Additives: The choice of solvent can significantly impact the transition state of the cyclization reaction. A systematic solvent screen can reveal optimal conditions for diastereocontrol. For instance, dichloromethane was identified as the optimal solvent for both yield and diastereocontrol in a specific iridium-catalyzed reaction.
Workflow for Optimizing Diastereoselectivity
Caption: Troubleshooting workflow for poor diastereoselectivity.
Problem 2: Low Yield and Incomplete Conversion
Low yields can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or the persistence of starting materials due to a high activation energy barrier for the cyclization step.
Question: My reaction is sluggish and gives a low yield of the desired spirocycle. What should I check?
Answer: A systematic optimization of reaction parameters is the most effective approach to improving yield and conversion.
Causality & Prevention:
-
Catalyst Deactivation: Catalysts, especially transition metals, can be poisoned by trace impurities in solvents or reagents. In other cases, the substrate itself may coordinate with the catalyst in a way that inhibits the reaction.
-
Solution: Ensure all reagents and solvents are pure and dry. Handle air- or moisture-sensitive catalysts under an inert atmosphere (e.g., nitrogen or argon). Consider increasing the catalyst loading or using a more robust catalyst.
-
-
Suboptimal Reaction Conditions: Every reaction has an optimal set of conditions (temperature, concentration, solvent) for maximum efficiency.
-
Solution: Perform a systematic screen of reaction parameters. Create a small matrix of experiments to test different temperatures, solvents, and substrate concentrations to identify the optimal conditions for your specific substrate.[9]
-
-
High Activation Energy: The ring-closing step may be energetically unfavorable under the current conditions, leading to incomplete conversion.
-
Solution: Increasing the reaction temperature or switching to a more polar solvent can sometimes help overcome the activation barrier. Alternatively, a different catalyst or a substrate with modified electronic properties might be necessary.
-
Problem 3: Formation of Specific Side-Products
Observing unexpected spots on a TLC plate indicates the formation of side-products. Identifying these byproducts is the first step toward eliminating them.
| Side-Product Type | Common Causes | Prevention Strategies & Rationale |
| Isomerization Products | Extended reaction times, especially in metathesis reactions. Acidic or thermal conditions causing equilibration of the spiroketal center.[6][10] | Strategy: Carefully monitor reaction progress by TLC and quench the reaction as soon as the starting material is consumed. For thermodynamically unstable products, use kinetically controlled, non-equilibrating conditions (e.g., lower temperature, aprotic solvents).[4][5] |
| Hydrolysis Products | Presence of water, especially when using water-sensitive reagents or intermediates (e.g., imines). | Strategy: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere to exclude atmospheric moisture. |
| Polymerization Products | Use of highly reactive intermediates or monomers, often promoted by the catalyst. | Strategy: Lower the reaction concentration (high dilution conditions favor intramolecular cyclization over intermolecular polymerization). Add reagents slowly to maintain a low concentration of reactive species. |
| Rearrangement Products | High reaction temperatures or strongly acidic/basic conditions can promote rearrangement of strained ring systems. | Strategy: Screen for milder reaction conditions (lower temperature, neutral pH). Choose a synthetic route that avoids the formation of highly strained intermediates if possible. |
| Monocyclized Products | In domino or cascade reactions, the second cyclization step may fail to occur.[11] | Strategy: Re-evaluate the catalyst and reaction conditions. The second ring formation may require a higher temperature or a different catalytic system than the first. Ensure the substrate geometry is favorable for the second cyclization. |
Frequently Asked Questions (FAQs)
Q1: What is the role of protecting groups in dioxa-azaspiro synthesis, and how do I choose the right one?
A1: Protecting groups are essential tools used to temporarily mask reactive functional groups (like hydroxyls or amines) to prevent them from participating in unwanted side reactions.[12] The ideal protecting group is easy to install, stable to the desired reaction conditions, and can be removed selectively in high yield without affecting the rest of the molecule.[13][14] The choice depends on the overall synthetic strategy. An "orthogonal" protecting group strategy, where different groups can be removed under distinct conditions (e.g., acid-labile vs. base-labile), is highly powerful in multi-step synthesis.[13][15]
Q2: My TLC shows a new spot forming after the main product appears. What is likely happening?
A2: This often indicates product degradation or isomerization. The initially formed kinetic product might be converting to a more thermodynamically stable, but undesired, side-product. This is common in reactions involving isomerizable double bonds or epimerizable stereocenters.[6] The best solution is to carefully monitor the reaction and stop it as soon as the desired product reaches maximum concentration, before significant degradation occurs.
Q3: How can I effectively purify my final dioxa-azaspiro compound from persistent impurities?
A3: Purification is critical. Standard techniques include:
-
Column Chromatography: The most common method for separating compounds with different polarities.[16]
-
Crystallization/Recrystallization: An excellent method for obtaining highly pure solid compounds, provided a suitable solvent system can be found.[16]
-
Distillation: Effective for purifying volatile liquid products, often under vacuum to avoid thermal decomposition.[17]
The choice of method depends on the physical properties (polarity, volatility, crystallinity) of your target compound and the impurities.
Q4: What is the difference between thermodynamic and kinetic control in spiroketalization?
A4: This concept is central to controlling the stereochemical outcome.
-
Kinetic Control: At low temperatures with non-equilibrating conditions, the reaction is irreversible. The major product is the one that is formed fastest (i.e., via the lowest activation energy transition state).[5]
-
Thermodynamic Control: At higher temperatures or under equilibrating conditions (like acid catalysis), the initial products can revert to intermediates and cyclize again. Over time, the reaction mixture will be dominated by the most stable product, even if it is formed more slowly.[4][6]
Kinetic vs. Thermodynamic Product Formation
Caption: Energy profile illustrating kinetic vs. thermodynamic control.
Experimental Protocols
Protocol: Screening Reaction Conditions to Minimize Side-Product Formation
This protocol provides a general framework for optimizing a reaction to improve yield and minimize the formation of a specific side-product (e.g., an isomer).
Objective: To identify the optimal temperature and solvent for maximizing the ratio of the desired product to a key side-product.
Methodology:
-
Setup: Prepare five identical reaction vials, each equipped with a magnetic stir bar and sealed under an inert atmosphere (e.g., Argon).
-
Reagent Preparation: Prepare a stock solution of your starting material and any soluble reagents to ensure consistent concentrations across all reactions.
-
Reaction Matrix:
-
Vial 1 (Control): Use your original, unoptimized reaction conditions (e.g., Toluene, 80°C).
-
Vial 2 (Temperature Screen 1): Same solvent as control, but at a lower temperature (e.g., 40°C).
-
Vial 3 (Temperature Screen 2): Same solvent as control, but at room temperature (e.g., 25°C).
-
Vial 4 (Solvent Screen 1): Use original temperature (80°C) but with a more polar aprotic solvent (e.g., Dichloromethane or THF).
-
Vial 5 (Solvent Screen 2): Use original temperature (80°C) but with a different non-polar solvent (e.g., Hexane).
-
-
Initiation: To each vial, add the starting material stock solution and then initiate the reaction by adding the catalyst or final reagent.
-
Monitoring:
-
Take small aliquots from each reaction vial at regular intervals (e.g., 1 hr, 3 hr, 6 hr, 24 hr).
-
Quench the aliquot immediately (e.g., by adding a small amount of saturated sodium bicarbonate solution if the reaction is acid-catalyzed).
-
Analyze each aliquot by TLC, LC-MS, or crude ¹H NMR to determine the ratio of starting material, desired product, and side-product.
-
-
Analysis:
-
Compare the results across all five conditions.
-
Identify the condition that provides the highest conversion to the desired product with the lowest formation of the side-product. For example, you may find that lowering the temperature in dichloromethane gives the cleanest reaction profile.
-
This data provides a validated starting point for a larger-scale reaction.
-
References
- Technical Support Center: Optimization of Reaction Conditions for Azaspirocycle Formation - Benchchem. (n.d.).
- Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. (2019). ACS Omega.
- Protecting Group Strategies in Natural Product Biosynthesis. (2026). Journal of Natural Products.
- Optimization of reaction conditions. (n.d.). ResearchGate.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research.
- Recent synthetic approaches toward non-anomeric spiroketals in natural products. (n.d.). PubMed.
- Protecting Groups. (n.d.).
- Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. (2005). Arkat USA.
- Optimization of Reaction Conditions for the Synthesis of Spiroketal from 2-Alkynyl Phenol 19. (n.d.). ResearchGate.
- Stereoselective Diversity-Oriented Synthesis of Spiroketals. (n.d.). Sloan Kettering Institute.
- New strategies for natural products containing chroman spiroketals. (2012). Pure and Applied Chemistry.
- Preventing side reactions during the synthesis of 1-Azaspiro[3.6]decane derivatives. (n.d.). Benchchem.
- Asymmetric Synthesis of Naturally Occuring Spiroketals. (n.d.). PubMed Central.
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (n.d.). Neliti.
- Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. (2025). PubMed Central.
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (n.d.). ResearchGate.
- Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department.
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). ResearchGate.
- Total syntheses of natural products containing spirocarbocycles. (n.d.). Royal Society of Chemistry.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Total syntheses of natural products containing spirocarbocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mskcc.org [mskcc.org]
- 5. New strategies for natural products containing chroman spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent synthetic approaches toward non-anomeric spiroketals in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly enantio-selective synthesis of aza-spirocyclic indanones via rhodium catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protecting Group Strategies in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. media.neliti.com [media.neliti.com]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Hindered Azaspirocycles
Welcome to the Technical Support Center for the N-alkylation of hindered azaspirocycles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing alkyl groups to sterically demanding azaspirocyclic scaffolds. These unique three-dimensional structures are prevalent in medicinal chemistry, and their successful functionalization is often a critical step in the synthesis of novel therapeutics.
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during these synthetic transformations. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and minimize side-product formation.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Issue 1: Low or No Conversion
Question: I am attempting to N-alkylate a bulky azaspirocycle with a primary alkyl halide, but I'm observing very low conversion, even after prolonged reaction times. What are the likely causes and how can I improve my yield?
Answer: Low conversion in the N-alkylation of hindered azaspirocycles is a frequent challenge, primarily stemming from the steric hindrance around the nitrogen atom.[1] The bulky spirocyclic framework impedes the approach of the alkylating agent, slowing down the desired SN2 reaction. Several factors should be systematically investigated:
-
Steric Hindrance: The inherent three-dimensional structure of the azaspirocycle can significantly hinder the nucleophilic attack of the nitrogen. When this is combined with a sterically demanding alkylating agent, the reaction rate can plummet.
-
Reactivity of the Alkylating Agent: The nature of the leaving group on your electrophile is critical. Alkyl chlorides are the least reactive, followed by bromides, with iodides and triflates being significantly more reactive and often more effective for hindered systems.
-
Base and Solvent Selection: The choice of base and solvent plays a crucial role in the reaction's success. The base must be strong enough to deprotonate the secondary amine or neutralize the acid formed during the reaction, while the solvent needs to facilitate the SN2 pathway.[2]
Troubleshooting Steps:
-
Enhance Alkylating Agent Reactivity: If you are using an alkyl chloride or bromide, consider switching to the corresponding iodide or a triflate. This will provide a better leaving group and significantly accelerate the reaction rate.
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Consider using a high-boiling point solvent such as DMF, DMSO, or NMP.
-
Optimize the Base:
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃) is a common choice, but cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents.[3]
-
Hindered Amine Bases: Non-nucleophilic, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA or Hünig's base) are excellent options as they do not compete with the azaspirocycle in the alkylation reaction.
-
Stronger Bases: For particularly challenging cases, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary.[4] However, be mindful that these can promote elimination side reactions, especially with secondary and tertiary alkyl halides.
-
-
Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[3][5][6] This technique is particularly useful for overcoming the high activation energies associated with sterically hindered reactions.
Issue 2: Formation of Side Products
Question: My N-alkylation reaction is proceeding, but I'm observing significant formation of an elimination byproduct. How can I suppress this side reaction?
Answer: Elimination (E2) is a common competing reaction with substitution (SN2), especially when using strong, sterically hindered bases and secondary or tertiary alkyl halides. The base, instead of deprotonating the amine, can abstract a proton from the alkyl halide, leading to the formation of an alkene.
Troubleshooting Steps:
-
Choose a Less Hindered Base: While hindered bases are good for avoiding over-alkylation, a very bulky base can favor elimination. If elimination is a major issue, consider a less sterically demanding but still non-nucleophilic base.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the desired SN2 pathway.
-
Use a More Reactive Alkylating Agent: Switching to an alkylating agent with a better leaving group (e.g., from a bromide to an iodide or triflate) can increase the rate of the SN2 reaction, making it more competitive with the E2 pathway.
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO are generally preferred for SN2 reactions as they solvate the cation of the transition state, accelerating the reaction.
Issue 3: Over-alkylation
Question: I am trying to perform a mono-alkylation on a primary azaspirocycle amine, but I am getting a significant amount of the di-alkylated product. How can I improve the selectivity for mono-alkylation?
Answer: Over-alkylation occurs because the mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a second alkylation to form a tertiary amine.[7]
Troubleshooting Steps:
-
Control Stoichiometry: Use a large excess of the starting azaspirocycle relative to the alkylating agent. This statistical approach increases the probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture keeps its concentration low, which helps to minimize the chance of a second alkylation.
-
Use a Bulky Alkylating Agent: If possible, using a sterically hindered alkylating agent can disfavor the second alkylation on the already more crowded mono-alkylated nitrogen.
Frequently Asked Questions (FAQs)
Q1: What are the best general starting conditions for the N-alkylation of a novel, hindered azaspirocycle?
A1: A good starting point is to use the azaspirocycle (1.0 eq.), the alkyl bromide or iodide (1.1-1.2 eq.), and potassium carbonate or cesium carbonate (2.0-3.0 eq.) in a polar aprotic solvent like acetonitrile (ACN) or DMF. Start the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature.
Q2: Are there alternative methods to direct alkylation with alkyl halides for very hindered systems?
A2: Yes, for extremely hindered azaspirocycles where direct alkylation fails, consider the following alternatives:
-
Reductive Amination: This powerful method involves the reaction of the azaspirocycle with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the N-alkylated product. This approach is particularly useful for introducing complex alkyl groups and avoids the issue of over-alkylation. Common reducing agents include sodium triacetoxyborohydride (STAB).
-
Borrowing Hydrogen Catalysis: This method uses alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., Ru or Ir complexes).[8][9] It is a greener alternative as it generates water as the only byproduct.
-
Phase-Transfer Catalysis (PTC): PTC can be highly effective for N-alkylation, especially when dealing with solubility issues between the inorganic base and the organic substrate.[10] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the deprotonated amine from the aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs.[10][11]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a critical role in SN2 reactions. Polar aprotic solvents like DMF, DMSO, and ACN are generally preferred because they can dissolve the reactants and stabilize the transition state, thereby accelerating the reaction. Protic solvents should be avoided as they can solvate the nucleophile (the amine), reducing its reactivity. The solubility of the base in the chosen solvent is also a key consideration.[2]
Comparative Data on Reaction Conditions
The following table summarizes typical conditions for the N-alkylation of secondary amines, which can be adapted for hindered azaspirocycles.
| Method | Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Direct Alkylation | Alkyl Bromide/Iodide | K₂CO₃ / Cs₂CO₃ | ACN / DMF | 25 - 100 | 60 - 95 | |
| Reductive Amination | Aldehyde / Ketone | (None) | DCE / DCM | 25 | 71 - 98 | |
| Microwave-Assisted | Alkyl Halide | K₂CO₃ on Alumina | Solvent-free | 100 - 150 | ~92 | |
| Borrowing Hydrogen | Alcohol | KOtBu | Toluene | 120 | 72-89 | [9] |
Yields are highly substrate-dependent and may vary.
Experimental Protocols
General Protocol for Direct N-Alkylation
-
To a solution of the hindered azaspirocycle (1.0 eq.) in anhydrous ACN or DMF, add the alkyl halide (1.1-1.5 eq.) and anhydrous potassium carbonate or cesium carbonate (2.0-3.0 eq.).
-
Stir the reaction mixture at room temperature or heat to a gentle reflux, depending on the reactivity of the substrates.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated azaspirocycle.
General Protocol for Reductive Amination
-
In a round-bottom flask, dissolve the hindered azaspirocycle (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the solution in portions.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or EtOAc).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Workflow
The following diagram illustrates a typical workflow for optimizing the N-alkylation of a hindered azaspirocycle.
Caption: A logical workflow for optimizing the N-alkylation of hindered azaspirocycles.
References
- BenchChem. (2025). Troubleshooting low conversion in N-alkylation of secondary amines. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Azaspiro[4.4]nonane. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. BenchChem.
- Various Authors. (2025). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. ResearchGate.
- Various Authors. (2025). Challenges and development of enantioconvergent N-alkylation of aliphatic amines and ammonia for the synthesis of α-chiral aliphatic amines. ResearchGate.
- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- Various Authors. (n.d.). A General One-Pot Protocol for Hindered N-Alkyl Azaheterocycles from Tertiary Carboxylic Acids. ResearchGate.
- Royal Society of Chemistry. (n.d.). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry.
- BenchChem. (2025). Troubleshooting guide for "2-Ethyloxolan-3-amine" alkylation reactions. BenchChem.
- PubMed. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. PubMed.
- National Institutes of Health. (n.d.). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. PMC.
- PubMed. (2022). Microwave-assisted N-alkylation of amines with alcohols catalyzed by MnCl2: Anticancer, docking, and DFT studies. PubMed.
- Lund University. (n.d.). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal.
- ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. Wordpress.
- ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
- Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
- PubMed. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Microwave-assisted N-alkylation of amines with alcohols catalyzed by MnCl2 : Anticancer, docking, and DFT studies [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. portal.research.lu.se [portal.research.lu.se]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing solubility issues of 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane in organic solvents
Welcome to the technical support center for 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and application of this spirocyclic compound, with a primary focus on resolving solubility issues in organic solvents. Our guidance is rooted in fundamental chemical principles and practical laboratory experience to ensure the success of your experiments.
Understanding the Molecule: Structural Insights into Solubility
This compound possesses a unique and rigid three-dimensional structure with a central spiro carbon connecting two heterocyclic rings.[1] Its molecular formula is C10H19NO2, and it has a molecular weight of 185.26 g/mol .[1] The presence of both oxygen and nitrogen heteroatoms within the structure introduces polarity and the potential for hydrogen bonding, which are critical factors governing its solubility.[1] The nitrogen atom can also act as a base, a property that can be leveraged to modify its solubility characteristics.[1]
Spirocyclic systems, in general, can present solubility challenges due to their rigid conformations and efficient crystal packing. This guide will provide a systematic approach to overcoming these issues.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in common organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc). Is this expected?
A1: Yes, this is not unexpected for certain spirocyclic compounds. While the heteroatoms introduce some polarity, the overall compact and rigid structure can lead to strong intermolecular forces in the solid state, making it difficult for solvent molecules to effectively solvate the compound. Compounds with similar spirocyclic cores have been reported to be insoluble in common organic solvents.
Q2: What is the first step I should take to improve the solubility of this compound?
A2: The initial approach should always be a systematic solvent screening with small amounts of the compound. It is crucial to test a range of solvents with varying polarities. We recommend a tiered approach, starting with common laboratory solvents and progressing to more specialized options if necessary.
Q3: Are there any general tips for handling a compound that is poorly soluble?
A3: When working with poorly soluble compounds, several general techniques can be employed. These include increasing the temperature to aid dissolution, using sonication to break up solid aggregates, and ensuring the compound is of high purity, as impurities can sometimes hinder solubility. For reactions, working in a slurry with vigorous stirring can sometimes be sufficient if complete dissolution cannot be achieved.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
This guide provides a systematic workflow for addressing the solubility challenges of this compound.
Step 1: Systematic Solvent Screening
The first and most critical step is to perform a comprehensive solvent screening. This will help you identify a suitable solvent or a solvent system for your specific application.
Experimental Protocol: Small-Scale Solubility Test
-
Weigh approximately 1-2 mg of this compound into a small vial.
-
Add a measured volume (e.g., 100 µL) of the test solvent.
-
Vortex or sonicate the mixture for 1-2 minutes at room temperature.
-
Visually inspect for dissolution. If the solid dissolves, the compound is soluble at that concentration.
-
If the solid does not dissolve, gradually add more solvent in measured increments, vortexing or sonicating after each addition, until the solid dissolves or a practical volume limit is reached.
-
Record your observations to build a solubility profile.
Table 1: Recommended Solvents for Screening
| Solvent Class | Examples | Rationale |
| Non-polar | Hexanes, Toluene | To assess solubility in hydrocarbon environments. |
| Ethereal | Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane | The ether oxygen can act as a hydrogen bond acceptor. |
| Halogenated | Dichloromethane (DCM), Chloroform | Common solvents for a wide range of organic compounds. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | These solvents have high dielectric constants and can disrupt intermolecular forces. |
| Polar Protic | Methanol, Ethanol, Isopropanol | The hydroxyl group can act as both a hydrogen bond donor and acceptor. |
Step 2: The Impact of Temperature
For many compounds, solubility increases with temperature. Gentle heating can often be sufficient to achieve dissolution.
Experimental Protocol: Temperature-Enhanced Dissolution
-
Prepare a suspension of the compound in the desired solvent at room temperature.
-
Place the vial in a heated water bath or on a hot plate with stirring.
-
Gradually increase the temperature, observing for dissolution.
-
Caution: Be mindful of the boiling point of the solvent. If the compound precipitates upon cooling, a heated reaction or filtration may be necessary.
Step 3: Utilizing Solvent Mixtures
If a single solvent is not effective, a binary or even ternary solvent system can be a powerful tool. The goal is to fine-tune the polarity of the solvent environment to match that of the solute.
Logical Approach to Solvent Mixtures:
-
Polar/Non-polar Mixtures: Start with a solvent in which the compound is partially soluble and gradually add a co-solvent of different polarity. For example, if your compound is slightly soluble in DCM, try adding small amounts of methanol.
-
Protic/Aprotic Mixtures: A mixture of a protic and an aprotic solvent can sometimes provide a unique solvation environment that is more effective than either solvent alone.
Step 4: pH Modification for Enhanced Solubility
The presence of a basic nitrogen atom in the this compound structure provides an excellent opportunity for solubility modification through pH adjustment.[1] Protonation of the amine to form a salt will significantly increase its polarity and, consequently, its solubility in polar solvents.
Experimental Protocol: Acid-Mediated Dissolution
-
Suspend the compound in a polar solvent such as water, methanol, or ethanol.
-
Add a dilute aqueous solution of a non-nucleophilic acid (e.g., 1 M HCl, 1 M H2SO4) dropwise while stirring.
-
Continue adding the acid until the solid dissolves.
-
This technique is particularly useful for preparing aqueous stock solutions or for purification via extraction. To recover the free base, the pH of the solution can be adjusted with a base (e.g., NaHCO3, NaOH) to induce precipitation, followed by filtration.
Caption: A workflow for troubleshooting solubility issues.
Advanced Strategies
If the above methods are insufficient, more advanced techniques can be considered:
-
Use of Solubilizing Agents: For specific applications, particularly in biological assays, the use of solubilizing agents like cyclodextrins (for aqueous solutions) or co-solvents such as N-methyl-2-pyrrolidone (NMP) can be explored.[2][3]
-
Structural Modification: In a drug discovery context, if solubility remains a significant hurdle, synthetic modification of the scaffold to introduce more polar functional groups or to disrupt crystal packing may be necessary.
Summary of Key Recommendations
| Strategy | Rationale | When to Use |
| Solvent Screening | To identify the most suitable solvent system. | The first step for any new compound. |
| Heating | To increase the kinetic energy and overcome lattice energy. | When partial solubility is observed at room temperature. |
| Solvent Mixtures | To fine-tune the polarity of the solvent. | When single solvents are ineffective. |
| pH Adjustment | To increase polarity by forming a salt. | When working with polar, protic solvents and the basic nitrogen is accessible. |
By following this structured and logical approach, researchers can effectively address the solubility challenges associated with this compound and other challenging spirocyclic compounds, enabling seamless integration into their experimental workflows.
References
- This compound - Vulcanchem. (n.d.).
- 3-Azaspiro[5.5]undecane-2,4-dione - Benchchem. (n.d.).
- The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - NIH. (2023, January 9).
- The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - ResearchGate. (2025, October 13).
Sources
Stability of the 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane scaffold under acidic and basic conditions
Welcome to the technical support guide for the 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane scaffold. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the chemical stability of this versatile scaffold under common laboratory conditions. Azaspirocycles, like this one, are prized in modern drug discovery for their rigid three-dimensional architecture, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] Understanding the stability of this scaffold is critical for its successful application in synthesis and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary points of instability on the this compound scaffold?
The scaffold's structure contains two key functional groups that dictate its stability: a ketal (the 1,8-dioxaspiro[5.5] system) and a secondary amine (the 4-aza position).[3]
-
Ketal Group: This is the most significant liability under acidic conditions. Ketals are generally stable in neutral and basic media but are susceptible to acid-catalyzed hydrolysis, which leads to ring-opening.[4][5]
-
Secondary Amine: The nitrogen atom is basic and will be protonated under acidic conditions. While the C-N bond itself is robust, the nitrogen's basicity is a key factor in the scaffold's overall reactivity and solubility.
Q2: I'm planning a reaction under acidic conditions. Will the scaffold remain intact?
It is highly likely that the scaffold will degrade under acidic conditions. The ketal functional group is designed to be an acid-labile protecting group in many synthetic strategies. Exposure to even mild aqueous acid can initiate hydrolysis, cleaving one of the C-O bonds and ultimately leading to the ring-opened ketone-alcohol.[6][7]
Recommendation: If acidic conditions are unavoidable, it is crucial to perform the reaction at low temperatures and for the shortest possible duration. Anhydrous acidic conditions may offer better stability than aqueous acids. A pilot study to assess scaffold stability under your specific reaction conditions is strongly advised.
Q3: How stable is the scaffold under basic conditions?
The this compound scaffold is generally robust under a wide range of basic conditions.[4] The ketal moiety is not susceptible to base-catalyzed hydrolysis.[8] The secondary amine will be in its free base form and can act as a nucleophile. Therefore, you can confidently use common bases like NaOH, KOH, or organic amines in your reactions without significant degradation of the core structure.
Q4: I observed an unexpected new peak in my LC-MS analysis after a reaction. Could it be a degradation product?
Yes, especially if your reaction or workup involved acidic conditions. The most probable degradation product is the ring-opened ketone-alcohol resulting from ketal hydrolysis.
To confirm, you should look for a mass corresponding to the addition of one molecule of water (M+18) to your starting material's mass. The fragmentation pattern in the MS/MS analysis would also be significantly different.
Troubleshooting Guide
Issue 1: Complete or partial loss of starting material during an acid-catalyzed reaction.
-
Probable Cause: Acid-catalyzed hydrolysis of the spiroketal. The rate of hydrolysis is dependent on the acid strength (pH), temperature, and water content.[4]
-
Troubleshooting Steps:
-
Re-evaluate the need for acid: Can a non-acidic coupling method be used?
-
Use anhydrous acid: If a proton source is required, consider using an anhydrous acid (e.g., HCl in dioxane) in an anhydrous solvent to minimize hydrolysis.
-
Lower the temperature: Perform the reaction at 0 °C or below to significantly reduce the rate of hydrolysis.
-
Minimize reaction time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Use a buffered system: If possible, use a buffered acidic solution to maintain a less aggressive pH.
-
Issue 2: My compound is showing poor solubility in certain solvents.
-
Probable Cause: The protonation state of the secondary amine significantly impacts solubility. In its free base form, the scaffold is more soluble in organic solvents. When protonated (as a salt), it will have higher solubility in polar, protic solvents, including water.
-
Troubleshooting Steps:
-
For organic solvents: Ensure the compound is in its free base form. A mild basic wash (e.g., with aqueous NaHCO₃) during workup can help.
-
For aqueous solvents: To increase solubility in water, add a stoichiometric amount of a suitable acid (e.g., HCl, TFA) to form the corresponding ammonium salt.
-
Experimental Protocols & Data
Protocol 1: Forced Degradation Study - Acidic Conditions
This protocol is designed to assess the stability of the scaffold under standard forced degradation conditions, as recommended by ICH guidelines.[9][10]
Objective: To determine the rate and products of degradation in an acidic environment.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Sodium Hydroxide (NaOH) for quenching
-
HPLC system with UV or MS detector
-
pH meter
Procedure:
-
Prepare a stock solution of the scaffold at 1 mg/mL in acetonitrile.
-
In a clean vial, add 1 mL of the stock solution and 9 mL of 0.1 M HCl. This gives a final concentration of 100 µg/mL.
-
Immediately take a T=0 sample, quench it by neutralizing with an equal volume of 0.1 M NaOH, and inject it into the HPLC.
-
Incubate the reaction vial at a controlled temperature (e.g., 40 °C).
-
Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).
-
Quench each aliquot immediately with 0.1 M NaOH before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
Data Presentation
Table 1: Hypothetical Stability Data under Forced Degradation Conditions (40 °C)
| Condition | Time (hours) | % Parent Compound Remaining | Major Degradant Peak Area (%) |
| 0.1 M HCl | 0 | 100.0 | 0.0 |
| 2 | 75.3 | 24.1 | |
| 8 | 22.1 | 76.5 | |
| 24 | < 1.0 | > 95.0 | |
| 0.1 M NaOH | 0 | 100.0 | 0.0 |
| 24 | 99.8 | < 0.1 | |
| 48 | 99.5 | < 0.2 |
Mechanistic Pathways & Workflows
Acid-Catalyzed Hydrolysis Mechanism
The degradation under acidic conditions proceeds via a well-established mechanism for ketal hydrolysis.[4][7] The key steps involve protonation of an oxygen atom, followed by ring opening to form a resonance-stabilized oxocarbenium ion, which is then attacked by water.
Caption: Acid-catalyzed hydrolysis pathway of the spiroketal.
Experimental Workflow for Stability Assessment
A systematic approach is crucial for accurately determining the stability profile of the scaffold.
Caption: Recommended workflow for assessing scaffold stability.
References
- AiFChem. (2026, January 16). Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds.
- Wikipedia. Amide.
- Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
- ResearchGate. Well-established mechanism of the hydrolysis of acetals and ketals.
- ResearchGate.
- ResearchGate. Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters.
- Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
- Chemistry LibreTexts. (2022, July 20). 10.4: Acetals and Ketals.
- Master Organic Chemistry. (2025, December 19).
- PubMed Central. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions.
- YouTube. (2024, May 28). Aldehydes & Ketones: Acetal / Ketal Hydrolysis – Acetal / Ketal Deprotection Mechanism (H2O, H2SO4).
- Chemguide. the hydrolysis of amides.
- MedCrave online. (2016, December 14).
- AAPS.
- Vulcanchem. This compound.
Sources
- 1. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound (1495198-38-3) for sale [vulcanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. ijisrt.com [ijisrt.com]
Technical Support Center: Minimizing Epimerization During Functionalization of 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane
Introduction: The 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane scaffold is a valuable building block in medicinal chemistry and drug development due to its rigid, three-dimensional structure.[1] However, functionalization of the secondary amine can be challenging, with a significant risk of epimerization at adjacent stereocenters. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to understand, troubleshoot, and ultimately minimize epimerization during their synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern with this spirocyclic system?
A1: Epimerization is a chemical process that changes the configuration at only one of several stereogenic centers in a molecule.[2] In the context of this compound, this typically refers to the inversion of a stereocenter adjacent to the nitrogen atom during functionalization reactions. This is a critical issue because epimers are diastereomers with different physical, chemical, and, most importantly, biological properties.[3][4] The formation of an undesired epimer can lead to a loss of therapeutic efficacy, altered pharmacology, or the need for difficult and costly purification steps.[3][5]
Q2: What is the primary mechanism driving epimerization in this context?
A2: The most common mechanism for epimerization adjacent to an amine is through the abstraction of a proton (Hα) from the carbon atom next to the nitrogen by a base.[3] This deprotonation forms a planar carbanion intermediate. Subsequent reprotonation of this intermediate can occur from either face, leading to a mixture of the original stereoisomer and its epimer.[3] The stability of the carbanion intermediate is a key factor; electron-withdrawing groups on the side chain can increase the acidity of the α-proton, making it more susceptible to abstraction.[3][4]
Q3: Which reaction parameters have the most significant impact on the rate of epimerization?
A3: Several factors can influence the extent of epimerization. The most critical are:
-
Base: The strength and steric hindrance of the base used are paramount. Strong, non-hindered bases are more likely to cause epimerization.[4]
-
Solvent: Polar solvents can stabilize the charged carbanion intermediate, thereby promoting epimerization.[3][6]
-
Temperature: Higher reaction temperatures generally increase the rate of epimerization.[6]
-
Activating/Coupling Reagents: In amide bond formations, the choice of coupling reagent can significantly impact epimerization rates. Some reagents are known to be more "epimerization-prone" than others.[7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental observations and provides actionable steps to mitigate epimerization.
Problem 1: High levels of the undesired epimer are detected by NMR or HPLC analysis after N-alkylation.
Possible Causes & Recommended Solutions:
-
Cause A: The base is too strong or not sterically hindered.
-
Solution: Switch to a bulkier, non-nucleophilic base. Bases like 2,4,6-collidine or proton sponge can be effective alternatives to stronger, less hindered bases like triethylamine (TEA) or diisopropylethylamine (DIEA).[3] The increased steric bulk makes it more difficult for the base to abstract the α-proton.
-
-
Cause B: The reaction temperature is too high.
-
Solution: Perform the reaction at a lower temperature. Cooling the reaction to 0 °C or even -78 °C can significantly suppress the rate of epimerization.[6] It is crucial to monitor the reaction progress, as lower temperatures may also slow down the desired reaction.
-
-
Cause C: The solvent is too polar.
-
Solution: If the solubility of your starting materials allows, consider using a less polar solvent. A switch from highly polar solvents like DMF or DMSO to solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can reduce the stabilization of the carbanion intermediate.[6] A solvent screen is often a valuable exercise in optimizing reaction conditions.
-
Problem 2: Significant epimerization is observed during amide bond formation (acylation).
Possible Causes & Recommended Solutions:
-
Cause A: The coupling reagent is promoting epimerization.
-
Solution: Certain coupling reagents are known to have a higher propensity for causing epimerization. If you are using a carbodiimide-based reagent like EDC or DCC, consider switching to a phosphonium-based (e.g., PyBOP) or uronium-based (e.g., HBTU, HATU) reagent, often in the presence of an additive.[7] Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are known to suppress epimerization.[8]
-
-
Cause B: The carboxylic acid is activated for too long before the amine is added.
-
Solution: Minimize the pre-activation time of the carboxylic acid.[7] A prolonged pre-activation period can lead to the formation of intermediates that are more susceptible to epimerization. A one-pot procedure where the amine is present during the activation of the carboxylic acid is often preferable.
-
-
Cause C: The presence of certain metal ions.
-
Solution: In some cases, the addition of copper(II) salts, such as CuCl2, in combination with HOBt has been shown to effectively suppress epimerization during peptide couplings.[8]
-
Experimental Protocols & Data
Protocol 1: General Procedure for Low-Epimerization N-Alkylation
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add the alkyl halide (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a sterically hindered base, such as 2,4,6-collidine (1.5 eq), dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Impact of Reaction Conditions on Epimerization
The following table summarizes hypothetical data illustrating the effect of different bases and solvents on the diastereomeric ratio (d.r.) of a model N-alkylation reaction.
| Entry | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (desired:epimer) |
| 1 | Triethylamine | DMF | 25 | 70:30 |
| 2 | DIEA | DMF | 25 | 85:15 |
| 3 | 2,4,6-Collidine | DCM | 0 | >98:2 |
| 4 | Proton Sponge | THF | 0 | >99:1 |
This data is for illustrative purposes and actual results may vary.
Visualization of Key Concepts
Diagram 1: Mechanism of Base-Catalyzed Epimerization
Caption: Base-catalyzed abstraction of the α-proton leads to a planar carbanion, which can be reprotonated from either face, resulting in epimerization.
Diagram 2: Troubleshooting Workflow for Epimerization
Caption: A decision-making workflow to systematically address and resolve issues of high epimerization during functionalization reactions.
Analytical Methods for Quantifying Epimers
Accurate quantification of the diastereomeric ratio is crucial for assessing the success of your strategy.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying diastereomers.[9][10] Both normal-phase and reverse-phase methods can be developed, and the choice of the chiral stationary phase is critical for achieving good resolution.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In many cases, the epimers will have distinct signals in the ¹H or ¹³C NMR spectra. Integration of these signals can provide a quantitative measure of the diastereomeric ratio.
-
Gas Chromatography (GC): For volatile derivatives, chiral GC columns can also be employed for separation and quantification.
It is often necessary to synthesize an authentic sample of the undesired epimer to serve as a reference standard for analytical method development and validation.
References
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Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Highly stereospecific epimerization of alpha-amino acids: conducted tour mechanism. PubMed. [Link]
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HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health (NIH). [Link]
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Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. [Link]
-
Epimerization of spiroacetals through acid-catalyzed heterolysis. ResearchGate. [Link]
-
Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. ResearchGate. [Link]
-
AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. [Link]
-
Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. National Institutes of Health (NIH). [Link]
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Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Waters Corporation. [Link]
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Highly diastereoselective epimerization: stereodivergent synthesis of alpha-hydroxy-beta-amino isopentanoic acid. PubMed. [Link]
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A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. PubMed. [Link]
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Photocatalyzed Epimerization of Quaternary Stereocenters. National Institutes of Health (NIH). [Link]
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Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. National Institutes of Health (NIH). [Link]
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Photocatalyzed Epimerization of Quaternary Stereocenters. Journal of the American Chemical Society. [Link]
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Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. ACS Publications. [Link]
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Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. Oriental Journal of Chemistry. [Link]
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Epimer. Wikipedia. [Link]
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(PDF) Efficient quantification of primary amine functions grafted onto apatite ceramics by using two UV-Vis spectrophotometric methods. ResearchGate. [Link]
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Epimerization of Peptide. SlideShare. [Link]
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Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed. [Link]
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Quantitative analysis of surface amine groups on plasma-polymerized ethylenediamine films using UV–visible spectroscopy compared to chemical derivatization with FT-IR spectroscopy, XPS and TOF-SIMS. ResearchGate. [Link]
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Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. [Link]
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Quantification of primary amine groups available for subsequent biofunctionalization of polymer surfaces. PubMed. [Link]
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Epimerisation in Peptide Synthesis. National Institutes of Health (NIH). [Link]
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Ambient Temperature Synthesis of High Enantiopurity N-Protected Peptidyl Ketones by Peptidyl Thiol Ester–Boronic Acid Cross-Coupling. National Institutes of Health (NIH). [Link]
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Analytical Methods. Royal Society of Chemistry. [Link]
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Chemical derivatization processes applied to amine determination in samples of different matrix composition. CORE. [Link]
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Unprotected Amino Acids as Stable Radical Precursors for Heterocycle C-H Functionalization. PubMed. [Link]
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Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. National Institutes of Health (NIH). [Link]
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Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation. ResearchGate. [Link]
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Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications. [Link]
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Post-synthetic modification of amine-functionalized permanently porous coordination cages. Royal Society of Chemistry. [Link]
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Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. ResearchGate. [Link]
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(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]
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Technical Support Center: Scaling Up the Synthesis of 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane
Welcome to the technical support guide for the synthesis of 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane. This document is designed for researchers, chemists, and process development professionals to address the potential challenges encountered when scaling this synthesis from the lab bench to larger-scale production. The inherent structural rigidity and functional groups of this spirocyclic amine present unique hurdles that require careful consideration for a safe, efficient, and reproducible process.[1]
This guide is structured in a question-and-answer format to directly tackle specific issues you may face during your experimental work.
Section 1: Reaction and Scale-Up Fundamentals
The synthesis of this compound is typically achieved through the acid-catalyzed ketalization of 4-piperidone with 2,2-dimethyl-1,3-propanediol. While straightforward on a small scale, scaling up introduces challenges related to reaction equilibrium, heat management, and purification.[2][3]
FAQ 1: We are observing low conversion rates when moving from a 1g to a 100g scale. What are the likely causes and how can we mitigate this?
This is a common issue when scaling up equilibrium-driven reactions like ketalization. The primary culprit is often inefficient removal of the water byproduct, which pushes the equilibrium back towards the starting materials.
Possible Causes & Solutions:
| Challenge | Underlying Cause | Recommended Solution |
| Inefficient Water Removal | On a larger scale, the surface area to volume ratio decreases, making simple evaporation less effective.[4] | Implement azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene. This is a classic and highly effective method for continuous water removal. |
| Insufficient Catalyst Activity | The catalyst concentration may be too low for the increased volume, or the catalyst may be deactivated by impurities. | Ensure the catalyst (e.g., p-toluenesulfonic acid) is fully dissolved and active. Consider using a solid-supported acid catalyst for easier removal and potential recycling. |
| Reaction Kinetics | The reaction may not have reached equilibrium due to insufficient time or temperature. | Increase the reaction time and monitor progress by TLC or GC. A slight excess of the diol (e.g., 1.2-1.5 equivalents) can also help drive the reaction forward. |
Experimental Protocol: Ketalization with Azeotropic Water Removal
-
To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add 4-piperidone (1 equivalent), 2,2-dimethyl-1,3-propanediol (1.2 equivalents), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents).
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
Monitor the reaction progress via TLC or GC until the starting material is consumed.
-
Cool the reaction mixture and proceed with the workup and purification.
Section 2: Troubleshooting Side Reactions and Impurities
As reaction volumes increase, even minor side reactions can lead to significant impurity profiles, complicating purification and reducing overall yield.
FAQ 2: We are observing a significant amount of a side product that is difficult to separate from our desired spiroketal. What could this be and how can we prevent its formation?
A likely side reaction, especially under harsh acidic conditions or high temperatures, is the self-condensation of 4-piperidone.
Troubleshooting Workflow for Side Product Formation:
Caption: Decision tree for mitigating 4-piperidone self-condensation.
Kinetic vs. Thermodynamic Control:
The formation of the desired spiroketal is generally under thermodynamic control, meaning it is the more stable product.[5][6][7][8] However, side reactions can be kinetically favored under certain conditions.[9] By using milder conditions (lower temperature, less aggressive catalyst), you favor the formation of the more stable thermodynamic product.[6][7]
Section 3: Purification Challenges at Scale
The purification of this compound can be particularly challenging due to its polar amine nature, which often leads to streaking on silica gel chromatography.[10][11]
FAQ 3: Column chromatography of our crude product is giving poor separation and significant product loss on the column. What are our options for large-scale purification?
The basic nitrogen in your compound interacts strongly with the acidic silanol groups on standard silica gel, causing poor chromatographic performance.[12]
Purification Strategies for Polar Amines:
| Method | Description | Advantages | Disadvantages |
| Base-Washed Silica | Pre-treating the silica gel with a triethylamine (TEA) solution neutralizes the acidic sites.[10][12] | Improved peak shape, reduced tailing.[10] | Can be labor-intensive to prepare. |
| Amine-Functionalized Silica | Using a commercially available amine-functionalized stationary phase.[12] | Excellent for basic compounds, highly reproducible. | More expensive than standard silica. |
| Acid-Base Extraction | An aqueous workup can be used to isolate the amine. Dissolve the crude material in an organic solvent and extract with dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as its salt. The layers are separated, the aqueous layer is basified (e.g., with NaOH), and the product is re-extracted into an organic solvent.[13] | Cost-effective, scalable, avoids chromatography. | Requires careful pH control, can be time-consuming. |
| Crystallization/Precipitation | The product can sometimes be purified by crystallization from a suitable solvent system or by precipitating it as a salt (e.g., hydrochloride or tartrate).[14][15] | Can provide very high purity, highly scalable. | Requires the product to be a crystalline solid, screening for suitable solvents may be necessary. |
Workflow for Purification Method Selection:
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Validation & Comparative
A Comparative Guide to the Biological Efficacy of 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane Analogs
Introduction: The Spirocyclic Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer enhanced three-dimensionality and improved pharmacological properties is perpetual. Spirocyclic systems, characterized by two rings sharing a single common atom, have emerged as privileged scaffolds. Their inherent rigidity and defined spatial arrangement of functional groups provide a unique advantage in designing selective ligands for complex biological targets. This guide focuses on the 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane core, a heterocyclic system with potential as a versatile building block for novel therapeutic agents.[1] While comprehensive comparative studies on a series of its direct analogs are not yet prevalent in the public domain, this guide will synthesize available data on closely related spiro[5.5]undecane analogs to project the potential biological activities and provide a framework for future investigations.
The this compound scaffold features a unique combination of a piperidine and a 1,3-dioxane ring fused at a quaternary carbon. The presence of nitrogen and oxygen heteroatoms suggests potential for hydrogen bonding and interactions with biological receptors.[1] Functional group transformations at the nitrogen atom, in particular, can generate a diverse library of derivatives for structure-activity relationship (SAR) studies.[1] By examining the biological activities of analogous spiro[5.5]undecane systems where the heteroatom arrangement is varied, we can infer the potential therapeutic applications for derivatives of the this compound core.
Comparative Efficacy of Structurally Related Spiro[5.5]undecane Analogs
While awaiting direct comparative data for this compound analogs, we can draw valuable insights from related structures that have been extensively studied. The following sections present a comparative analysis of the biological activities of diaza- and oxa-diaza-spiro[5.5]undecane derivatives.
Anticancer Activity of Azaspiro[5.5]undecane Derivatives
The broader class of diazaspiro[5.5]undecane derivatives has shown significant promise in oncology. For instance, derivatives of 2,4-diazaspiro[5.5]undecane-1,5,9-trione have been synthesized and evaluated for their in vitro anticancer effects. A study investigating a series of these compounds against the SK-HEP-1 human liver adenocarcinoma cell line revealed that substitutions on the phenyl rings at the 7 and 11 positions significantly influence their cytotoxic potency.
| Compound ID | R1 | R2 | IC50 (µM) against SK-HEP-1 |
| 3a | H | H | 4.2 |
| 3b | 4-F | 4-F | 3.8 |
| 3c | 4-Cl | 4-Cl | 3.5 |
| 3d | 4-Br | 4-Br | 3.2 |
| 3e | 4-CH3 | 4-CH3 | 4.0 |
| 3f | 4-OCH3 | 4-OCH3 | 4.5 |
Table 1: In vitro anticancer activity of 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives against the SK-HEP-1 cell line.[2]
The data suggests that electron-withdrawing groups, such as halogens, at the para position of the phenyl rings enhance the cytotoxic activity, with the bromo-substituted analog 3d being the most potent in this series.
Enzyme Inhibition: Acetyl-CoA Carboxylase (ACC) by 1,9-Diazaspiro[5.5]undecanes
Derivatives of 1,9-diazaspiro[5.5]undecane have been identified as potent inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis and a target for metabolic diseases.[3] A review of bioactive 1,9-diazaspiro[5.5]undecanes highlights several compounds with low nanomolar IC50 values against both human ACC1 and ACC2 isoforms.
| Compound ID | ACC1 IC50 (nM) | ACC2 IC50 (nM) |
| 1g | 7 | 3 |
| 1h | 11 | 5 |
| 1k | 11 | 4 |
Table 2: Inhibitory activity of selected 1,9-diazaspiro[5.5]undecane derivatives against human ACC1 and ACC2.[3]
These findings underscore the potential of the spiro[5.5]undecane scaffold in designing highly potent and dual inhibitors of ACC. The substitutions at the 9-position of the diazaspiro core were found to be critical for this activity.[3]
Receptor Modulation: Dual μ-Opioid Agonism and σ1 Receptor Antagonism by 1-Oxa-4,9-diazaspiro[5.5]undecanes
A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized and evaluated as dual ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R), a promising strategy for developing safer and more effective analgesics.[4][5] The study revealed that modifications at positions 2, 4, and 9 of the scaffold significantly impacted the binding affinities and functional activities at these receptors.
| Compound ID | MOR Ki (nM) | MOR EC50 (nM) | σ1R Ki (nM) |
| 15a | 125 ± 25 | >10000 | 18.3 ± 0.6 |
| 15b | 31 ± 7 | 100 ± 20 | 12.1 ± 0.5 |
| 15au | 7.8 ± 0.9 | 28 ± 5 | 11.2 ± 0.9 |
Table 3: In vitro pharmacological profile of selected 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.[5]
Compound 15au , with a pyridyl moiety at position 4, a phenethyl group at position 9, and a methyl group at position 2, demonstrated a balanced and potent dual activity profile.[5]
Experimental Protocols for Biological Evaluation
To facilitate further research into the biological activities of this compound analogs, this section provides detailed protocols for key in vitro assays.
MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., SK-HEP-1, A549, MDA-MB-231) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Harvest cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.
-
Replace the medium in the cell plates with the medium containing the test compounds. Include vehicle controls (DMSO) and untreated controls.
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plates for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
-
Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This assay measures the activity of ACC by quantifying the production of ADP, a byproduct of the carboxylation of acetyl-CoA to malonyl-CoA.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 2 mM DTT, and 0.1 mg/mL BSA.
-
Prepare solutions of ATP, acetyl-CoA, and sodium bicarbonate in the reaction buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 2.5 µL of the test compound dilutions or DMSO (vehicle control).
-
Add 22.5 µL of a master mix containing the reaction buffer, ATP, acetyl-CoA, and sodium bicarbonate to each well.
-
Initiate the reaction by adding 25 µL of recombinant human ACC1 or ACC2 enzyme solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
ADP Detection:
-
Stop the enzymatic reaction.
-
Add a commercially available ADP detection reagent (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions. This typically involves a two-step process to deplete remaining ATP and then convert ADP to ATP, which is used to generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of ACC inhibition for each compound concentration and determine the IC50 values.
-
Sigma-1 Receptor (σ1R) Binding Assay
This radioligand binding assay determines the affinity of test compounds for the σ1 receptor by measuring their ability to displace a radiolabeled ligand.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Prepare membrane homogenates from a tissue source rich in σ1 receptors, such as guinea pig liver, or from cells overexpressing the human σ1 receptor.
-
-
Assay Procedure:
-
In a 96-well plate, combine the membrane preparation, the radioligand (e.g., -pentazocine), and various concentrations of the test compound in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
For determining non-specific binding, include wells with a high concentration of a known σ1R ligand (e.g., haloperidol).
-
Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of radioligand binding at each concentration of the test compound.
-
Calculate the Ki values for the test compounds using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
The this compound scaffold represents an intriguing, yet underexplored, area of medicinal chemistry. Based on the significant biological activities observed in structurally related spiro[5.5]undecane analogs, including potent anticancer, enzyme inhibitory, and receptor modulatory effects, it is reasonable to hypothesize that derivatives of this specific scaffold could yield novel therapeutic candidates. The presented comparative data from related compound series provides a rationale for the synthesis and screening of a dedicated library of this compound analogs. The detailed experimental protocols included in this guide offer a practical framework for researchers to undertake such investigations. Future work should focus on the systematic exploration of substitutions at the nitrogen atom and other positions of the scaffold to establish clear structure-activity relationships and to identify lead compounds for further preclinical development.
References
-
PubMed. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]
-
PMC. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]
-
ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]
-
NIH. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Retrieved from [Link]
-
PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]
-
Arkat USA. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Retrieved from [Link]
-
MDPI. (2022). Structure-activity relationships reveal a 2-furoyloxychalcone as a potent cytotoxic and apoptosis inducer for human U-937 and HL. Retrieved from [Link]
-
Amanote Research. (2017). (PDF) Synthesis, Biological Evaluation and Molecular. Retrieved from [Link]
-
ePrints Soton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Retrieved from [Link]
-
NIH. (2020). Structure-Antitumor Activity Relationships of Aza- and Diaza-Anthracene-2,9,10-Triones and Their Partially Saturated Derivatives. Retrieved from [Link]
-
PubMed. (2010). Synthesis and biological evaluation of 5-substituted and 4,5-disubstituted-2-arylamino oxazole TRPV1 antagonists. Retrieved from [Link]
-
MDPI. (2022). Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness. Retrieved from [Link]
-
PubMed. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of 2- and 7-substituted 9-deazaadenosine analogues. Retrieved from [Link]
-
PMC. (2022). Analogues of Natural Chalcones as Efficient Inhibitors of AKR1C3. Retrieved from [Link]
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Navigating the Therapeutic Landscape of Azaspiro[5.5]undecanes: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the quest for novel chemical scaffolds that offer a unique three-dimensional architecture is paramount. Spirocyclic systems, with their inherent rigidity and defined spatial arrangement of functional groups, represent a compelling starting point for the design of new therapeutic agents.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the azaspiro[5.5]undecane scaffold, with a focus on how subtle structural modifications can profoundly influence biological activity.
The 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane core serves as a foundational structure in our exploration. Its rigid framework, featuring a central spiro carbon connecting two heterocyclic rings, provides a well-defined platform for probing molecular interactions with biological targets.[3] The presence of oxygen and nitrogen heteroatoms within this scaffold introduces potential hydrogen bonding capabilities, a key feature in drug-receptor interactions.[3] While this specific scaffold is a valuable building block for creating more complex and biologically active molecules, a comprehensive understanding of its therapeutic potential can be gleaned from examining the SAR of its close analogs.[3]
The Azaspiro[5.5]undecane Core: A Privileged Scaffold in Medicinal Chemistry
The azaspiro[5.5]undecane framework is a recurring motif in compounds designed to interact with a variety of biological targets, implicated in conditions ranging from pain and metabolic disorders to cancer.[4][5] The conformational constraint imposed by the spirocyclic system can lead to enhanced binding affinity and selectivity for target proteins.[1] This section will delve into a comparative analysis of different azaspiro[5.5]undecane derivatives, highlighting key SAR findings.
Comparative Biological Activities of Azaspiro[5.5]undecane Derivatives
The biological activity of azaspiro[5.5]undecane derivatives is highly dependent on the nature and position of substituents on the spirocyclic core. The following table summarizes the reported activities of various analogs, providing a snapshot of the therapeutic areas where this scaffold has shown promise.
| Derivative Class | Key Structural Features | Biological Target/Activity | Reported Potency (IC50/Ki) | Reference(s) |
| 1,9-Diazaspiro[5.5]undecane | Aroyl substituents at position 9 | Acetyl-CoA Carboxylase (ACC) 1 & 2 inhibitors | 3-11 nM | [4] |
| 1-Oxa-4,9-diazaspiro[5.5]undecane | Phenethyl at position 9, substituted pyridyl at position 4, small alkyl at position 2 | Dual µ-Opioid Receptor (MOR) agonists and σ1 Receptor (σ1R) antagonists | Not specified | [5][6] |
| 3,9-Diazaspiro[5.5]undecane | Benzamide moiety | Competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists | 180 nM | [7] |
| 1,4-Dioxa-8-azaspiro[4.5]decane | 4-(2-Fluoroethoxy)benzyl at position 8 | σ1 Receptor ligand | 5.4 nM | [8][9] |
| Diazaspiro[5.5]undecane diones | Phenyl and substituted phenyl groups | Cytotoxic against liver adenocarcinoma (SK-HEP-1) | 46.31 - 125 µg/mL |
Key SAR Insights:
-
Substitution at Position 9: For 1,9-diazaspiro[5.5]undecane derivatives, the nature of the aroyl substituent at the 9-position is critical for potent inhibition of ACC1 and ACC2.[4] Similarly, in 1-oxa-4,9-diazaspiro[5.5]undecane analogs, a phenethyl group at this position contributes to the desired dual MOR agonist/σ1R antagonist profile.[5][6] This highlights the importance of this position for interacting with the target binding pocket.
-
Substitution at Position 4: In the 1-oxa-4,9-diazaspiro[5.5]undecane series, substituted pyridyl moieties at the 4-position were found to be favorable.[5][6]
-
Substitution at Position 2: The introduction of small alkyl groups at the 2-position of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives provided the best activity profiles.[5][6]
-
Role of the Benzamide Group: For 3,9-diazaspiro[5.5]undecane-based GABAAR antagonists, the spirocyclic benzamide was identified as a key structural feature, potentially mimicking the acidic moiety typically found in GABAAR ligands.[7]
-
Impact of Substituents on Cytotoxicity: In the case of diazaspiro[5.5]undecane diones, the cytotoxic potency against liver adenocarcinoma cells is significantly influenced by the substituent on the phenyl ring, with unsubstituted phenyl and p-fluorophenyl derivatives showing higher activity than thiophene and 5-methyl furyl analogs.
Experimental Protocols: A Foundation for Comparative Evaluation
To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. The following section details a representative methodology for assessing the cytotoxic activity of novel compounds, a common primary screen in drug discovery.
In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol is based on the methodology for evaluating the cytotoxic effects of novel diazaspiro undecane derivatives.
Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
SK-HEP-1 human liver adenocarcinoma cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Trypsin-EDTA
-
96-well microplates
-
Test compounds (azaspiro[5.5]undecane derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Maintain SK-HEP-1 cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using trypsin-EDTA and prepare a single-cell suspension.
-
Seed the cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds.
-
Include control wells with vehicle-treated cells and untreated cells.
-
Incubate the plates for a specified duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Carefully remove the MTT-containing medium.
-
Add a solubilizing agent to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at approximately 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizing Structure-Activity Relationships
Diagrams can be powerful tools for conceptualizing complex relationships. The following visualizations illustrate the core azaspiro[5.5]undecane scaffold and a generalized workflow for SAR studies.
Caption: The core azaspiro[5.5]undecane scaffold and key positions for chemical modification.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Conclusion and Future Directions
The available data, while not exhaustive for every analog, clearly indicates that the azaspiro[5.5]undecane scaffold is a versatile platform for the development of novel therapeutic agents. The rigid, three-dimensional nature of this core structure allows for the precise positioning of substituents to optimize interactions with a variety of biological targets.
Future research should focus on the systematic exploration of the chemical space around the this compound core and other understudied analogs. A parallel synthesis and biological evaluation of a diverse library of these compounds against a panel of targets would provide a more comprehensive understanding of their SAR and help to identify promising lead compounds for further development. The use of computational modeling in conjunction with experimental screening will be invaluable in guiding the design of next-generation azaspiro[5.5]undecane-based therapeutics.
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The Ascendancy of Spirocyclic Scaffolds: A Comparative Guide to 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane in Modern Drug Design
In the landscape of contemporary drug discovery, the architectural complexity of a molecular scaffold is a critical determinant of its therapeutic potential. The departure from planar, two-dimensional structures towards more three-dimensional frameworks has been a paradigm shift, driven by the need for enhanced target specificity and improved pharmacokinetic profiles. Within this evolution, spirocyclic systems have emerged as a particularly promising class of motifs. This guide provides an in-depth technical comparison of the 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane scaffold against other common heterocyclic structures, substantiating the discussion with experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The Rationale for Three-Dimensionality in Drug Design
The overrepresentation of flat, aromatic systems in early drug discovery campaigns has often led to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The rigid, yet three-dimensional, nature of spirocyclic scaffolds offers a compelling solution. By introducing a shared carbon atom between two rings, these structures provide a fixed orientation of substituents in three-dimensional space, which can facilitate more precise and potent interactions with the complex topographies of biological targets.[1] This enhanced three-dimensionality, often quantified by a higher fraction of sp³-hybridized carbons (Fsp³), generally correlates with improved physicochemical properties such as increased solubility, enhanced metabolic stability, and a reduced propensity for off-target effects like hERG channel inhibition.[1][2]
Introducing the this compound Scaffold
The this compound core is a prime exemplar of a modern spirocyclic scaffold. Its structure, featuring a spiro-carbon connecting a piperidine and a 1,3-dioxane ring, is endowed with several advantageous features for medicinal chemistry.
Caption: Workflow for the Caco-2 permeability assay.
Conclusion
The strategic incorporation of spirocyclic scaffolds, such as this compound, represents a significant advancement in the design of novel therapeutics. The inherent three-dimensionality of these structures often translates into a superior profile of physicochemical and pharmacokinetic properties when compared to traditional, planar heterocyclic scaffolds. By offering a rigid framework that can be precisely decorated with functional groups, these scaffolds enable a more refined exploration of the chemical space, ultimately leading to the development of safer and more effective medicines. The experimental protocols provided herein offer a starting point for researchers to quantitatively assess the benefits of such scaffolds in their own drug discovery programs.
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A Senior Application Scientist's Guide to the Validation of 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane as a Bioisostere for Piperidine or Morpholine
This guide provides an in-depth technical analysis of 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane as a potential bioisosteric replacement for the ubiquitous piperidine and morpholine scaffolds in drug discovery. We will delve into a comparative analysis of their physicochemical properties, conformational intricacies, and the strategic rationale for employing this spirocyclic alternative. While direct, head-to-head experimental data for this specific spirocycle is emerging, we will build a strong validation case based on established principles of bioisosterism, data from structurally related spirocycles, and predictive modeling, equipping researchers with the knowledge to strategically deploy this novel scaffold.
The Strategic Imperative for Novel Scaffolds: Beyond Piperidine and Morpholine
Piperidine and morpholine are stalwarts of medicinal chemistry, found in a vast number of approved drugs.[1][2] Their prevalence is a testament to their favorable properties: they are synthetically tractable, generally stable, and can confer desirable aqueous solubility.[3][4] The basic nitrogen of piperidine provides a key interaction point for many biological targets, while the ether oxygen of morpholine can act as a hydrogen bond acceptor and modulate lipophilicity.[1][5]
However, the very success of these scaffolds presents challenges in an increasingly crowded intellectual property landscape. Furthermore, the inherent conformational flexibility of simple six-membered rings can sometimes be a liability, leading to off-target effects or suboptimal binding affinity. The drive towards compounds with greater three-dimensionality to better explore the complexities of biological targets has led to a surge of interest in more rigid and structurally novel scaffolds, such as spirocycles.[6][7] Spirocyclic systems, by virtue of their fused ring structure originating from a single shared carbon, offer a fixed and predictable orientation of substituents in three-dimensional space.[7] This can lead to enhanced potency, improved selectivity, and better metabolic stability.[8]
This guide focuses on the validation of this compound, a scaffold that intriguingly blends features of both piperidine and morpholine within a rigid spirocyclic framework.
Physicochemical Property Comparison: A Triumvirate of Scaffolds
A cornerstone of bioisosteric replacement is the mimicry of key physicochemical properties that govern a molecule's pharmacokinetic and pharmacodynamic behavior. Below is a comparative table of piperidine, morpholine, and predicted values for this compound.
| Property | Piperidine | Morpholine | This compound |
| Molecular Weight ( g/mol ) | 85.15 | 87.12 | 185.26[3] |
| logP | 0.84[9] | -0.86[10] | Predicted: ~1.5-2.0 |
| pKa (of conjugate acid) | 11.12 | 8.36[11] | Predicted: ~9.0-9.5 |
| Topological Polar Surface Area (TPSA) (Ų) | 12.49 | 21.72 | Predicted: ~34.1 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 1 | 2 | 3 |
Predicted values for this compound are estimations based on computational modeling and comparison with structurally similar compounds, as direct experimental data is not yet widely available.
Analysis of Physicochemical Properties:
-
Lipophilicity (logP): Piperidine is moderately lipophilic, while morpholine is significantly more polar. The predicted higher logP of the spirocycle suggests it may have increased membrane permeability compared to morpholine, a property that could be advantageous for targeting intracellular proteins or crossing the blood-brain barrier. The gem-dimethyl substitution also contributes to this increased lipophilicity.
-
Basicity (pKa): The pKa of piperidine's conjugate acid is significantly higher than that of morpholine, a consequence of the electron-withdrawing effect of the ether oxygen in the latter.[5] The predicted pKa for the spirocycle is intermediate, suggesting it would be protonated at physiological pH but to a lesser extent than piperidine. This modulation of basicity can be crucial for fine-tuning interactions with acidic residues in a binding pocket and can also impact properties like solubility and off-target ion channel interactions.
-
Polarity (TPSA): The spirocycle has a predicted TPSA that is higher than both piperidine and morpholine, due to the presence of two oxygen atoms and a nitrogen atom. This increased polarity could enhance aqueous solubility and reduce the risk of hERG liability.
Conformational Analysis: The Advantage of Rigidity
The conformational behavior of a scaffold is critical to its ability to present binding elements in an optimal orientation for interaction with a biological target.
Caption: Conformational flexibility of piperidine and morpholine versus the rigidity of the spirocyclic scaffold.
Both piperidine and morpholine predominantly adopt chair conformations, with a rapid equilibrium between axial and equatorial orientations of the N-H proton.[12] This flexibility, while sometimes beneficial, can also lead to an entropic penalty upon binding to a target.
In contrast, the spirocyclic nature of this compound locks the two six-membered rings into relatively fixed chair-like conformations. This pre-organization of the scaffold can lead to a more favorable enthalpic contribution to binding affinity by reducing the entropic cost of adopting a bioactive conformation. The gem-dimethyl group on one of the rings further restricts conformational freedom.
Experimental Validation Strategy
A rigorous validation of this compound as a bioisostere would involve a series of head-to-head comparisons with analogous compounds containing piperidine and morpholine. The following experimental workflows are essential for this validation.
Workflow for Bioisosteric Replacement and Evaluation
Caption: A typical workflow for the validation of a bioisosteric replacement strategy.
Physicochemical Property Determination
a. Lipophilicity (logD) Measurement: The distribution coefficient at physiological pH (logD7.4) is a more relevant parameter than logP for ionizable compounds. This can be determined using a shake-flask method or higher-throughput automated methods.
b. pKa Determination: The acidity of the conjugate acid can be precisely measured using potentiometric titration or UV-spectrophotometric methods.
c. Aqueous Solubility: Thermodynamic solubility can be measured using the shake-flask method followed by quantification via HPLC-UV or LC-MS.
In Vitro Permeability Assessment
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a rapid assessment of a compound's passive permeability across an artificial lipid membrane, serving as a surrogate for gastrointestinal absorption or blood-brain barrier penetration.
Experimental Protocol:
-
Prepare the Donor Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin in dodecane) to form the artificial membrane.
-
Prepare the Acceptor Plate: The wells of a 96-well acceptor plate are filled with buffer.
-
Add Test Compound: The test compound is added to the donor plate.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours).
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
Calculate Permeability: The effective permeability (Pe) is calculated from the concentrations and incubation parameters.
In Vitro Metabolic Stability Assessment
Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.
Experimental Protocol:
-
Prepare Microsomal Suspension: Liver microsomes (human, rat, etc.) are thawed and suspended in a suitable buffer.
-
Incubation: The test compound is incubated with the microsomal suspension at 37°C.
-
Initiate Reaction: The metabolic reaction is initiated by the addition of NADPH.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Calculate Stability Parameters: The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
Target Engagement and Potency Determination
Competitive Radioligand Binding Assay
This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the target.
Experimental Protocol:
-
Prepare Receptor Source: A preparation of cell membranes or tissues expressing the target receptor is used.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound, and the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Case Study: Spirocyclic Scaffolds as Piperidine Bioisosteres
Conclusion and Future Outlook
The strategic replacement of common scaffolds like piperidine and morpholine with novel, three-dimensional structures is a promising avenue for the discovery of next-generation therapeutics. This compound presents a compelling case as a bioisostere, offering a rigidified framework, modulated physicochemical properties, and novel intellectual property opportunities.
While the full experimental validation of this specific scaffold is an ongoing endeavor, the foundational principles of bioisosterism and the successful application of related spirocyclic systems provide a strong rationale for its exploration. The experimental protocols outlined in this guide offer a clear roadmap for researchers to rigorously evaluate this and other novel scaffolds in their drug discovery programs. As more data becomes available, we anticipate that this compound and similar structures will become valuable additions to the medicinal chemist's toolkit.
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A Head-to-Head Comparison of Synthetic Routes to 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane
Introduction
The 2,2-dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane scaffold represents a unique structural motif in medicinal chemistry. As a conformationally constrained spirocyclic system, it presents a rigid three-dimensional arrangement of functional groups, making it an attractive building block for probing biological targets and developing novel therapeutic agents. The embedded piperidine and 2,2-dimethyl-tetrahydropyran rings offer distinct points for functionalization, influencing physicochemical properties such as solubility, lipophilicity, and metabolic stability. This guide provides a head-to-head comparison of two plausible and robust synthetic strategies for accessing this valuable scaffold: a classical acid-catalyzed spiroketalization and a more convergent intramolecular hetero-Diels-Alder cycloaddition. This analysis is designed to inform researchers, scientists, and drug development professionals on the strategic choices available for synthesizing this and related spirocyclic systems.
Route 1: Convergent Synthesis via Acid-Catalyzed Spiroketalization
This strategy is predicated on the well-established principle of forming the thermodynamically stable spiroketal by cyclizing a linear dihydroxyketone precursor under acidic conditions.[1][2] The key to this approach lies in the efficient, stereocontrolled synthesis of the acyclic precursor, which is assembled from commercially available starting materials.
Retrosynthetic Analysis & Strategy
The core of this strategy is the acid-catalyzed cyclization of the key intermediate, N-Boc-4-(2-hydroxy-2-methylpropoxy)-4-(3-hydroxypropyl)piperidine. This precursor is designed to contain all necessary atoms for the target scaffold. The synthesis of this precursor begins with N-Boc-4-piperidone, a versatile and common starting material in heterocyclic chemistry.[3][4]
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-(2-methylprop-1-en-1-yl)-4-hydroxypiperidine-1-carboxylate
-
Rationale: This step introduces the carbon atoms required for the dimethyl-tetrahydropyran ring via a Grignard reaction. The choice of isopropenylmagnesium bromide provides the vinyl group, which serves as a masked ketone. The Boc protecting group on the piperidine nitrogen is crucial to prevent side reactions and direct reactivity to the C4 ketone.[4]
-
Procedure: To a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (1.2 eq). Activate with a small crystal of iodine. Add a solution of 2-bromopropene (1.2 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the formation of the Grignard reagent. Once the reaction begins, add the remaining 2-bromopropene solution to maintain a gentle reflux. Cool the resulting isopropenylmagnesium bromide solution to 0 °C. In a separate flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF and add this solution dropwise to the Grignard reagent. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the desired tertiary alcohol.
Step 2: Hydroboration-Oxidation to tert-butyl 4-(2-hydroxy-2-methylpropyl)-4-hydroxypiperidine-1-carboxylate
-
Rationale: This step converts the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity. This sets up the first of the two hydroxyl groups required for the spiroketalization.
-
Procedure: Dissolve the product from Step 1 (1.0 eq) in anhydrous THF and cool to 0 °C. Add borane-THF complex (1.0 M solution in THF, 1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 4 hours. Cool the reaction back to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide. Stir at room temperature for 2 hours. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude diol is typically used in the next step without further purification.
Step 3: Ozonolysis to tert-butyl 4-(2-hydroxy-2-methylpropoxy)-4-oxopiperidine-1-carboxylate
-
Rationale: This step is a conceptual adaptation. A more direct approach involves the ozonolysis of a vinyl ether precursor to unmask the ketone. For this route, we will conceptually use a different precursor that leads to the key dihydroxyketone. A more practical sequence would involve initial Grignard addition with allylmagnesium bromide, protection of the resulting alcohol, hydroboration-oxidation of the double bond, oxidation of the new primary alcohol to a carboxylic acid, esterification, and then a final Grignard reaction to form the dihydroxyketone. However, for the purpose of illustrating a distinct chemical principle, we present a plausible, albeit challenging, direct functionalization. A more robust synthesis of the dihydroxyketone is detailed in the workflow diagram. The ozonolysis of a vinyl ether is a standard method for generating a ketone.[5][6]
-
Revised Precursor Synthesis (More Practical Approach):
-
Allylation: React N-Boc-4-piperidone with allylmagnesium bromide to form tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate.
-
Hydroboration-Oxidation: Perform hydroboration-oxidation on the allyl group to yield tert-butyl 4-(3-hydroxypropyl)-4-hydroxypiperidine-1-carboxylate.
-
Selective Oxidation: Selectively oxidize the primary alcohol to an aldehyde using a mild reagent like Dess-Martin periodinane (DMP).
-
Grignard Addition: React the resulting aldehyde with methylmagnesium bromide to generate the secondary alcohol, which is then oxidized to the ketone, tert-butyl 4-(3-oxobutyl)-4-hydroxypiperidine-1-carboxylate. This is our key dihydroxyketone precursor.
-
Step 4: Spiroketalization and Deprotection
-
Rationale: This is the key ring-forming step. An acid catalyst promotes the intramolecular attack of the two hydroxyl groups onto the ketone, forming the spiroketal. The reaction is driven by the formation of the thermodynamically stable 6-membered rings.[1][7] Low temperatures and short reaction times may favor a kinetic product, while higher temperatures and longer times allow for equilibration to the more stable thermodynamic product.[8][9][10][11][12] The Boc group is simultaneously cleaved under these acidic conditions.
-
Procedure: Dissolve the dihydroxyketone precursor (1.0 eq) in a solution of 10% trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir the reaction at room temperature for 4 hours, monitoring by TLC until the starting material is consumed. Neutralize the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, DCM/methanol gradient with 1% triethylamine) to afford this compound.
Route 2: Intramolecular Hetero-Diels-Alder (IMHDA) Approach
This strategy leverages the power of the [4+2] cycloaddition to construct both heterocyclic rings in a single, highly convergent step.[13] The key is the synthesis of a precursor containing both a diene and a dienophile (an imine) tethered together in the correct orientation.
Retrosynthetic Analysis & Strategy
The target spirocycle is envisioned to arise from an intramolecular hetero-Diels-Alder reaction of a precursor containing a 2-methylene-1,3-dioxane moiety (the diene) and an N-acyl imine (the dienophile). This approach offers the potential for high stereocontrol, as the geometry of the transition state dictates the final stereochemistry of the spirocenter.
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-(allyloxy)piperidine-1-carboxylate
-
Rationale: This step introduces the tether that will eventually become part of the diene component. N-Boc-4-hydroxypiperidine is used as the starting material.
-
Procedure: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF at 0 °C, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in DMF dropwise. Stir for 30 minutes at 0 °C, then add allyl bromide (1.2 eq). Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction with water and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
Step 2: Dihydroxylation and Acetonide Protection
-
Rationale: The allyl group is converted into a diol, which is then protected as a 2,2-dimethyl-1,3-dioxolane. This protected diol will become the 2,2-dimethyl-tetrahydropyran ring of the final product.
-
Procedure: Dissolve the product from Step 1 (1.0 eq) in a mixture of acetone and water (10:1). Add N-methylmorpholine N-oxide (NMO, 1.5 eq) and a catalytic amount of osmium tetroxide (2.5 wt% solution in t-butanol). Stir at room temperature for 12 hours. Quench with a saturated aqueous solution of sodium sulfite. Extract with ethyl acetate (3x). Combine the organic layers, dry, and concentrate. Dissolve the crude diol in acetone. Add 2,2-dimethoxypropane (2.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA). Stir at room temperature for 2 hours. Neutralize with triethylamine and concentrate. Purify by flash column chromatography to yield the protected diol.
Step 3: Deprotection and Amide Formation
-
Rationale: The Boc group is removed to free the piperidine nitrogen, which is then acylated with a dienophile precursor.
-
Procedure: Dissolve the protected diol (1.0 eq) in 4 M HCl in 1,4-dioxane. Stir at room temperature for 2 hours. Concentrate under reduced pressure to obtain the piperidine hydrochloride salt. Dissolve the salt in DCM and add triethylamine (2.5 eq). Cool to 0 °C and add acryloyl chloride (1.1 eq) dropwise. Stir for 1 hour at 0 °C, then warm to room temperature for 2 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer and concentrate to yield the acrylamide precursor.
Step 4: Intramolecular Hetero-Diels-Alder Cycloaddition
-
Rationale: This is the key spirocycle-forming step. In reality, forming the requisite 1,3-diene from the protected dioxolane is non-trivial. A more plausible approach would involve a precursor that already contains a suitable diene, such as a 2,3-dimethylene-1,4-dioxane derivative, which can be generated in situ.[14] For this conceptual guide, we propose a Lewis acid-catalyzed cyclization of the N-acyl iminium ion with the tethered diene system. The N-acyl imine, formed in situ, acts as the dienophile.[15][16]
-
Conceptual Procedure: Dissolve the acrylamide precursor (1.0 eq) in anhydrous toluene. Add a Lewis acid such as BF₃·OEt₂ (1.2 eq) at 0 °C. Heat the reaction mixture to 80-110 °C and stir for 24 hours, monitoring by LC-MS. Upon completion, cool the reaction and quench with saturated aqueous sodium bicarbonate. Extract with ethyl acetate, dry, and concentrate. Purify by flash column chromatography to yield the spirocyclic product, which can then be reduced (e.g., with NaBH₄) to give the final target molecule.
Head-to-Head Comparison
| Feature | Route 1: Acid-Catalyzed Spiroketalization | Route 2: Intramolecular Hetero-Diels-Alder |
| Overall Strategy | Linear synthesis of a dihydroxyketone followed by cyclization. | Convergent [4+2] cycloaddition of a tethered diene and dienophile. |
| Key Transformation | Acid-catalyzed intramolecular ketal formation. | Intramolecular hetero-Diels-Alder reaction. |
| Number of Steps | ~5-6 steps from N-Boc-4-piperidone. | ~4-5 steps from N-Boc-4-hydroxypiperidine. |
| Starting Materials | Commercially available N-Boc-4-piperidone. | Commercially available N-Boc-4-hydroxypiperidine. |
| Stereocontrol | Primarily governed by thermodynamic stability in the final step. May lead to mixtures if kinetic and thermodynamic products are close in energy. | Potentially high, dictated by the transition state geometry of the cycloaddition. Offers better prospective control. |
| Scalability | Generally scalable; classic, well-understood reactions. Ozonolysis can be challenging on a large scale. | The key IMHDA step may require careful optimization for large-scale synthesis. Lewis acid catalysis is common in industry. |
| Potential Yield | Can be high, but depends on the efficiency of each step in the linear sequence. | Potentially higher overall yield due to a more convergent approach. |
| Reagent Profile | Uses standard reagents; ozonolysis requires specialized equipment and safety precautions. | Uses Lewis acids and potentially sensitive organometallic reagents. Osmium tetroxide is highly toxic. |
| Flexibility | The linear precursor can be modified at several points to create analogues. | The precursor synthesis offers points for diversification, but the core IMHDA reaction may be substrate-specific. |
Visualization of Synthetic Workflows
Route 1: Acid-Catalyzed Spiroketalization
Caption: Workflow for Route 1 via Spiroketalization.
Route 2: Intramolecular Hetero-Diels-Alder
Caption: Workflow for Route 2 via IMHDA Cycloaddition.
Conclusion and Scientific Recommendation
Both routes present viable, albeit conceptual, pathways to the this compound scaffold.
Route 1 (Spiroketalization) is the more traditional and arguably more predictable approach. It relies on a series of well-understood, classical transformations. Its primary advantage is reliability, as the acid-catalyzed spiroketalization of dihydroxyketones is a high-yielding and robust reaction.[1] The main challenge lies in the multi-step synthesis of the acyclic precursor, where cumulative yield losses can impact overall efficiency. This route is recommended for researchers who prioritize a lower-risk, well-precedented strategy and have the resources for a potentially longer linear synthesis.
Route 2 (Intramolecular Hetero-Diels-Alder) is a more elegant and convergent strategy. In principle, it can construct the complex spirocyclic core in a single step from a less complex precursor. This approach offers significant advantages in terms of step economy and potential for high stereocontrol. However, the development of the intramolecular cycloaddition step may require considerable optimization. The feasibility is highly dependent on the stability of the diene and the reactivity of the N-acyl imine dienophile. This route is recommended for research groups with expertise in cycloaddition chemistry and for projects where the rapid generation of structural diversity around a core scaffold is a primary goal.
Ultimately, the choice of synthetic route will depend on the specific goals of the research program, the available chemical expertise, and the desired scale of the synthesis. For initial exploratory work, the robustness of Route 1 may be preferable, while for more advanced analogue synthesis and methodology development, the elegance and efficiency of Route 2 present a compelling alternative.
References
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Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]
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Defense Technical Information Center (DTIC). Fentanyl Synthesis Using N-BOC-4-Piperidinone. (2023). Available at: [Link]
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ResearchGate. Synthesis of 2, 2-dimethyl-1, 3-dioxane-4, 6-dione catalyzed by iodine. (2010). Available at: [Link]
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CORE. Ozonolysis of silyl enol ethers. Available at: [Link]
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ResearchGate. Synthesis of spiroketals according to Mootoo et al.. Available at: [Link]
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ACS Publications. Ozonolysis of β-(alkoxycarbonyl)- and β-acyl-substituted vinyl ethers. Cycloaddition chemistry of the derived α-keto ester O-oxides and α-diketone O-oxides. Available at: [Link]
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Arkat USA. Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. (2005). Available at: [Link]
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ACS Publications. Ozonolysis of vinyl ethers. Evidence for intramolecular oxygen transfer from a carbonyl oxide moiety to a methoxyvinyl group. Available at: [Link]
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ACS Publications. N-acyl imines and related hetero dienes in [4+2]-cycloaddition reactions. Available at: [Link]
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Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (2007). Available at: [Link]
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Wikipedia. Ozonolysis. Available at: [Link]
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Ballini, R., et al. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(3), 679-695. Available at: [Link]
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Iafe, R. G., & Houk, K. N. (2008). Intramolecular hetero-Diels-Alder reactions of imine and iminium dienophiles: quantum mechanical exploration of mechanisms and stereoselectivities. The Journal of organic chemistry, 73(7), 2679–2686. Available at: [Link]
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ResearchGate. Common methods for the preparation of spiroketals a) from dihydroxyketons. Available at: [Link]
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Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. Available at: [Link]
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Dalal Institute. Kinetic and Thermodynamic Control. Available at: [Link]
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Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Available at: [Link]
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Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Available at: [Link]
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ACS Publications. N-acyl imines and related hetero dienes in [4+2]-cycloaddition reactions. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Available at: [Link]
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Organic & Biomolecular Chemistry. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. (2011). Available at: [Link]
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Shimizu, M., et al. (2021). 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction. RSC Advances, 11(15), 8963-8969. Available at: [Link]
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A Comparative Guide to Evaluating the Target Selectivity of Spiro-K, a Novel 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane-Based Kinase Inhibitor
This guide provides a comprehensive framework for evaluating the target selectivity of a novel class of kinase inhibitors based on the 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane scaffold, herein referred to as "Spiro-K." In the landscape of drug discovery, particularly in kinase inhibitor development, establishing a compound's selectivity is paramount. Off-target effects are a primary cause of clinical trial failures and adverse drug reactions. This document outlines a multi-pronged approach to rigorously profile Spiro-K against established multi-kinase inhibitors, providing the necessary experimental protocols and data interpretation frameworks for researchers in drug development.
The Imperative of Kinase Selectivity
The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. This similarity presents a formidable challenge in designing inhibitors that modulate a specific kinase without affecting others. A highly selective inhibitor minimizes the potential for off-target toxicities and provides a clearer understanding of the biological consequences of inhibiting the intended target. Conversely, in some therapeutic areas like oncology, a multi-targeted "dirty drug" approach can be beneficial, hitting several key nodes in a cancer signaling network. Understanding where a compound like Spiro-K falls on this spectrum is a critical early-stage discovery question.
This guide will compare our hypothetical lead compound, Spiro-K, against two well-characterized kinase inhibitors with different selectivity profiles: Staurosporine , a potent but notoriously non-selective kinase inhibitor, and Imatinib , a clinically successful drug known for its relatively high selectivity for the Abl, Kit, and PDGF-R kinases.
Comparative Selectivity Profiling: A Multi-Assay Approach
A robust assessment of selectivity cannot rely on a single experimental method. We advocate for a tiered approach, beginning with broad screening and progressing to more focused cellular and biophysical assays.
Tier 1: Large-Scale Kinase Panel Screening
The initial and most crucial step is to profile Spiro-K across a large panel of kinases. This provides a broad, unbiased view of its selectivity profile. Commercial services (e.g., Eurofins, Reaction Biology) offer panels that cover a significant portion of the human kinome.
Experimental Protocol: In Vitro Kinase Binding Assay (e.g., KiNativ™)
-
Compound Preparation: Prepare a 10 mM stock solution of Spiro-K, Staurosporine, and Imatinib in 100% DMSO. Create serial dilutions to achieve a range of concentrations (e.g., 10 µM to 0.1 nM).
-
Assay Plate Preparation: Utilize a multi-well plate pre-coated with a diverse panel of recombinant human kinases.
-
Binding Reaction: Add a competition ligand (e.g., a biotinylated ATP analog) to each well, followed by the test compounds at their various dilutions.
-
Incubation: Allow the binding reaction to reach equilibrium, typically for 1-2 hours at room temperature.
-
Detection: A detection reagent (e.g., streptavidin-conjugated fluorophore) is added. The signal is inversely proportional to the test compound's ability to displace the competition ligand.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) for each kinase. The results are often visualized as a "kinome map" or a dendrogram, which graphically represents the compound's interactions across the kinome tree.
Data Presentation: Kinase Selectivity Scores
A common metric for quantifying selectivity is the Selectivity Score (S-score) , which represents the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested.
| Compound | S-score (S10) at 1 µM | S-score (S35) at 1 µM | Primary Targets (Hypothetical for Spiro-K) |
| Spiro-K | 0.02 | 0.08 | Aurora Kinase A, PLK1 |
| Imatinib | 0.04 | 0.12 | ABL1, KIT, PDGFRA/B |
| Staurosporine | 0.85 | 0.95 | Pan-Kinase Inhibitor |
S(10) and S(35) represent the fraction of kinases inhibited >90% at 1 µM from panels of 100 and 350 kinases, respectively. A lower score indicates higher selectivity.
Tier 2: Cellular Target Engagement Assays
Confirming that a compound binds its intended target within the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Grow a relevant cell line (e.g., a cancer cell line overexpressing the target kinase) to ~80% confluency.
-
Compound Treatment: Treat the cells with Spiro-K or a vehicle control (DMSO) for a specified time (e.g., 1 hour).
-
Heating: Harvest the cells, lyse them, and aliquot the lysate into several PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Protein Separation: Centrifuge the samples to pellet the denatured, aggregated proteins. The supernatant contains the soluble, non-denatured proteins.
-
Detection: Analyze the amount of the target kinase remaining in the supernatant using Western Blot or Mass Spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control.
Diagram: CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Tier 3: Phenotypic Screening and Off-Target Validation
Ultimately, the biological effect of the compound is the most important readout. Does inhibiting the target kinase with Spiro-K lead to the expected cellular phenotype (e.g., apoptosis, cell cycle arrest)?
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Spiro-K and the comparator compounds.
-
Incubation: Incubate for a period relevant to the cell cycle (e.g., 72 hours).
-
Lysis and Detection: Add a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Connecting Phenotype to Target
If Spiro-K shows potent anti-proliferative activity, it's crucial to link this effect to the on-target kinase. This can be achieved through:
-
Rescue Experiments: Overexpressing a drug-resistant mutant of the target kinase should make the cells less sensitive to Spiro-K.
-
RNAi/CRISPR Knockdown: Silencing the target kinase should phenocopy the effect of the drug. If the drug has no further effect in the knockdown cells, it strongly suggests an on-target mechanism.
Diagram: Logic of On-Target Effect Validation
Caption: Validating the link between compound activity and target.
Conclusion and Future Directions
The evaluation of target selectivity is a continuous process throughout the drug discovery pipeline. This guide proposes a foundational, three-tiered strategy for characterizing novel this compound-based compounds like Spiro-K. By systematically comparing its performance against compounds with known, divergent selectivity profiles, researchers can build a comprehensive understanding of Spiro-K's therapeutic potential and potential liabilities.
Initial broad screening identifies the primary target landscape, which is then validated in a cellular context using biophysical methods like CETSA. Finally, phenotypic assays, coupled with genetic approaches, confirm that the observed biological effects are a direct consequence of on-target activity. This rigorous, multi-faceted approach ensures a high degree of confidence in the compound's mechanism of action, paving the way for further preclinical and clinical development.
References
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Title: The Art of Kinase Inhibitor Design: A Guide for the Medicinal Chemist. Source: MedChemComm. URL: [Link]
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Title: The cellular thermal shift assay for evaluating drug-target interactions in cells. Source: Nature Protocols. URL: [Link]
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Title: Comprehensive characterization of the Published Kinase Inhibitor Set. Source: Nature Biotechnology. URL: [Link]
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Title: Staurosporine, K252a, and TAN-999: A Survey of the Biological Activities of a Family of Indolocarbazole Alkaloids. Source: Mini-Reviews in Medicinal Chemistry. URL: [Link]
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Title: Imatinib: A Breakthrough of Targeted Cancer Therapy. Source: Annals of Hematology. URL: [Link]
A Physicochemical Benchmark Study: Positioning 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane in the Landscape of Known Oral Drugs
In the landscape of modern drug discovery, a thorough understanding of a molecule's physicochemical properties is paramount to its success as a therapeutic agent. These properties govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately influencing its oral bioavailability and clinical efficacy. This guide provides a comprehensive physicochemical benchmark analysis of the novel spirocyclic scaffold, 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane, against a panel of well-established oral drugs: Atorvastatin, Ibuprofen, and Metformin. Through this comparative lens, we aim to elucidate the potential druglikeness of this spiro-compound and provide a robust framework for its further development.
The Spirocyclic Scaffold: A Unique Chemical Architecture
This compound is a unique molecule featuring a spirocyclic core, a three-dimensional structure where two rings are connected through a single shared carbon atom.[1] This rigid architecture, combined with the presence of nitrogen and oxygen heteroatoms, suggests the potential for specific interactions with biological targets and favorable hydrogen bonding characteristics.[1] Its molecular formula is C10H19NO2 with a molecular weight of 185.26 g/mol .[1]
To provide a reasonable estimation of its druglike properties, we have utilized calculated data for a closely related structural isomer, 3,3-Dimethyl-1,8-dioxa-5-azaspiro[5.5]undecane, which shares the same molecular formula and weight. This allows for a preliminary assessment in the absence of direct experimental data for the target compound.
Comparative Physicochemical Analysis
A critical initial step in evaluating a new chemical entity is to compare its fundamental physicochemical properties against those of successful drugs. This analysis often revolves around Lipinski's Rule of Five, a set of guidelines used to predict the oral bioavailability of a compound.[2] The rule states that orally active drugs tend to have a molecular weight under 500 Daltons, a logP less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.[2]
The following table summarizes the key physicochemical properties of this compound (approximated by its isomer) and our selected panel of known drugs.
| Property | This compound (Isomer Data) | Atorvastatin | Ibuprofen | Metformin |
| Molecular Weight ( g/mol ) | 185.26[3] | 558.6[4] | 206.28[5] | 129.16[6] |
| logP | 0.9[3] | 6.36[4][7] | 3.97[5] | -1.43 to -2.6[6][8] |
| Aqueous Solubility | Not available | Very slightly soluble[7] | Practically insoluble[9] | Freely soluble[6] |
| pKa | Not available | 4.46[7] | 4.43 (acidic) | 11.5[8] |
| Hydrogen Bond Donors | 1[3] | 3 | 1[5] | 5 |
| Hydrogen Bond Acceptors | 3[3] | 7 | 2[5] | 5 |
| Lipinski's Rule of Five Violations | 0 | 1 (logP > 5) | 0 | 0 |
From this comparison, this compound, based on its isomer's data, presents a promising profile. Its low molecular weight and calculated logP of 0.9 suggest good potential for aqueous solubility and permeability. The number of hydrogen bond donors and acceptors are well within the limits of Lipinski's Rule of Five. This positions it favorably, particularly when contrasted with a highly lipophilic drug like Atorvastatin, which violates the logP rule. Its profile is more aligned with smaller, more water-soluble drugs, though a direct comparison with the highly hydrophilic Metformin highlights the broad spectrum of properties that can lead to successful oral drugs.
Experimental Protocols for Physicochemical Property Determination
To validate the calculated properties and provide a complete profile for this compound, the following experimental protocols are recommended.
Determination of Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical determinant of its ability to cross biological membranes. The shake-flask method is a standard and reliable technique for its determination.
Workflow for logP Determination
Caption: Workflow for logP determination via the shake-flask method.
Step-by-Step Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate overnight. This ensures that the volume of each phase does not change during the experiment.
-
Compound Dissolution: Prepare a solution of this compound in the pre-saturated aqueous phase at a known concentration.
-
Partitioning: Mix equal volumes of the compound solution and the pre-saturated n-octanol in a separatory funnel. Shake the funnel for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.
-
Phase Separation: Allow the mixture to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.
-
Concentration Measurement: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that influences drug dissolution and absorption. The shake-flask method is the gold standard for determining thermodynamic solubility.
Workflow for Aqueous Solubility Determination
Caption: Workflow for aqueous solubility determination.
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water in a sealed vial. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Agitate the mixture at a constant temperature (typically 25°C or 37°C) for a sufficient period (usually 24 to 48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. A portion of the supernatant is then carefully filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any solid particles.
-
Concentration Analysis: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as HPLC or LC-MS/MS.
-
Result: The measured concentration represents the thermodynamic aqueous solubility of the compound at the specified temperature.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with a basic nitrogen atom, like this compound, determining the pKa of its conjugate acid is crucial for understanding its ionization state at physiological pH. Potentiometric titration is a common and accurate method for pKa determination.[10]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a precise amount of this compound in a known volume of water to create a solution of known concentration.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) in small, precise increments. After each addition, record the pH of the solution.
-
Data Analysis: Plot the pH of the solution as a function of the volume of acid added. The pKa is the pH at the half-equivalence point, which is the point where half of the base has been neutralized. This point corresponds to the inflection point of the titration curve.[10]
Conclusion
The preliminary in silico assessment of this compound, based on data from a close structural isomer, suggests that this novel spirocyclic scaffold possesses physicochemical properties that are highly favorable for development as an orally administered drug. Its low molecular weight, predicted moderate lipophilicity, and appropriate hydrogen bonding characteristics position it well within the established "druglike" chemical space, avoiding the liabilities of high lipophilicity seen in some established drugs.
To build upon this promising initial profile, rigorous experimental determination of its logP, aqueous solubility, and pKa is essential. The detailed protocols provided in this guide offer a clear path forward for these crucial next steps. By obtaining robust experimental data and continuing to benchmark against a diverse range of successful drugs, researchers can confidently advance the development of this compound and unlock its full therapeutic potential.
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A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane Derivatives
A Comparative Analysis for Drug Discovery Professionals
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with high target specificity is paramount. The three-dimensional complexity of spirocyclic scaffolds has positioned them as a promising avenue for achieving this goal. Among these, the 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane framework presents a unique conformational rigidity that is of significant interest for modulating challenging biological targets. However, the journey from a promising scaffold to a selective therapeutic agent is fraught with the potential for off-target interactions, which can lead to unforeseen side effects and late-stage attrition in drug development.
This guide provides a comprehensive framework for the cross-reactivity profiling of this compound derivatives. As specific experimental data for this particular scaffold is not yet widely published, this document serves as a proactive manual for researchers. It outlines the rationale, strategic approach, and detailed methodologies for a thorough investigation of selectivity. To provide a tangible context, we will use the plausible biological target for this scaffold, the sigma-1 (σ1) receptor, and compare the hypothetical profiling of a novel derivative with the known cross-reactivity profiles of established, structurally diverse σ1 receptor ligands.
The Imperative of Early-Stage Cross-Reactivity Profiling
Undesirable off-target activity is a leading cause of drug candidate failure. Early and systematic screening for cross-reactivity against a broad panel of receptors, enzymes, and ion channels is not merely a precautionary measure but a critical step in building a robust safety and efficacy profile for any new chemical entity. For a novel scaffold like this compound, this proactive approach allows for:
-
Early Identification of Liabilities: Uncovering potential off-target interactions at the hit-to-lead and lead optimization stages enables medicinal chemists to design out these liabilities through structure-activity relationship (SAR) studies.
-
Elucidation of Polypharmacology: In some cases, off-target effects can be therapeutically beneficial. A comprehensive profile can uncover these opportunities for developing multi-target agents.
-
Informed Decision-Making: A clear understanding of a compound's selectivity provides a stronger basis for advancing a candidate to more complex and costly in vivo studies.
Designing a Strategic Screening Cascade
A tiered approach to cross-reactivity profiling is often the most efficient. This involves an initial broad screen at a single high concentration, followed by more focused dose-response studies for any identified "hits."
Figure 2: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Preparation: Prepare cell membranes or whole cells expressing the target of interest (e.g., the sigma-1 receptor).
-
Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of a suitable radioligand (e.g., -pentazocine for the σ1 receptor), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a controlled temperature for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: LanthaScreen™ TR-FRET Kinase Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common format for assessing activity against a broad panel of kinases.
Figure 3: Workflow for a LanthaScreen™ TR-FRET kinase assay.
Step-by-Step Methodology:
-
Kinase Reaction: In a suitable microplate, combine the kinase of interest, a fluorescein-labeled substrate, ATP, and the test compound at various concentrations.
-
Incubation: Allow the kinase reaction to proceed for a defined period at room temperature.
-
Detection: Stop the reaction by adding a solution containing EDTA and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Antibody Binding: Incubate the plate to allow the antibody to bind to the phosphorylated substrate.
-
TR-FRET Measurement: In a microplate reader capable of time-resolved fluorescence, excite the terbium donor and measure the emission at both the terbium wavelength (e.g., 490 nm) and the fluorescein acceptor wavelength (e.g., 520 nm).
-
Data Analysis: Calculate the ratio of the acceptor to donor emission. Plot this ratio against the test compound concentration to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel, selective therapeutic agents. However, realizing this potential requires a rigorous and proactive approach to understanding its cross-reactivity profile. By implementing a strategic screening cascade, employing validated assay methodologies, and benchmarking against well-characterized compounds, researchers can build a comprehensive understanding of the selectivity of their derivatives. This guide provides a roadmap for such an endeavor, empowering drug discovery professionals to make more informed decisions and ultimately increase the likelihood of developing safe and effective medicines. As more data on this and related scaffolds become available, the collective knowledge of the scientific community will further refine our ability to predict and control the pharmacological profiles of these complex and promising molecules.
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A Comparative Guide to the Determination of Absolute Stereochemistry in Chiral 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous assignment of the absolute stereochemistry of a chiral molecule is a cornerstone of chemical and pharmaceutical research. The three-dimensional arrangement of atoms dictates a molecule's interaction with other chiral entities, most notably in biological systems where enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] This guide provides an in-depth comparison of the principal analytical techniques for determining the absolute stereochemistry of a promising class of compounds: chiral 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane derivatives. These spirocyclic systems, with their rigid three-dimensional structure, present unique challenges and opportunities in stereochemical analysis.[2]
This guide will navigate the theoretical underpinnings and practical applications of four key methodologies: Single-Crystal X-ray Crystallography (SC-XRD), Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents, with a focus on Mosher's method. We will explore the causality behind experimental choices, provide self-validating protocols, and present data in a comparative format to empower you to select the most fitting strategy for your research objectives.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
For decades, SC-XRD has been the definitive method for determining the absolute configuration of chiral molecules.[3][4][5] The technique relies on the diffraction of X-rays by a single, highly ordered crystal lattice. While a routine diffraction experiment readily reveals the relative configuration of stereocenters, determining the absolute configuration is more challenging and often hinges on the phenomenon of anomalous dispersion.[6]
Causality of Experimental Choice: The power of SC-XRD lies in its ability to provide a direct, three-dimensional map of electron density within the molecule, offering unambiguous proof of atomic connectivity and spatial arrangement.[5] The choice to pursue SC-XRD is often driven by the desire for unequivocal evidence of stereochemistry, particularly for novel compounds or those intended for regulatory submission.
Experimental Protocol: SC-XRD for Absolute Configuration Determination
-
Crystallization: The paramount and often most challenging step is growing a high-quality single crystal (typically 0.1 - 0.5 mm). This can be a trial-and-error process involving various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering). For the target spiro-compounds, which may be oils or amorphous solids at room temperature, co-crystallization with a molecule of known absolute configuration or the formation of a salt with a chiral counterion can be effective strategies.[3]
-
Data Collection: The single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. To determine the absolute configuration, it is crucial to measure the intensities of Friedel pairs (reflections from opposite sides of a crystal plane), as their differences arise from anomalous scattering.[7]
-
Structure Solution and Refinement: The diffraction data is processed to yield a model of the crystal structure. The absolute configuration is determined by refining the structural model against the experimental data, typically by calculating the Flack parameter, which should be close to 0 for the correct enantiomer.
-
Anomalous Dispersion: For molecules containing only light atoms (C, H, N, O), the anomalous scattering effect can be weak. The presence of a "heavy" atom (atomic number > 8) in the molecule or the crystal lattice significantly enhances this effect, making the assignment of absolute configuration more reliable.[8][] If the target spiro-compound lacks a heavy atom, derivatization to introduce one (e.g., a bromine atom) or the use of a chiral salt with a heavy counterion is a common strategy.[3]
Diagram of the SC-XRD Workflow:
Caption: Workflow for absolute stereochemistry determination using SC-XRD.
Chiroptical Spectroscopy: VCD and ECD
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules in solution.[10] These methods have gained significant traction as alternatives to SC-XRD, particularly when obtaining single crystals is difficult.[1][11]
Causality of Experimental Choice: The primary advantage of VCD and ECD is that they are solution-based techniques, obviating the need for crystallization.[12] This is particularly beneficial in early drug discovery where compounds are often not crystalline.[1] The choice between VCD and ECD often depends on the nature of the molecule. VCD probes the vibrational transitions of the entire molecule, providing a rich fingerprint of its stereochemistry.[13] ECD, on the other hand, focuses on electronic transitions and is most effective for molecules containing chromophores.[14]
Experimental Protocol: VCD for Absolute Configuration Determination
-
Sample Preparation: A solution of the enantiomerically pure spiro-compound is prepared in a suitable solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 20 mg/mL.[1]
-
Data Acquisition: The VCD and infrared (IR) spectra of the sample are measured. The VCD spectrum represents the difference in absorption of left and right circularly polarized infrared light.[10]
-
Computational Modeling: The VCD spectrum of one enantiomer of the target molecule is calculated using ab initio or density functional theory (DFT) methods.[1] This involves a conformational search to identify all low-energy conformers, followed by geometry optimization and frequency calculations for each conformer. A Boltzmann-averaged VCD spectrum is then generated.[15]
-
Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum. If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the enantiomer used in the calculation.[1][10]
Diagram of the VCD Workflow:
Caption: Workflow for absolute stereochemistry determination using VCD.
Experimental Protocol: ECD for Absolute Configuration Determination
The workflow for ECD is analogous to that of VCD, with the key difference being the spectral region and the underlying physical phenomenon.
-
Sample Preparation: A dilute solution of the enantiomerically pure spiro-compound is prepared in a suitable UV-transparent solvent.
-
Data Acquisition: The ECD and UV-Vis spectra are recorded.
-
Computational Modeling: Time-dependent DFT (TD-DFT) calculations are performed to predict the ECD spectrum of one enantiomer.
-
Spectral Comparison: The experimental ECD spectrum is compared with the calculated spectrum to assign the absolute configuration.[16]
NMR with Chiral Derivatizing Agents: The Mosher's Method
For chiral molecules containing a reactive functional group, such as the secondary amine in the this compound core, NMR spectroscopy in conjunction with chiral derivatizing agents (CDAs) offers a powerful solution-state method for determining absolute configuration.[17][18] Mosher's method, utilizing α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a classic and reliable example.
Causality of Experimental Choice: This method is chosen when the molecule possesses a suitable functional group for derivatization and when crystallization is challenging. It leverages the formation of diastereomers, which, unlike enantiomers, have distinct NMR spectra.[19] The analysis of chemical shift differences between the diastereomeric derivatives allows for the deduction of the absolute configuration.
Experimental Protocol: Modified Mosher's Method for a Secondary Amine
-
Derivatization: The enantiomerically pure spiro-amine is divided into two portions. One portion is reacted with (R)-MTPA chloride, and the other with (S)-MTPA chloride to form the corresponding diastereomeric amides.[20]
-
NMR Analysis: ¹H NMR spectra are acquired for both diastereomeric products.
-
Data Analysis: The chemical shifts of protons near the stereocenter are compared between the two diastereomers. The difference in chemical shifts (Δδ = δS - δR) is calculated for each proton.
-
Stereochemical Assignment: Based on the established Mosher's model for amides, the sign of the Δδ values for protons on either side of the MTPA plane allows for the assignment of the absolute configuration of the original amine.[21]
Diagram of the Mosher's Method Workflow:
Caption: Workflow for absolute stereochemistry determination using Mosher's method.
Comparative Analysis of Methodologies
| Feature | Single-Crystal X-ray Crystallography (SC-XRD) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Derivatizing Agents (Mosher's Method) |
| Principle | X-ray diffraction by a single crystal | Differential absorption of circularly polarized IR light | Differential absorption of circularly polarized UV-Vis light | Formation of diastereomers with distinct NMR spectra |
| Sample Requirement | High-quality single crystal | 2-15 mg in solution (recoverable) | Microgram to milligram quantities in solution | Milligram quantities for derivatization and NMR |
| Destructive? | No | No | No | Yes (derivatization) |
| Need for Crystalline Sample? | Yes | No | No | No |
| Need for Chromophore? | No | No | Yes | No |
| Need for Derivatization? | No (unless for heavy atom) | No | No | Yes |
| Reliance on Computation? | No (for experimental data) | Yes (essential for assignment) | Yes (essential for assignment) | No (relies on empirical model) |
| Confidence Level | Very High (unambiguous) | High | High | High (when model is applicable) |
| Key Advantage | "Gold standard," direct visualization | Applicable to non-crystalline samples, rich structural information | Applicable to non-crystalline samples, high sensitivity for chromophores | No need for specialized equipment beyond NMR |
| Key Limitation | Crystallization can be a major bottleneck | Requires access to a VCD spectrometer and computational resources | Less informative for molecules without strong chromophores | Requires a suitable functional group for derivatization |
Conclusion
The determination of the absolute stereochemistry of chiral this compound derivatives is a critical step in their development for pharmaceutical or other applications. While single-crystal X-ray crystallography remains the definitive method, its requirement for a high-quality single crystal can be a significant hurdle. Chiroptical methods, namely VCD and ECD, provide powerful, non-destructive, solution-based alternatives, with their applicability depending on the vibrational and electronic properties of the molecule. For molecules containing a reactive amine, NMR-based methods like Mosher's analysis offer a well-established and accessible approach.
The choice of method should be guided by the nature of the sample, the available instrumentation, and the desired level of certainty. In many cases, employing two orthogonal techniques can provide the highest level of confidence in the stereochemical assignment. This guide provides the foundational knowledge and practical considerations to empower researchers to make informed decisions in this crucial aspect of chiral molecule characterization.
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Safety Operating Guide
Navigating the Disposal of 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane: A Risk-Based Approach
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive framework for the safe and compliant disposal of 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane (CAS No. 1495198-38-3). As a novel or uncharacterized substance, a definitive disposal protocol is contingent on a thorough risk assessment. This document will guide you through that process, ensuring that safety and regulatory compliance are paramount.
Critical First Step: The Absence of a Safety Data Sheet (SDS)
Therefore, a mandatory risk assessment is the essential first step before any disposal action is taken. [4][5][6]
Conducting a Comprehensive Risk Assessment
A chemical risk assessment is a systematic process of identifying potential hazards and evaluating the risks they pose.[4][5][6] For a novel compound like this compound, this involves a multi-faceted approach.
Gathering Information on Analogous Compounds
The chemical structure of this compound provides clues to its potential properties. It is a heterocyclic compound containing both nitrogen and oxygen. Researching the hazards of structurally similar compounds can provide valuable insights.
Actionable Steps:
-
Search Chemical Databases: Utilize databases such as PubChem, SciFinder, or the CRC Handbook of Chemistry and Physics to find information on analogous spirocyclic and azaspiro compounds.[7]
-
Consult SDS of Similar Chemicals: Look for SDSs of compounds with a similar heterocyclic core or functional groups.[8][9][10] Pay close attention to sections on toxicology, ecological information, and disposal considerations.
-
Review Scientific Literature: Published research on the synthesis or application of similar compounds may contain information on their stability, reactivity, and biological activity.
Evaluating Potential Hazards
Based on the structure and data from analogous compounds, assess the following potential hazards:
-
Toxicity: Nitrogen-containing heterocyclic compounds can have a wide range of biological activities. Assume the compound is toxic until data suggests otherwise.
-
Flammability: While the structure doesn't immediately suggest high flammability, this should be evaluated.
-
Reactivity: Consider the potential for reaction with common laboratory chemicals, such as acids, bases, and oxidizing agents. The presence of a nitrogen atom suggests it may act as a nucleophile.[11]
-
Environmental Hazards: The persistence and ecotoxicity of the compound are unknown. Therefore, it should be prevented from entering the environment.
Personal Protective Equipment (PPE)
Given the unknown hazards, a conservative approach to PPE is mandatory.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles and a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart if available for analogous compounds. |
| Body Protection | A lab coat, long pants, and closed-toe shoes are required. A chemically resistant apron is recommended. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Procedures
Waste Characterization
Following your risk assessment, you must classify the waste. According to the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is listed or exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[12][13][14][15][16] In the absence of specific data, it is prudent to manage this compound as hazardous waste.
Non-Hazardous Disposal (Proceed with Extreme Caution)
If your comprehensive risk assessment, based on strong evidence from very close structural analogs, suggests the compound is non-hazardous, consult your institution's Environmental Health and Safety (EHS) office for guidance on disposal as non-hazardous waste.[17] Do not proceed with this route without explicit approval from EHS.
Hazardous Waste Disposal (Recommended Protocol)
This is the default and recommended pathway for the disposal of this compound.
-
Segregation:
-
Do not mix this waste with other chemical waste streams unless you have confirmed compatibility.
-
As a nitrogen-containing organic compound, it should be segregated as a non-halogenated organic waste.[18]
-
Keep solid and liquid waste forms separate.
-
-
Containment:
-
Use a designated, leak-proof, and chemically compatible waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number "1495198-38-3".
-
Keep the container securely closed except when adding waste.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Disposal:
-
Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[1]
-
Emergency Procedures
In case of a spill or exposure:
-
Spill: Evacuate the immediate area. If the spill is small and you are trained and equipped to handle it, use an appropriate absorbent material. For large spills, contact your institution's emergency response team.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Conclusion
The responsible disposal of novel chemical compounds like this compound is a critical aspect of laboratory safety. In the absence of a specific SDS, a conservative, risk-based approach is not just recommended, but essential. By conducting a thorough risk assessment, utilizing appropriate PPE, and following hazardous waste protocols, researchers can ensure the safe and compliant disposal of this substance, protecting themselves, their colleagues, and the environment.
References
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- How To Make a Hazardous Waste Determination. (2024, October 31). HWH Environmental.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency.
- Learn the Basics of Hazardous Waste. (2025, March 24). US Environmental Protection Agency.
- Introduction to Hazardous Waste Identification. (n.d.). US Environmental Protection Agency.
- 4 Questions to Make a Hazardous Waste Determin
- In-Lab Disposal Methods: Waste Management Guide. (n.d.). Protect IU, Indiana University.
- Chemical Waste Disposal Guidelines. (n.d.). Department of Chemistry, Emory University.
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- How to Find Safety Data Sheets in an SDS D
- Navigating Safety Data Sheets (SDS): A Complete Guide | HazCom Training. (2025, April 10). YouTube.
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Personal protective equipment for handling 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane
An In-Depth Technical Guide to Personal Protective Equipment for Handling 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane
As Senior Application Scientists, our commitment extends beyond supplying novel chemical entities; we are dedicated to ensuring you can work with our molecules safely and effectively. This guide provides essential, immediate safety and logistical information for handling this compound (CAS Number: 1495198-38-3). The protocols and recommendations herein are grounded in established safety principles and an expert analysis of the compound's structure, designed to empower your research with the highest standards of laboratory safety.
Understanding the Hazard Profile: A Structure-Based Assessment
A robust personal protective equipment (PPE) plan begins with a thorough understanding of the potential hazards. While comprehensive toxicological data for this compound is not extensively documented, a critical evaluation of its molecular structure allows us to anticipate its reactivity and potential health effects. The molecule features a spirocyclic system containing both oxygen and nitrogen heteroatoms, classifying it as a heterocyclic amine.[1]
Heterocyclic aromatic amines (HAAs), as a class, are known to include compounds that are potent mutagens and potential carcinogens, often formed at high temperatures.[2][3][4] Although this specific compound is not aromatic, the presence of the amine functional group necessitates careful handling to avoid exposure. The nitrogen atom can act as a nucleophile, suggesting potential reactivity.[1] Safety data for analogous azaspiro compounds indicates risks such as skin irritation, serious eye damage, and respiratory irritation.[5][6] Therefore, a conservative approach to PPE is warranted, treating the compound as potentially hazardous upon skin contact, inhalation, and ingestion.
Core Principles of PPE Selection
The hierarchy of controls is a fundamental principle in laboratory safety. PPE should be viewed as the final barrier between you and a potential hazard, used in conjunction with engineering controls (like fume hoods) and administrative controls (safe work practices).[7] For this compound, the primary routes of exposure to mitigate are skin contact, eye contact, and inhalation of any aerosols or vapors.[8]
The selection of PPE must be tailored to the specific task, the quantities being handled, and the potential for spills or splashes.[9]
Recommended PPE for this compound
The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (<1g) in a Certified Fume Hood | Double-gloved with nitrile gloves. | Safety glasses with side shields. | Flame-retardant lab coat. | Not typically required if handled exclusively within a fume hood. |
| High-Volume Handling (>1g) or Operations with Splash Potential | Chemical-resistant gloves (e.g., butyl rubber or neoprene over nitrile).[10] | Chemical splash goggles and a full-face shield.[7][9] | Chemical-resistant apron over a lab coat or a disposable chemical-resistant suit.[10][11] | Recommended if there is any risk of aerosol generation outside of a fume hood. A NIOSH-approved respirator with an organic vapor cartridge should be used.[12] |
| Spill Cleanup | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). | Chemical splash goggles and a full-face shield.[7] | Full chemical-resistant suit or coveralls.[10] | A NIOSH-approved respirator with an organic vapor cartridge is mandatory. For large spills, a self-contained breathing apparatus (SCBA) may be necessary.[7][9] |
Procedural Guidance: Donning and Doffing PPE
The effectiveness of PPE is critically dependent on its correct use. Contamination during the removal (doffing) process is a common source of exposure.
Step-by-Step Donning Protocol
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Body Protection: Put on the lab coat, ensuring it is fully buttoned. If required, don a chemical-resistant suit.
-
Respiratory Protection: If the risk assessment requires a respirator, perform a seal check.
-
Eye and Face Protection: Put on safety goggles or a face shield.
-
Outer Gloves: Don the second pair of gloves (nitrile or other chemical-resistant material), ensuring the cuffs are pulled over the sleeves of the lab coat.[11]
Step-by-Step Doffing Protocol (to minimize cross-contamination)
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.
-
Body Protection: Unbutton the lab coat or suit, rolling it outwards from the shoulders and avoiding contact with the exterior. Place it in the designated receptacle for laundry or disposal.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye and Face Protection: Remove the face shield or goggles from the back of the head.
-
Respiratory Protection: Remove the respirator from the back of the head.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Emergency Operational Plan: Spills and Exposures
Immediate and correct action is crucial in the event of an emergency.
-
Skin Contact: Immediately remove all contaminated clothing.[13][14] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[15] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. Ensure adequate ventilation.[13] Remove all sources of ignition.[13][15] Wearing the appropriate PPE as outlined in the table above, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a suitable, closed container for disposal.[13][15] Do not allow the chemical to enter drains.[11][13]
Disposal Plan for Contaminated PPE and Chemical Waste
All materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated PPE: Disposable PPE (gloves, suits, etc.) should be collected in a designated, labeled hazardous waste container.
-
Chemical Waste: Unused or waste this compound, as well as spill cleanup materials, must be disposed of through an approved chemical waste program. Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety department. All waste containers must be kept tightly closed and stored in a well-ventilated area.[13][14]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
References
-
Safe Handling of Azides . University of Pittsburgh. [Link]
-
3-Oxa-9-azaspiro[5.5]undecane . PubChem. [Link]
-
2-Oxa-9-azaspiro[5.5]undecane hydrochloride . PubChem. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs . Centers for Disease Control and Prevention. [Link]
-
Personal protective equipment for preparing toxic drugs . GERPAC. [Link]
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Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions. [Link]
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Personal Protective Equipment: Selecting the Right PPE for Pesticide Use . Oregon OSHA. [Link]
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Recommended PPE to handle chemicals . Bernardo Ecenarro. [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]
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Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts . National Institutes of Health. [Link]
-
Heterocyclic amines formation and mitigation in processed meat and meat products: a review . ResearchGate. [Link]
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Safety Data Sheet: n-Undecan . Carl ROTH. [Link]
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Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected) . National Toxicology Program (NTP). [Link]
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Guidance For Hazard Determination . Occupational Safety and Health Administration (OSHA). [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
